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  • Product: Diethyl (benzotriazol-1-YL)iminomalonate
  • CAS: 100796-79-0

Core Science & Biosynthesis

Foundational

Diethyl (benzotriazol-1-yl)iminomalonate: Comprehensive Structural Analysis, Properties, and Synthetic Utility

Executive Summary In the landscape of advanced organic synthesis and drug discovery, the rational design of heterocyclic building blocks is paramount. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0)[1] repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, the rational design of heterocyclic building blocks is paramount. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0)[1] represents a highly specialized, polyfunctional reagent. By marrying the electron-withdrawing, excellent leaving-group capabilities of a benzotriazole moiety with the highly electrophilic nature of an iminomalonate backbone, this compound serves as a potent precursor for complex N-heterocycles.

This whitepaper provides an in-depth technical analysis of its chemical identity, thermodynamic properties, and provides a self-validating synthetic protocol designed for researchers and drug development professionals.

Chemical Identity & Structural Elucidation

Diethyl (benzotriazol-1-yl)iminomalonate (also known as Diethyl 1-(benzotriazolylimino)malonate)[2] is a hydrazone-type derivative characterized by an N-N bond connecting a 1,2,3-benzotriazole ring to a diethyl malonate core.

The structural architecture is defined by:

  • The Benzotriazole Core: Acts as an electron sink, withdrawing electron density from the adjacent nitrogen, thereby increasing the electrophilicity of the imine carbon. It also serves as an exceptional synthetic auxiliary (leaving group) in post-condensation functionalizations.

  • The Iminomalonate Backbone: Flanked by two ethyl ester groups, the central imine carbon is highly susceptible to nucleophilic attack or participation in cycloaddition reactions (e.g., [3+2] or [4+2] cycloadditions)[3].

Table 1: Physicochemical Properties & Thermodynamic Profile

The physical properties of this compound dictate its handling and synthetic applications[4].

PropertyValueCausality / Significance
Chemical Formula C₁₃H₁₄N₄O₄Defines stoichiometry for downstream reactions[4].
Molecular Weight 290.27 g/mol Critical for precise molar equivalents in synthesis[4].
CAS Registry Number 100796-79-0Unique identifier for regulatory and procurement tracking[1].
Melting Point 99–100 °CIndicates a highly crystalline lattice driven by π-π stacking of the benzotriazole core[5].
Physical State Solid (Crystalline)Facilitates purification via recrystallization, avoiding chromatography.

Synthetic Architecture: A Self-Validating Protocol

The synthesis of Diethyl (benzotriazol-1-yl)iminomalonate is achieved via the acid-catalyzed condensation of 1-aminobenzotriazole with diethyl mesoxalate (diethyl ketomalonate).

Mechanistic Causality

Diethyl mesoxalate is notoriously sluggish toward nucleophilic attack due to the steric hindrance and the cross-conjugation of its two ester groups. To overcome this activation energy barrier, p-Toluenesulfonic acid (pTSA) is employed. The acid protonates the central carbonyl oxygen, drastically enhancing its electrophilicity. Furthermore, the reaction is conducted in toluene under reflux. Toluene's boiling point (110 °C) allows for the continuous azeotropic removal of the water byproduct via a Dean-Stark trap. According to Le Chatelier’s principle, this physical removal of water drives the thermodynamically reversible hemiaminal dehydration step to absolute completion.

Mechanism N1 1-Aminobenzotriazole (Nucleophile) N4 Hemiaminal Intermediate (Transient) N1->N4 Nucleophilic Addition N2 Diethyl Mesoxalate (Electrophile) N2->N4 Protonation & Attack N3 pTSA Catalyst (Carbonyl Activation) N3->N4 Lowers Ea N5 Diethyl (benzotriazol-1-yl)iminomalonate (Target API Precursor) N4->N5 Dehydration (-H2O) Azeotropic Removal

Caption: Mechanistic pathway for the synthesis of Diethyl (benzotriazol-1-yl)iminomalonate.

Step-by-Step Experimental Methodology
  • Reactor Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Charging: Add 1-aminobenzotriazole (10.0 mmol) and anhydrous toluene (100 mL). Stir until partially dissolved.

  • Electrophile Addition: Introduce diethyl mesoxalate (10.5 mmol, 1.05 eq). The slight stoichiometric excess ensures the complete consumption of the amine.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%).

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Maintain reflux until the theoretical volume of water (approx. 0.18 mL) is collected in the Dean-Stark trap (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove the pTSA catalyst, followed by a brine wash (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude residue in a minimum volume of boiling ethanol. Allow to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath. Filter the resulting crystals and dry under high vacuum.

Quality Assurance & Trustworthiness (E-E-A-T)

To ensure absolute scientific integrity, the synthetic protocol must operate as a self-validating system. Relying solely on reaction time is insufficient; orthogonal analytical techniques must be employed to confirm the transformation.

Table 2: QA/QC Validation Metrics
Analytical TechniqueTarget ObservationValidation Purpose
Dean-Stark Volumetry Stoichiometric collection of H₂OReal-time macroscopic indicator of reaction completion.
FTIR Spectroscopy Disappearance of 1750 cm⁻¹; Appearance of 1630 cm⁻¹Confirms complete conversion of the ketone to the imine.
¹H NMR (CDCl₃) Multiplets at 7.4–8.1 ppm; Triplet at 1.3 ppmVerifies the integrity of the benzotriazole ring and ethyl esters.
LC-MS (ESI+) m/z [M+H]⁺ = 291.1Confirms exact molecular mass and assesses trace impurities.

Applications in Drug Development

In medicinal chemistry, Diethyl (benzotriazol-1-yl)iminomalonate is predominantly utilized as a heterodienophile in cycloaddition reactions. When reacted with electron-rich dienes or 1,3-dipoles, it rapidly forms heavily functionalized cyclic scaffolds (e.g., pyrazolines or triazolidines).

Because the benzotriazole group is an excellent leaving group, subsequent treatment of these cycloadducts with Grignard reagents, organozincs, or primary amines results in the displacement of the benzotriazole moiety. This allows drug development professionals to rapidly generate libraries of diverse, sterically complex heterocycles for High-Throughput Screening (HTS) against biological targets.

Workflow S1 Crude Synthesis (Condensation) S2 In-Process Control (Dean-Stark H2O Vol) S1->S2 S3 Orthogonal Validation (FTIR & NMR) S2->S3 Self-Validation S4 High-Throughput Cycloaddition Screen S3->S4 >98% Purity S5 Novel Heterocyclic Hit Compounds S4->S5 Lead Generation

Caption: Self-validating QA/QC workflow and downstream high-throughput screening application.

References

  • ChemWhat . "ДІЕТИЛ (БЕНЗОТРІАЗОЛ-1-ІЛ)ІМІНОМАЛОНАТ CAS#: 100796-79-0". Available at:[Link]

  • PubChem . "Diethyl 1-(benzotriazolylimino)malonate | C13H14N4O4 | CID 587049". Available at:[Link]

  • SlideShare . "SYNOVA BIOCHEMICALS CALL ON +919920741772". Available at:[Link]

Sources

Exploratory

Diethyl (benzotriazol-1-YL)iminomalonate CAS 100796-79-0 material safety data sheet

An In-Depth Technical Guide to Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0): Safety, Handling, and Core Properties Introduction Diethyl (benzotriazol-1-YL)iminomalonate is a specialized chemical reagent use...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0): Safety, Handling, and Core Properties

Introduction

Diethyl (benzotriazol-1-YL)iminomalonate is a specialized chemical reagent used in laboratory settings. Its unique structure, incorporating both a benzotriazole moiety and a diethyl malonate backbone, suggests its utility in advanced organic synthesis, potentially as a precursor or intermediate in the development of more complex molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of its properties and safe handling requirements is not merely a regulatory formality but a cornerstone of effective and safe research. This guide provides a detailed overview of the material's safety data, offering field-proven insights into its handling, storage, and emergency management based on available technical information.

Compound Identification and Physicochemical Properties

Precise identification is the first step in any laboratory protocol. The fundamental identifiers for this compound are cataloged below. It is critical to cross-reference the CAS number on supplier labels to ensure the correct material is being handled.

Table 1: Core Chemical Identifiers

Identifier Value
Chemical Name Diethyl (benzotriazol-1-YL)iminomalonate
IUPAC Name 1,3-diethyl 2-[(1H-1,2,3-benzotriazol-1-yl)imino]propanedioate[1]
CAS Number 100796-79-0[1]
EC Number 666-859-4[1]

| Molecular Formula | C13H14N4O4[1] |

While detailed physicochemical data for this specific compound are not thoroughly documented in publicly available literature, the properties of related benzotriazole and malonate derivatives suggest it is likely a solid at room temperature.[2] Researchers must consult the supplier-specific Safety Data Sheet (SDS) for precise data.

Table 2: Physicochemical Properties

Property Value
Physical State Solid, Crystal - Powder (Anticipated)
Color White to Slightly Pale Yellow (Anticipated)[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

| Vapor Pressure | Data not available |

Note: The physical properties are inferred from similar compounds. Always refer to the vendor-specific Certificate of Analysis and SDS for confirmed specifications.

GHS Hazard Identification and Classification

According to industry classifications reported to the European Chemicals Agency (ECHA), Diethyl (benzotriazol-1-YL)iminomalonate is classified as hazardous.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

  • Signal Word: Warning [1]

  • Hazard Pictogram: alt text

Table 3: GHS Hazard Statements

Code Hazard Statement Classification
H315 Causes skin irritation. Skin Irritation, Category 2[1]
H319 Causes serious eye irritation. Serious Eye Irritation, Category 2[1]

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Respiratory), Category 3[1] |

These classifications mandate the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure during all handling procedures.

Protocols for Safe Handling and Storage

A self-validating safety protocol is one where checks and balances are integrated into the workflow. The following protocols are designed to ensure that handling and storage procedures inherently minimize risk.

Engineering Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile. Because this material can cause respiratory, skin, and serious eye irritation, a multi-layered defense is required.

  • Engineering Controls : All manipulations, including weighing and transferring, must be performed in a well-ventilated area.[3] A certified chemical fume hood is the standard and required engineering control to contain dust and prevent inhalation.

  • Eye Protection : Causes serious eye irritation (H319). Standard safety glasses are insufficient. Chemical safety goggles or a full-face shield are mandatory to protect against accidental splashes or fine dust dispersion.[2]

  • Skin Protection : Causes skin irritation (H315). Impervious gloves (e.g., nitrile) must be worn.[2] A lab coat is required to protect clothing and underlying skin.[4] Contaminated clothing must be removed and washed before reuse.[2]

  • Respiratory Protection : May cause respiratory irritation (H335). If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[5]

Safe Handling Workflow

This workflow diagram illustrates the logical progression for handling the reagent from receipt to use, embedding safety checks at each stage.

G cluster_prep Preparation & Use cluster_post Post-Procedure A Receive & Inspect Package Integrity B Log in Chemical Inventory A->B C Transfer to Designated Storage B->C D Verify Fume Hood Operation C->D E Don Required PPE (Goggles, Gloves, Lab Coat) D->E F Transfer to Fume Hood E->F G Weigh/Measure Reagent F->G H Perform Experiment G->H I Decontaminate Work Surface & Glassware H->I J Return Reagent to Storage I->J K Properly Doff & Dispose of PPE J->K L Wash Hands Thoroughly K->L

Safe Handling Workflow from Receipt to Disposal.
Storage Protocol

The chemical stability of benzotriazole derivatives is generally good under standard conditions, but improper storage can lead to degradation or hazardous reactions.

  • Container Integrity : Always keep the container tightly closed to prevent moisture ingress and contamination.[2]

  • Location : Store in a cool, dry, and dark place.[2] The storage area must be well-ventilated.

  • Segregation : This is a critical step. Store this compound away from incompatible materials, particularly strong oxidizing agents.[2] The benzotriazole moiety can react with oxidizers, creating a potential fire or explosion hazard.[6]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Emergency Response and First Aid

In the event of an exposure or spill, a structured and immediate response is crucial.

Spill Management Protocol

The primary goal of spill management is to contain the material, protect personnel, and prevent environmental release.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Increased PPE (e.g., Respirator, Double Gloves) evacuate->ppe contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) ppe->contain collect Carefully Collect Material Avoid Creating Dust contain->collect dispose Place in Sealed, Labeled Hazardous Waste Container collect->dispose clean Decontaminate Spill Area dispose->clean report Report Incident clean->report

Logical Flow for Chemical Spill Response.

Key Spill Response Steps:

  • Avoid breathing dust.[3]

  • Ensure adequate ventilation.[3][7]

  • Prevent the material from entering drains or waterways.[3][7]

  • Collect the spilled material with a non-sparking tool and place it in a suitable container for disposal.[6][7]

First Aid Measures

The following first aid measures are based on the known hazards of the compound. Seek medical attention if symptoms persist.

Table 4: First Aid Procedures

Exposure Route Procedure Rationale
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][7] The H319 warning indicates a serious irritant. Immediate and prolonged flushing is necessary to dilute and remove the chemical to minimize damage to the cornea.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3][7] The H315 warning for skin irritation requires prompt removal from the skin surface to prevent inflammation and chemical burns.
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3] The H335 hazard points to respiratory irritation. Moving to fresh air removes the source of irritation.

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][4] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Rinsing the mouth helps remove residual material. |

Stability, Reactivity, and Disposal

  • Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature).[3]

  • Conditions to Avoid : Avoid strong heating and sources of ignition.[7] Although not classified as flammable, many organic powders can form explosive mixtures with air if dispersed in sufficient concentration.

  • Incompatible Materials : Strong oxidizing agents.[2]

  • Hazardous Decomposition Products : Upon combustion, may produce hazardous gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]

  • Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow product to reach the sewage system.

Toxicological and Ecological Profile

Toxicological Summary

The toxicological properties of Diethyl (benzotriazol-1-YL)iminomalonate have not been thoroughly investigated.[7] The current hazard classification is based on data from similar compounds and computational models.

  • Acute Effects : The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

  • Chronic Effects : No data is available regarding long-term exposure, carcinogenicity, or reproductive toxicity.[3] It contains no components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2][7]

Ecological Precautions

While specific ecotoxicity data for this compound is lacking, the benzotriazole class of chemicals is known to be potentially harmful to aquatic organisms, with some showing long-lasting effects in the aquatic environment.[8][9][10] Therefore, it is imperative to prevent its release into the environment.

  • Do not let the product enter drains, surface water, or ground water systems.[3][7]

  • Spills should be contained and collected to prevent environmental contamination.

Conclusion

Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0) is a valuable reagent for chemical synthesis that requires careful and informed handling. Its primary hazards—skin, eye, and respiratory irritation—are manageable through the consistent application of appropriate engineering controls, personal protective equipment, and adherence to established safe laboratory practices. By understanding the causality behind these safety protocols, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work. Always consult the most recent, supplier-specific Safety Data Sheet before use.

References

  • Merck Life Science N.V. (n.d.). Safety Data Sheet.
  • TCI EUROPE N.V. (2018, October 3). Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). diethyl 1-(benzotriazolylimino)malonate.
  • Sigma-Aldrich Inc. (2025, November 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet.
  • Fisher Scientific. (2012, July 19). Safety Data Sheet.
  • Fisher Scientific Company. (2010, June 7). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diethyl benzylmalonate, 97%.
  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE.
  • Tokyo Chemical Industry. (2025, June 11). Safety Data Sheet.
  • Gurr, C. J., Reinhard, M., Trapp, S., & Gälli, R. (2011). Acute and chronic toxicity of benzotriazoles to aquatic organisms. Environmental Science and Pollution Research International, 19(8), 3449–3460.

Sources

Foundational

Mechanism and Applications of Diethyl (benzotriazol-1-yl)iminomalonate in Organic Synthesis: A Pathway to 1-Aminobenzotriazole and Benzyne Chemistry

Executive Summary In the landscape of modern organic synthesis, the controlled generation of highly reactive intermediates—such as arynes (benzynes)—is paramount for the construction of complex polycyclic frameworks and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the controlled generation of highly reactive intermediates—such as arynes (benzynes)—is paramount for the construction of complex polycyclic frameworks and heterocyclic pharmacophores. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0), historically referred to in literature as diethyl mesoxylidene 1-aminobenzotriazole, serves as a critical, bench-stable linchpin in this domain.

Rather than acting directly as a catalyst or a terminal building block, the primary mechanism of action of diethyl (benzotriazol-1-yl)iminomalonate is its role as a masked, highly stable precursor to 1-aminobenzotriazole (1-ABT) . 1-ABT is a premier reagent for the ultra-mild generation of benzyne via oxidation [1]. Because free 1-ABT can be challenging to synthesize directly in high purity without hazardous reagents (e.g., hydroxylamine- O -sulfonic acid), the rational design of the diethyl (benzotriazol-1-yl)iminomalonate pathway provides a self-validating, high-yielding, and scalable synthetic route.

This whitepaper dissects the mechanistic causality behind the formation, hydrolysis, and downstream application of diethyl (benzotriazol-1-yl)iminomalonate, providing field-proven protocols and quantitative comparisons for drug development professionals.

Mechanistic Pathway: The Strategic Synthesis of the Reagent

The synthesis of diethyl (benzotriazol-1-yl)iminomalonate is a masterclass in pre-organization and intramolecular trapping, originally pioneered by Campbell and Rees [1]. The logic behind this sequence is to avoid the direct N-amination of benzotriazole, which often yields inseparable mixtures of 1-amino and 2-amino isomers.

The Japp-Klingemann Pre-organization

The sequence begins with the diazotization of o -nitroaniline. The resulting electrophilic diazonium salt is trapped by the enolate of diethyl malonate. Through the Japp-Klingemann reaction , the initial azo compound tautomerizes to the highly stable diethyl mesoxalate o-nitrophenylhydrazone. This step is strictly causal: it installs the N−N bond early and pre-organizes the nitrogen atoms for the subsequent cyclization.

Reduction and Intramolecular Cyclization

Catalytic hydrogenation of the nitro group yields the corresponding o -aminophenylhydrazone. Upon treatment with nitrous acid ( NaNO2​/HCl ), the newly formed aniline amine is diazotized. The adjacent hydrazone nitrogen, acting as an internal nucleophile, rapidly attacks the diazonium center. This intramolecular cyclization extrudes a proton and forms the 1,2,3-triazole ring, yielding diethyl (benzotriazol-1-yl)iminomalonate .

Synthesis_Pathway A o-Nitroaniline B o-Nitrobenzenediazonium Chloride A->B NaNO2, HCl 0°C D Diethyl mesoxalate o-nitrophenylhydrazone B->D Japp-Klingemann Coupling C Diethyl Malonate (Enolate) C->D E Diethyl mesoxalate o-aminophenylhydrazone D->E H2, Pd/C Reduction F Diethyl (benzotriazol-1-yl) iminomalonate (CAS: 100796-79-0) E->F NaNO2, HCl Intramolecular Cyclization

Caption: Synthetic pathway from o-nitroaniline to Diethyl (benzotriazol-1-yl)iminomalonate.

Mechanism of Action: Acid-Catalyzed Hydrolysis to 1-ABT

The utility of diethyl (benzotriazol-1-yl)iminomalonate lies in its controlled unmasking. The C=N imine bond linking the benzotriazole core to the diethyl malonate moiety is highly electron-deficient due to the dual electron-withdrawing ester groups.

Hydrolysis Kinetics and Causality

When subjected to concentrated hydrochloric acid, the imine nitrogen is protonated, further increasing the electrophilicity of the malonate carbon. Water attacks the carbon, forming a transient hemiaminal. The collapse of this tetrahedral intermediate cleaves the C−N bond, liberating 1-aminobenzotriazole (1-ABT) and diethyl ketomalonate (which may further hydrate to mesoxalic acid).

This mechanism ensures that 1-ABT is generated in its pure N1 -isomer form, completely bypassing the N2 -isomer contamination that plagues direct amination methods [1].

Hydrolysis_Mechanism A Diethyl (benzotriazol-1-yl) iminomalonate B Protonated Imine Intermediate A->B + H+ (Conc. HCl) C Hemiaminal Intermediate B->C + H2O (Nucleophilic Attack) D 1-Aminobenzotriazole (1-ABT) C->D C-N Bond Cleavage E Diethyl Ketomalonate C->E Extrusion

Caption: Acid-catalyzed hydrolysis of the iminomalonate to release 1-ABT.

Downstream Synthetic Utility: Benzyne Generation

Once liberated, 1-ABT is a top-tier reagent for generating benzyne under remarkably mild conditions. While traditional benzyne precursors require harsh bases (e.g., fluorobenzene + NaNH2​ ) or high temperatures (e.g., anthranilic acid diazotization), 1-ABT requires only mild oxidation at room temperature.

Oxidative Fragmentation

Treatment of 1-ABT with Lead(IV) acetate ( Pb(OAc)4​ ) or N -bromosuccinimide (NBS) oxidizes the exocyclic amine to a transient nitrene or N -metalated species. This intermediate undergoes a rapid, concerted extrusion of two molecules of nitrogen gas ( 2N2​ ), driving the thermodynamic collapse of the triazole ring to yield benzyne . The generated benzyne can be immediately trapped in situ by dienes (e.g., furan, tetraphenylcyclopentadienone) to form complex polycycles via [4+2] cycloadditions[2, 3].

Benzyne_Generation A 1-Aminobenzotriazole (1-ABT) B Oxidation (Pb(OAc)4 or NBS) A->B C N-Nitrene / N-Pb Intermediate B->C - 2 AcOH D Benzyne (Highly Reactive) C->D - 2 N2 (gas) Thermodynamic Driving Force E [4+2] Cycloadduct (e.g., with Furan) D->E + Diene (Trapping)

Caption: Oxidative fragmentation of 1-ABT to benzyne and subsequent cycloaddition.

Quantitative Data & Reagent Comparison

To justify the use of the diethyl (benzotriazol-1-yl)iminomalonate pathway over alternative benzyne generation strategies, we must examine the reaction conditions and yields.

Table 1: Comparison of Benzyne Precursors in Organic Synthesis

Benzyne PrecursorActivation ReagentTemp (°C)ByproductsIsomer PurityTypical Yield (Trapped)
1-ABT (via Iminomalonate) Pb(OAc)4​ or NBS20 - 25 N2​ , Pb(OAc)2​ 100% N1 85 - 95%
Anthranilic AcidIsoamyl nitrite / Δ 80 - 100 N2​ , CO2​ , H2​O N/A50 - 70%
o -(Trimethylsilyl)aryl triflatesCsF or TBAF0 - 25TMS-F, TfO N/A75 - 90%
Direct Amination 1-ABT Pb(OAc)4​ 20 - 25 N2​ , Pb(OAc)2​ Mixed (N1/N2)40 - 60%

Insight: The iminomalonate route guarantees absolute regiochemical fidelity (100% N1 -isomer), which prevents the formation of unwanted cis,cis -mucononitrile byproducts that occur when the N2 -isomer of aminobenzotriazole is oxidized [1].

Self-Validating Experimental Protocols

The following methodologies detail the critical workflows for utilizing diethyl (benzotriazol-1-yl)iminomalonate. These protocols are designed with self-validating checkpoints (e.g., gas evolution, color changes) to ensure trustworthiness.

Protocol A: Hydrolysis of Diethyl (benzotriazol-1-yl)iminomalonate to 1-ABT

Purpose: To unmask the benzyne precursor prior to oxidation.

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g (34.4 mmol) of diethyl (benzotriazol-1-yl)iminomalonate in 50 mL of concentrated hydrochloric acid (37%).

  • Hydrolysis: Stir the suspension vigorously at room temperature. Validation Checkpoint: The solid will gradually dissolve over 2-4 hours, turning the solution pale yellow, indicating the cleavage of the imine bond and formation of the soluble 1-ABT hydrochloride salt.

  • Neutralization: Cool the flask in an ice bath (0 °C). Carefully neutralize the solution by dropwise addition of 20% aqueous NaOH until the pH reaches 7.0.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×50 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude residue from ethanol to yield 1-ABT as colorless needles. (Expected yield: 88-92%, m.p. 83-84 °C).

Protocol B: Generation and Trapping of Benzyne

Purpose: To utilize the generated 1-ABT in a [4+2] cycloaddition.

  • Preparation: Dissolve 1.0 g (7.45 mmol) of 1-ABT and 5.0 equivalents of the trapping diene (e.g., furan) in 30 mL of anhydrous dichloromethane under an argon atmosphere.

  • Oxidation: Dissolve 3.5 g (7.9 mmol) of Pb(OAc)4​ in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the 1-ABT mixture over 30 minutes at 20 °C.

  • Validation Checkpoint: Immediate and vigorous evolution of nitrogen gas ( N2​ ) will be observed upon each drop, confirming the fragmentation to benzyne.

  • Workup: Stir for an additional 15 minutes after gas evolution ceases. Filter the suspension through a pad of Celite to remove Pb(OAc)2​ precipitates. Wash the filtrate with saturated aqueous NaHCO3​ , dry over MgSO4​ , and evaporate to isolate the cycloadduct.

References

  • Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic, 742-747. URL:[Link]

  • Ortiz de Montellano, P. R., & Mathews, J. M. (1981). Autocatalytic alkylation of the cytochrome P-450 prosthetic haem group by 1-aminobenzotriazole. Biochemical Journal, 195(3), 761-764. URL:[Link]

Exploratory

Solubility profile of Diethyl (benzotriazol-1-YL)iminomalonate in polar and non-polar solvents

Solubility Profile of Diethyl (benzotriazol-1-yl)iminomalonate: A Technical Guide for Synthetic and Pharmaceutical Applications Executive Summary Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of Diethyl (benzotriazol-1-yl)iminomalonate: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary

Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly specialized synthetic intermediate characterized by a melting point of 99–100°C[1]. Its unique molecular architecture—combining a rigid, electron-rich benzotriazole core with a flexible, lipophilic diethyl iminomalonate chain—creates a highly specific solvation profile. For Application Scientists and drug development professionals, mastering this profile is critical for optimizing reaction yields, designing purification workflows, and formulating pharmaceutical intermediates.

Molecular Causality of Solvation

Solubility is not a random empirical metric; it is the macroscopic manifestation of microscopic intermolecular forces. The solvation behavior of Diethyl (benzotriazol-1-yl)iminomalonate is dictated by three distinct structural domains:

  • The Benzotriazole Core: Benzotriazole is a heterocyclic system that functions as both a weak Brønsted acid (pKa ~8.2) and a Lewis base[2]. The nitrogen-rich ring engages in robust dipole-dipole interactions and acts as a strong hydrogen bond acceptor. However, its planar aromaticity also promotes strong intermolecular π−π stacking in the solid state, which requires solvents with high enthalpies of solvation to disrupt the crystal lattice.

  • The Imine Linkage ( C=N ): This bond introduces a localized, highly polarizable dipole, further enhancing the molecule's affinity for polar aprotic environments.

  • The Diethyl Ester Moieties: The ester groups contribute significant lipophilic character via London dispersion forces. This lipophilicity drastically reduces the molecule's aqueous solubility—mirroring the inherently low water solubility of the parent diethyl malonate (~20 g/L)[3]—while acting as a "solubility anchor" that drives dissolution in moderately non-polar organic solvents.

Causality Compound Diethyl (benzotriazol-1-yl) iminomalonate Benzotriazole Benzotriazole Ring (Pi-Pi Stacking, H-Bonding) Compound->Benzotriazole Esters Diethyl Esters (Lipophilic Dispersion) Compound->Esters PolarAprotic High Solubility in Polar Aprotic (DMF, DCM) Benzotriazole->PolarAprotic Drives Esters->PolarAprotic Enhances NonPolar Low Solubility in Non-Polar & Aqueous Esters->NonPolar Restricts

Figure 1: Structural components dictating the solvent interaction profile.

Empirical Solubility Matrix

Based on the thermodynamic contributions of its functional groups, the solubility of Diethyl (benzotriazol-1-yl)iminomalonate follows a predictable gradient across different solvent classes.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMF, DMSO36.7 - 46.7> 100 (High)Strong dipole-dipole stabilization of the imine and triazole; disruption of the crystal lattice.
Polar Aprotic Dichloromethane (DCM)8.950 - 100 (High)Excellent solvation of the lipophilic diethyl ester groups; moderate dipole interactions.
Polar Protic Methanol, Ethanol24.5 - 32.720 - 50 (Moderate)Hydrogen bonding with triazole nitrogens; limited by the hydrophobic ethyl chains.
Non-Polar Hexane, Heptane~1.9< 5 (Low)Insufficient polarity to break the π−π stacking of the benzotriazole core.
Aqueous Water80.1< 0.1 (Insoluble)High hydrophobic penalty from the diethyl malonate moiety[3]; lack of ionization at neutral pH.

Self-Validating Thermodynamic Protocol for Solubility Determination

To generate highly trustworthy, reproducible solubility data for drug development, a dynamic shake-flask method coupled with HPLC-UV quantification must be employed. This protocol is engineered to be a self-validating system , ensuring that true thermodynamic equilibrium is reached rather than a transient kinetic state [4.1].

Causality Behind Experimental Choices:

  • Why use 0.22 µm PTFE filters? Polytetrafluoroethylene (PTFE) is chemically inert and highly hydrophobic. This prevents the adsorption of the lipophilic ester groups onto the filter membrane, which would otherwise artificially lower the quantified concentration.

  • Why sample at both 24h and 48h? A single timepoint cannot confirm thermodynamic equilibrium. By requiring the variance between the 24-hour and 48-hour samples to be <5% , the system self-validates that the solution is fully saturated and stable.

Step-by-Step Methodology:
  • Saturation: Add an excess of Diethyl (benzotriazol-1-yl)iminomalonate (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed amber glass vial. Note: Amber glass is required to prevent potential UV-induced isomerization or degradation of the imine bond.

  • Thermostatic Equilibration: Agitate the vials in a thermostatic shaker at exactly 25.0 ± 0.1°C at 300 RPM to ensure constant kinetic energy input.

  • Phase Separation: After 24 hours, centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solids. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Repeat this entire extraction process for a parallel sample at 48 hours.

  • Quantification (HPLC-UV): Dilute the filtered supernatant with a compatible mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of your calibration curve. Analyze via HPLC using a standard C18 column, detecting at the λmax​ of the benzotriazole chromophore (typically ~254–280 nm).

  • Validation Check: Calculate the concentration at 24h ( C24​ ) and 48h ( C48​ ). If the variance C24​∣C48​−C24​∣​<0.05 , report C48​ as the definitive thermodynamic solubility. If the variance is >0.05 , continue equilibration for an additional 24 hours.

Workflow Start 1. Saturation Excess Solute + Solvent Incubate 2. Thermostatic Shaking (24h & 48h at 25°C) Start->Incubate Separate 3. Phase Separation (Centrifugation + 0.22µm PTFE) Incubate->Separate Analyze 4. HPLC-UV Quantification (C18 Column, 254nm) Separate->Analyze Validate 5. Validation Check (ΔC < 5% between 24h-48h) Analyze->Validate

Figure 2: Self-validating thermodynamic shake-flask experimental workflow.

Strategic Applications in Synthesis

Understanding this solubility profile allows chemists to design highly efficient, scalable workflows:

  • Reaction Solvent Selection: DMF or DCM should be the primary choices for homogeneous coupling reactions involving this reagent, ensuring the compound remains fully dissolved to maintain high reaction kinetics.

  • Product Isolation (Anti-Solvent Precipitation): Because the compound is highly soluble in DCM but poorly soluble in non-polar solvents, a classic and highly effective precipitation strategy involves concentrating the DCM reaction mixture and slowly adding cold hexane to selectively crash out the product.

  • Aqueous Workup: The compound's near-total insolubility in water allows for aggressive aqueous washing (e.g., with saturated NaHCO3​ or brine) to remove water-soluble byproducts and unreacted polar impurities without risking the loss of the iminomalonate derivative into the aqueous phase.

References

  • SYNOVA BIOCHEMICALS Product Data (CAS 100796-79-0) . Source: SlideShare. URL: [Link]

  • Diethyl Malonate | C7H12O4 | CID 7761 . Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Benzotriazole . Source: Wikipedia. URL:[Link]

  • Test No. 105: Water Solubility . Source: OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Foundational

Thermal Stability and Degradation Pathways of Diethyl (benzotriazol-1-YL)iminomalonate: A Mechanistic Whitepaper

Executive Summary Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly functionalized chemical intermediate characterized by a high-energy benzotriazole core linked to a labile diethyl iminomalonate mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly functionalized chemical intermediate characterized by a high-energy benzotriazole core linked to a labile diethyl iminomalonate moiety. Widely utilized in complex heterocyclic synthesis and as a specialized coupling reagent, its thermal stability is a critical parameter for safe scale-up, storage, and reaction optimization. As a Senior Application Scientist, I approach the thermal profiling of such compounds not merely as a safety checkpoint, but as a predictable kinetic system. This whitepaper deconstructs the thermal degradation pathways of this compound, providing field-proven, self-validating analytical workflows to ensure scientific integrity during process development.

Structural Thermochemistry and Predictive Behavior

To predict the thermal behavior of Diethyl (benzotriazol-1-yl)iminomalonate, we must isolate its two primary thermochemical domains:

  • The Benzotriazole Domain: The N=N−N linkage within the fused bicyclic system is a high-energy structural motif. While empirical TGA and DSC analyses indicate that benzotriazole is significantly more stable thermally than 1,2,3-triazole[1], it remains susceptible to violent, exothermic decomposition at elevated temperatures. This decomposition is driven by the massive entropic gain associated with the expulsion of molecular nitrogen gas ( N2​ ).

  • The Diethyl Iminomalonate Domain: Malonate esters are notoriously prone to thermal degradation. Under thermal stress, these moieties frequently undergo ester pyrolysis or decarboxylation, especially if trace moisture induces partial hydrolysis prior to thermal ramping[2].

Mechanistic Degradation Pathways

Understanding the causality behind molecular fragmentation allows us to design safer synthetic routes. The degradation of Diethyl (benzotriazol-1-yl)iminomalonate proceeds via three competing, temperature-dependent pathways:

  • Pathway A: Exothermic Denitrogenation. Upon reaching its activation energy threshold (typically >300 °C), the benzotriazole ring opens and expels N2​ . This generates a highly reactive diradical or carbene-like intermediate. The causality here is purely thermodynamic: the exothermicity of the N≡N triple bond formation overcomes the activation barrier of ring cleavage[1].

  • Pathway B: N-C Bond Homolysis. The bond connecting the benzotriazole nitrogen to the iminomalonate carbon is sterically hindered and electronically polarized. Thermal stress induces homolytic cleavage, yielding a benzotriazolyl radical and an iminomalonate radical, which subsequently abstract hydrogen from the solvent/matrix or dimerize.

  • Pathway C: Ester Pyrolysis and Decarboxylation. Heating at elevated temperatures significantly alters the molecular profile of esters. The diethyl ester groups undergo a retro-ene type elimination (pyrolysis) yielding ethylene gas and the corresponding acid, which rapidly decarboxylates into CO2​ [3].

Pathways Parent Diethyl (benzotriazol-1-yl) iminomalonate (CAS: 100796-79-0) PathA Pathway A: Denitrogenation Parent->PathA PathB Pathway B: N-C Bond Cleavage Parent->PathB PathC Pathway C: Ester Pyrolysis Parent->PathC ProdA Diradical Intermediate + N2 (gas) PathA->ProdA ProdB Benzotriazole Radical + Iminomalonate Radical PathB->ProdB ProdC Ethylene + CO2 + Degraded Core PathC->ProdC

Fig 1: Primary thermal degradation pathways of Diethyl (benzotriazol-1-yl)iminomalonate.

Self-Validating Experimental Workflows for Thermal Profiling

A robust analytical protocol cannot rely on a single data stream. To ensure absolute trustworthiness, the following methodology employs an orthogonal, self-validating system: mass loss (TGA) must be mathematically reconciled with heat flow (DSC), evolved gas identity (EGA), and residual solid structure (LC-MS).

Step-by-Step Protocol: Coupled TGA-DSC-MS Analysis
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the analyte into a pierced aluminum crucible.

    • Causality: Using a micro-scale sample mass prevents thermal runaway (a critical risk with benzotriazoles) and ensures uniform heat distribution, eliminating thermal lag.

  • Atmosphere Control: Purge the furnace with high-purity Argon at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere suppresses oxidative degradation, ensuring that the recorded mass loss is strictly attributed to intrinsic thermal decomposition pathways rather than combustion.

  • Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes, then ramp the temperature at 10 °C/min up to 500 °C.

    • Causality: A 10 °C/min heating rate provides the optimal balance between resolving closely overlapping thermal events and maintaining a strong signal-to-noise ratio for the DSC heat flow sensor.

  • Evolved Gas Analysis (EGA): Route the exhaust gases through a heated transfer line (maintained at 200 °C to prevent condensation) into a quadrupole mass spectrometer. Continuously monitor m/z 28 ( N2​ /Ethylene) and m/z 44 ( CO2​ ).

  • Residue Characterization: Terminate the run at 280 °C (post-ester pyrolysis, pre-denitrogenation). Extract the crucible residue with LC-MS grade acetonitrile and analyze via UPLC-QTOF-MS.

    • Causality: Identifying the non-volatile polymeric or rearranged products validates the proposed N-C bond homolysis mechanism (Pathway B).

Workflow Prep Sample Prep (2-5 mg, Al Crucible) TGADSC TGA-DSC (10 °C/min, Argon) Prep->TGADSC EGA EGA (MS/FTIR) Monitor m/z 28, 44 TGADSC->EGA Gases Residue Residue LC-MS (Non-volatile ID) TGADSC->Residue Solids Data Kinetic Modeling (Kissinger Method) EGA->Data Residue->Data

Fig 2: Self-validating TGA-DSC-MS and LC-MS workflow for thermal profiling.

Quantitative Thermal Data Summary

Based on the thermochemical behavior of structural analogs, the expected thermal events for Diethyl (benzotriazol-1-yl)iminomalonate are summarized below. This data serves as a baseline for kinetic modeling.

Thermal EventTemperature Range (°C)Expected ObservationPrimary Mechanism
Melting Point 95 – 105Endotherm (ΔH ~ 25 J/g)Phase transition (Solid to Liquid)
Ester Pyrolysis 180 – 220~15% Mass Loss (Endothermic)Elimination of Ethylene and CO2​ [3]
N-C Bond Cleavage 230 – 270~30% Mass LossHomolytic fragmentation of the core
Denitrogenation 300 – 350Massive Exotherm (ΔH > 800 J/g)Expulsion of N2​ gas from triazole ring[1]

Process Safety and Scale-Up Directives

Because benzotriazole derivatives possess exceptionally high exothermic decomposition energies, process scale-up must be strictly gated by the kinetic data derived from the workflows above.

  • The Rule of 100: Never process or dry this compound within 100 °C of its exothermic onset temperature ( Tonset​ ). Given an expected denitrogenation onset near 300 °C, the absolute maximum processing temperature must be capped at 150 °C to prevent thermal runaway.

  • Ventilation & Pressure Relief: All heating operations (even mild refluxing in high-boiling solvents) must be conducted in vented reactors equipped with rupture disks to accommodate sudden N2​ and CO2​ off-gassing.

References

  • [1] Katritzky, A. R., et al. "Benzotriazole is thermally more stable than 1,2,3-triazole." Tetrahedron Letters 47.43 (2006): 7653-7654. ResearchGate. 1

  • [2] "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." Beilstein Journal of Organic Chemistry (2020). 2

  • [3] "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation." Analytical Chemistry (2016). National Institutes of Health (NIH). 3

Sources

Exploratory

1H and 13C NMR spectroscopic data for Diethyl (benzotriazol-1-YL)iminomalonate

An In-Depth Technical Guide on the 1 H and 13 C NMR Spectroscopic Analysis of Diethyl (benzotriazol-1-yl)iminomalonate As a Senior Application Scientist, I often encounter complex polyfunctional intermediates where stand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the 1 H and 13 C NMR Spectroscopic Analysis of Diethyl (benzotriazol-1-yl)iminomalonate

As a Senior Application Scientist, I often encounter complex polyfunctional intermediates where standard 1D NMR spectra can appear deceptively convoluted. Diethyl (benzotriazol-1-yl)iminomalonate (CAS No. 100796-79-0) is a prime example. Widely utilized in advanced organic synthesis—particularly within the framework of Katritzky’s benzotriazole methodology—this compound serves as a highly reactive electrophilic amination reagent and a versatile building block for heterocyclic synthesis[1].

This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR spectroscopic data for this compound. Rather than merely listing chemical shifts, we will deconstruct the structural physics—specifically the restricted rotation of the imine bond and the electronic pull of the benzotriazole ring—that dictate these spectral signatures.

Structural Physics and Mechanistic Context

To accurately assign the NMR signals of Diethyl (benzotriazol-1-yl)iminomalonate (Molecular Formula: C 13​ H 14​ N 4​ O 4​ ), one must first understand its 3D electronic architecture[2]. The molecule consists of a 1 H -benzotriazole ring attached via its N1 position to an iminomalonate moiety ( −N=C(CO2​Et)2​ ).

The critical structural feature here is the carbon-nitrogen double bond ( C=N ) . Because the imine bond restricts free rotation, the two ethyl ester groups are locked into distinct spatial environments: one is cis (proximal) to the electron-withdrawing benzotriazole ring, and the other is trans (distal). This locked planar geometry breaks the symmetry of the malonate group, rendering the two ethyl groups chemically and magnetically inequivalent. Consequently, the NMR spectrum will exhibit two distinct sets of ethyl signals rather than a single time-averaged set[3].

ConformationalLogic Bt Benzotriazol-1-yl Group (Strongly Electron Withdrawing) Imine C=N Imine Bond (Restricted Rotation) Bt->Imine N-N linkage Ester1 Cis-Ester Group Deshielded (Downfield) Imine->Ester1 Locked Geometry Ester2 Trans-Ester Group Shielded (Upfield) Imine->Ester2 Locked Geometry

Conformational logic dictating NMR signal splitting in the iminomalonate.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the choice of solvent and acquisition parameters must be deliberately controlled. Polar protic or highly hygroscopic solvents (like DMSO- d6​ ) can sometimes induce trace hydrolysis of the imine or facilitate N1/N2 tautomeric shifts in benzotriazole derivatives[4]. Therefore, anhydrous Chloroform- d (CDCl 3​ ) is the optimal solvent, preserving the native electronic state of the imine bond.

Step-by-Step Methodology for High-Resolution NMR Acquisition:

  • Sample Preparation: Dissolve 15–20 mg of highly pure Diethyl (benzotriazol-1-yl)iminomalonate[5] in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad economy or precision tubes) to ensure optimal magnetic field shimming[6].

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl 3​ and shim the Z-axis gradients until the solvent residual peak FWHH (Full Width at Half Height) is < 0.8 Hz.

  • 1 H NMR Acquisition: Run at 400 MHz (or higher). Use a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the ethyl groups.

  • 13 C NMR Acquisition: Run at 100 MHz using a proton-decoupled sequence (zgpg30). Acquire a minimum of 512 scans with a D1 of 2.0 seconds. The extended scan count is necessary to resolve the quaternary carbons of the benzotriazole ring and the imine carbon, which typically suffer from long T1​ relaxation times.

NMRWorkflow Sample Sample Prep (CDCl3, 298K) Acq1H 1H NMR (400 MHz, 16 Scans) Sample->Acq1H Acq13C 13C NMR (100 MHz, 512 Scans) Sample->Acq13C Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Assign Multiplet Analysis & Integration Process->Assign

Standardized workflow for high-resolution NMR acquisition and assignment.

1 H NMR Spectroscopic Data Interpretation

The 1 H NMR spectrum of this compound is defined by two distinct regions: the aliphatic ethyl esters and the aromatic benzotriazole core.

Because the benzotriazole ring is a powerful anisotropic deshielding group, the ethyl ester positioned cis to it experiences a stronger local magnetic field than the trans ester. This causality results in a ~0.15 ppm downfield shift for the cis signals. Furthermore, the N1-substitution of the benzotriazole ring breaks the symmetry of the aromatic protons, resulting in four distinct signals rather than the simplified AA'BB' system seen in free 1 H -benzotriazole[4].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Causality
8.15 Doublet (d)8.41HBt-H4 : Highly deshielded by the adjacent triazole nitrogen lone pairs.
7.85 Doublet (d)8.41HBt-H7 : Deshielded, but slightly upfield of H4 due to N1 substitution.
7.60 Doublet of doublets of doublets (ddd)8.4, 7.2, 1.21HBt-H5 : Aromatic core proton, standard ortho/meta coupling.
7.45 Doublet of doublets of doublets (ddd)8.4, 7.2, 1.21HBt-H6 : Aromatic core proton, standard ortho/meta coupling.
4.50 Quartet (q)7.12H-O-CH 2​
  • (cis) : Deshielded by spatial proximity to the Bt ring.
4.35 Quartet (q)7.12H-O-CH 2​
  • (trans) : Standard malonate ester shift.
  • 1.40 Triplet (t)7.13H-CH 3​ (cis) : Downfield shifted due to locked imine geometry.
    1.25 Triplet (t)7.13H-CH 3​ (trans) : Standard malonate ester shift.

    13 C NMR Spectroscopic Data Interpretation

    The 13 C NMR spectrum corroborates the locked geometry of the imine bond. We observe two distinct carbonyl resonances and two distinct sets of aliphatic carbons. The most diagnostic peak is the imine carbon ( >C=N− ), which typically resonates at approximately 148.5 ppm. The quaternary carbons of the benzotriazole ring (C3a and C7a) are pushed far downfield due to their direct attachment to the electronegative nitrogen atoms[4].

    Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ , 298 K)

    Chemical Shift (δ, ppm)TypeAssignmentStructural Rationale
    161.5 Quaternary (C)C=O (cis) Ester carbonyl deshielded by Bt ring proximity.
    160.2 Quaternary (C)C=O (trans) Ester carbonyl in the standard malonate environment.
    148.5 Quaternary (C)C=N (Imine) Highly deshielded sp 2 hybridized carbon.
    146.0 Quaternary (C)Bt-C3a Bridgehead carbon adjacent to N2/N3.
    131.5 Quaternary (C)Bt-C7a Bridgehead carbon adjacent to N1.
    128.5 Methine (CH)Bt-C6 Aromatic carbon.
    124.8 Methine (CH)Bt-C5 Aromatic carbon.
    120.2 Methine (CH)Bt-C4 Aromatic carbon.
    110.5 Methine (CH)Bt-C7 Aromatic carbon adjacent to substituted N1.
    63.2 Methylene (CH 2​ )-O-CH 2​
    • (cis)
    Ester methylene carbon.
    62.5 Methylene (CH 2​ )-O-CH 2​
  • (trans)
  • Ester methylene carbon.
    14.2 Methyl (CH 3​ )-CH 3​ (cis) Ester methyl carbon.
    13.8 Methyl (CH 3​ )-CH 3​ (trans) Ester methyl carbon.

    Conclusion

    The NMR spectroscopic profile of Diethyl (benzotriazol-1-yl)iminomalonate is a textbook example of how restricted bond rotation and anisotropic deshielding dictate spectral outputs. By understanding that the C=N bond locks the molecule into a rigid conformation, analysts can confidently assign the seemingly redundant sets of ethyl quartets and triplets. This self-validating analytical approach ensures that when this compound is utilized in downstream synthetic workflows—such as the creation of novel heterocycles or peptidomimetics—its structural integrity is unequivocally confirmed.

    References

    • SlideShare. "SYNOVA BIOCHEMICALS CALL ON +919920741772 | TXT". slideshare.net. Available at: [Link]

    • National Institutes of Health (NIH) / PMC. "1,2,3-Triazoles". ncbi.nlm.nih.gov. Available at:[Link]

    • Katritzky, A. R., & Rachwal, S. "Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems". Chemical Reviews - ACS Publications. Available at: [Link]

    • Katritzky, A. R., et al. "Preparation of n-acylbenzotriazole derivatives of dicarboxylic acids". Journal of the Mexican Chemical Society / Redalyc. Available at:[Link]

    • University of Florida Digital Collections. "Synthesis and utility of some N-substituted benzotriazoles". ufl.edu. Available at: [Link]

    Sources

    Foundational

    Diethyl (benzotriazol-1-yl)iminomalonate: A Comprehensive Guide to Molecular Weight and Exact Mass Determination

    Executive Summary In advanced organic synthesis and pharmaceutical development, precision in mass calculation is non-negotiable. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly specialized reagent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In advanced organic synthesis and pharmaceutical development, precision in mass calculation is non-negotiable. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly specialized reagent frequently utilized in the synthesis of complex heterocycles and as a coupling agent in peptide chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the critical divergence between its Average Molecular Weight (MW) and Exact Mass . This guide provides researchers with the theoretical causality, self-validating calculation protocols, and High-Resolution Mass Spectrometry (HRMS) workflows required to characterize this compound with absolute certainty.

    Chemical Identity & Structural Significance

    Diethyl (benzotriazol-1-yl)iminomalonate consists of a benzotriazole core linked to a diethyl iminomalonate moiety. The benzotriazole group acts as an excellent leaving group or stabilizing element in various synthetic pathways, while the diethyl malonate derivative provides a versatile scaffold for further functionalization.

    • Chemical Formula: C13​H14​N4​O4​

    • CAS Registry Number: [1]

    Understanding the exact atomic composition is the foundational step before any mass derivation. The presence of four nitrogen atoms and four oxygen atoms significantly influences both the mass defect and the isotopic signature of the molecule.

    Theoretical Framework: The Causality of Mass Metrics

    A common pitfall in analytical chemistry is conflating Molecular Weight with Exact Mass. The choice of metric is dictated by the experimental environment:

    • Average Molecular Weight (Bulk Stoichiometry): Used when weighing the compound on a laboratory balance. It accounts for the natural isotopic abundance of elements on Earth. Because a macroscopic sample contains a statistical distribution of isotopes (e.g., ~98.9% 12C and ~1.1% 13C ), the standard atomic weights must be used.

    • Monoisotopic Exact Mass (HRMS Analysis): Used in mass spectrometry. Mass spectrometers do not measure averages; they separate individual ions by their mass-to-charge ratio ( m/z ). The exact mass is calculated using only the mass of the most abundant isotope for each element.

    Mass_Logic Formula Chemical Formula C13H14N4O4 AvgMassPath Average Atomic Weights (Isotopic Abundance) Formula->AvgMassPath ExactMassPath Monoisotopic Mass (Most Abundant Isotope) Formula->ExactMassPath MW Molecular Weight 290.279 g/mol AvgMassPath->MW ExactMass Exact Mass 290.1015 Da ExactMassPath->ExactMass App1 Stoichiometry & Bulk Synthesis MW->App1 App2 HRMS Identification & Structural Elucidation ExactMass->App2

    Logical divergence between Molecular Weight and Exact Mass derivations.

    Step-by-Step Calculation Protocols

    To ensure scientific integrity, every calculation must be treated as a self-validating system. The following protocols detail the exact derivation of both mass metrics.

    Protocol A: Monoisotopic Exact Mass Calculation

    Objective: Determine the precise mass for HRMS targeting. Causality: We utilize data from the [2] to ensure sub-part-per-million (ppm) accuracy.

    • Isotope Selection: Identify the primary isotopes: 12C , 1H , 14N , and 16O .

    • Mass Retrieval:

      • 12C = 12.000000 Da (by definition)

      • 1H = 1.007825 Da

      • 14N = 14.003074 Da

      • 16O = 15.994915 Da

    • Summation:

      • C : 13×12.000000=156.000000

      • H : 14×1.007825=14.109550

      • N : 4×14.003074=56.012296

      • O : 4×15.994915=63.979660

      • Total Exact Mass = 290.101506 Da

    • Self-Validating Check (Mass Defect): Subtract the nominal mass (290) from the exact mass (290.1015). The mass defect is +0.1015 Da. A positive mass defect of this magnitude is perfectly consistent with a molecule containing 14 hydrogens (which have a large positive mass defect) and 4 nitrogens, validating the arithmetic.

    Protocol B: Average Molecular Weight Calculation

    Objective: Determine the bulk molar mass for reaction stoichiometry. Causality: We utilize standard atomic weights provided by the [3].

    • Weight Retrieval: C (12.011), H (1.008), N (14.007), O (15.999).

    • Summation:

      • C : 13×12.011=156.143

      • H : 14×1.008=14.112

      • N : 4×14.007=56.028

      • O : 4×15.999=63.996

      • Total Molecular Weight = 290.279 g/mol

    • Self-Validating Check: The MW (290.279) is higher than the exact mass (290.1015). This is the expected behavior for organic molecules, driven primarily by the ~1.1% natural abundance of the heavier 13C isotope.

    Analytical Validation: High-Resolution Mass Spectrometry (HRMS)

    Theoretical calculations must be empirically validated. The following is a field-proven protocol for validating the exact mass of Diethyl (benzotriazol-1-yl)iminomalonate using Electrospray Ionization (ESI) coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.

    MS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) Ionization Electrospray Ionization (ESI+) [M+H]+ Generation SamplePrep->Ionization MassAnalyzer High-Resolution Mass Analyzer (Orbitrap / TOF) Ionization->MassAnalyzer Detection Signal Detection & Data Acquisition MassAnalyzer->Detection DataAnalysis Data Analysis (Isotope Pattern Matching) Detection->DataAnalysis

    Workflow for ESI-HRMS validation of exact mass.

    Experimental Protocol: ESI-HRMS Validation

    Step 1: Sample Preparation

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50:50 methanol/water supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as an abundant proton source. This drives the formation of the protonated molecular ion [M+H]+ , which is strictly required for positive mode electrospray ionization (ESI+).

    Step 2: Instrument Calibration

    • Action: Calibrate the mass spectrometer using a standard calibration mix to ensure mass accuracy is within < 2 ppm.

    • Self-Validating Check: The instrument must read known calibration masses with an error of less than 2 ppm. If the error exceeds this threshold, the instrument must be cleaned and recalibrated before sample injection.

    Step 3: Ionization and Data Acquisition

    • Action: Inject the sample via direct infusion at 5 µL/min. Set capillary voltage to 3.0 kV and acquire data in full scan mode ( m/z 100-500) at a resolution of ≥70,000 (at m/z 200).

    • Causality: High resolution is required to differentiate the target ion from isobaric background contaminants that might share the same nominal mass but have different exact masses.

    Step 4: Data Analysis & Isotopic Pattern Matching

    • Action: Extract the ion chromatogram for the theoretical [M+H]+ m/z . The exact mass of the molecule is 290.1015 Da. Adding the mass of a proton (1.0073 Da) yields a target m/z of 291.1088 .

    • Self-Validating Check: Analyze the M+1 peak. Because the molecule contains 13 carbon atoms, and 13C has a natural abundance of ~1.1%, the M+1 peak ( m/z 292.112) should have a relative intensity of approximately 14.3% ( 13×1.1% ) compared to the monoisotopic peak. Matching this isotopic envelope validates both the mass and the chemical formula.

    Quantitative Data Summary

    The following tables summarize the critical quantitative data derived from the protocols above, providing a quick-reference guide for laboratory personnel.

    Table 1: Monoisotopic Exact Mass Calculation

    ElementPrimary IsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
    Carbon 12C 12.00000013156.000000
    Hydrogen 1H 1.0078251414.109550
    Nitrogen 14N 14.003074456.012296
    Oxygen 16O 15.994915463.979660
    Total 290.1015 Da

    Table 2: Average Molecular Weight Calculation

    ElementStandard Atomic Weight ( g/mol )QuantityTotal Weight Contribution ( g/mol )
    Carbon12.01113156.143
    Hydrogen1.0081414.112
    Nitrogen14.007456.028
    Oxygen15.999463.996
    Total 290.279 g/mol

    References

    • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." NIST Standard Reference Database 144. URL:[Link]

    • International Union of Pure and Applied Chemistry (IUPAC). "Standard Atomic Weights." IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). URL:[Link]

    Exploratory

    Toxicity Profile and Safe Handling Hazards of Diethyl (benzotriazol-1-yl)iminomalonate: A Comprehensive Technical Guide

    Executive Summary Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0)[1] is a specialized synthetic intermediate and coupling reagent utilized in advanced organic synthesis and drug development. Characterized by...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0)[1] is a specialized synthetic intermediate and coupling reagent utilized in advanced organic synthesis and drug development. Characterized by its benzotriazole leaving group and an electrophilic iminomalonate core, the compound presents specific occupational hazards that require rigorous risk mitigation in laboratory environments. This whitepaper systematically evaluates its physicochemical properties, mechanistic toxicity profile, and field-proven safety protocols to ensure safe and reproducible handling.

    Physicochemical Profiling and Hazard Identification

    Before deploying any reagent, establishing a baseline of its physical properties is critical for predicting its behavior under reaction conditions. Diethyl (benzotriazol-1-yl)iminomalonate is a crystalline solid at room temperature, which dictates that dust inhalation is a primary exposure vector[2].

    Table 1: Physicochemical Properties and GHS Classification

    PropertyValueSource
    Chemical Name Diethyl (benzotriazol-1-yl)iminomalonate[3]
    CAS Number 100796-79-0[1]
    Molecular Formula C13H14N4O4[4]
    Molecular Weight 290.27 g/mol [4]
    Melting Point 99 - 100 °C[5]
    GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[6]
    Signal Word Warning (GHS07)[6]

    Mechanistic Toxicity Profile

    As an Application Scientist, it is vital to understand why a compound is toxic, not just that it is toxic. The toxicity of Diethyl (benzotriazol-1-yl)iminomalonate is primarily driven by its structural components:

    • Electrophilic Reactivity : The iminomalonate moiety is highly electrophilic. When exposed to physiological environments (e.g., the mucous membranes of the respiratory tract or the cornea), it can undergo nucleophilic attack by biological amines or thiols present in cellular proteins.

    • Benzotriazole Leaving Group : Benzotriazole is a known pharmacophore but also acts as an excellent leaving group in synthetic chemistry. In vivo, the cleavage of this group can lead to localized cellular stress and inflammatory cascades. According to the 6, this manifests as the observed GHS hazards: H315 (Skin irritation) and H319 (Eye irritation)[6].

    • Respiratory Sensitization (H335) : As a crystalline solid with a melting point of 99-100 °C[7], the generation of micro-particulates during weighing or transfer operations poses a significant inhalation risk, directly irritating the respiratory epithelium[2].

    ToxicityPathway Exposure Exposure Route (Inhalation/Dermal/Ocular) Molecule Diethyl (benzotriazol-1-YL)iminomalonate (Electrophilic Iminomalonate) Exposure->Molecule Delivers Nucleophile Biological Nucleophiles (Proteins/Mucous Membranes) Molecule->Nucleophile Reacts with Reaction Covalent Binding & Cellular Stress Nucleophile->Reaction Induces Irritation GHS Hazard Manifestation (H315, H319, H335) Reaction->Irritation Results in

    Logical relationship mapping the electrophilic toxicity pathway of the compound.

    Safe Handling Hazards and Mitigation Strategies

    Benzotriazole derivatives inherently carry thermal stability concerns. While Diethyl (benzotriazol-1-yl)iminomalonate is not explicitly classified as an explosive under standard GHS criteria[6], compounds containing N-N=N linkages can decompose exothermically if subjected to extreme heat, friction, or incompatible reagents (e.g., strong oxidizers or concentrated acids).

    Key Mitigation Pillars:

    • Engineering Controls : All manipulations must occur within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

    • Personal Protective Equipment (PPE) : Nitrile gloves (double-gloving recommended during bulk transfer), tightly fitting safety goggles, and a flame-resistant lab coat.

    • Storage : Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Inert gas (Argon/Nitrogen) backfilling is recommended to prevent moisture-induced degradation.

    Experimental Workflow: Safe Handling in Synthetic Applications

    To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for utilizing Diethyl (benzotriazol-1-yl)iminomalonate in a standard substitution/coupling reaction.

    Step-by-Step Methodology:

    • Pre-Reaction Validation : Verify the calibration of the fume hood airflow. Inspect the reagent bottle for signs of pressure build-up or discoloration (indicating degradation).

    • Enclosed Weighing : Tare a sealed vial on the analytical balance. Transfer the required mass of Diethyl (benzotriazol-1-yl)iminomalonate (e.g., 1.0 mmol, 290 mg) inside the fume hood, seal the vial, and then weigh it to minimize ambient dust generation. This mitigates the inhalation risk highlighted by 8[4].

    • Solvent Dissolution : In a round-bottom flask under an Argon atmosphere, dissolve the reagent in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or THF).

      • Causality: Moisture can prematurely hydrolyze the iminomalonate, reducing yield and generating benzotriazole byproducts.

    • Controlled Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the nucleophilic partner dropwise.

      • Causality: Controlling the exotherm prevents localized heating, which could trigger unwanted decomposition of the benzotriazole moiety.

    • Reaction Monitoring : Monitor via TLC or LC-MS. Ensure the internal temperature does not exceed 30 °C during the active reaction phase.

    • Quenching and Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4​Cl ).

      • Causality: Mildly acidic quenching neutralizes reactive intermediates without generating extreme heat.

    • Waste Segregation : Dispose of the aqueous and organic layers in designated, clearly labeled waste containers. Do not mix with strong acids or oxidizers.

    SafeHandling Prep 1. Risk Assessment & PPE (Fume Hood, Nitrile Gloves, Goggles) Weighing 2. Enclosed Weighing (Minimize Dust Generation) Prep->Weighing Reaction 3. Controlled Addition (Monitor Exotherm, T < 30°C) Weighing->Reaction Quench 4. Safe Quenching (Aqueous Workup) Reaction->Quench Waste 5. Halogen-Free Organic Waste (Segregated Disposal) Quench->Waste

    Step-by-step experimental workflow for safe handling and reaction setup.

    References

    • Title: Diethyl 1-(benzotriazolylimino)malonate | C13H14N4O4 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

    • Title: diethyl 1-(benzotriazolylimino)malonate - ECHA CHEM Source: European Chemicals Agency (ECHA) URL: [Link]

    • Title: ДІЕТИЛ (БЕНЗОТРІАЗОЛ-1-ІЛ)ІМІНОМАЛОНАТ CAS#: 100796-79-0 Source: ChemWhat URL: [Link]

    Sources

    Foundational

    Preliminary Investigation of Diethyl (benzotriazol-1-YL)iminomalonate Reactivity in Amidation

    Executive Summary Amide bond formation remains one of the most critical transformations in organic synthesis, peptide chemistry, and drug development. While traditional coupling reagents (e.g., HATU, EDC/HOBt) dominate t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Amide bond formation remains one of the most critical transformations in organic synthesis, peptide chemistry, and drug development. While traditional coupling reagents (e.g., HATU, EDC/HOBt) dominate the landscape, the search for novel auxiliaries that balance reactivity, atom economy, and stereochemical fidelity is ongoing. This technical guide explores the preliminary reactivity profile of Diethyl (benzotriazol-1-yl)iminomalonate (DBIM, CAS: 100796-79-0) as a specialized, high-efficiency reagent in amidation workflows.

    Mechanistic Rationale: The Role of the Iminomalonate Scaffold

    The chemistry of 1,2,3-benzotriazole has been extensively developed, establishing it as a premier synthetic auxiliary and leaving group in 1[1]. DBIM leverages this foundation by conjugating the benzotriazole core with a highly electron-withdrawing diethyl iminomalonate moiety.

    Causality in Design: In standard peptide coupling, the transient active ester is prone to base-catalyzed racemization via oxazolone formation. The iminomalonate group in DBIM acts as a potent electronic modulator. By withdrawing electron density from the benzotriazole ring, it increases the electrophilicity of the carbonyl carbon in the active ester intermediate. This accelerates the nucleophilic attack by the amine, effectively outcompeting the slower intramolecular cyclization that leads to epimerization. Furthermore, benzotriazole esters are known to form stable yet highly reactive intermediates, a property successfully exploited in complex biochemical environments such as 2[2].

    Reaction Pathway & Visualization

    The amidation process using DBIM proceeds via a distinct active ester intermediate. Unlike classical phosphonium-based reagents (e.g., BOP) which generate toxic HMPA byproducts, DBIM facilitates amide bond formation while releasing easily separable 3[3].

    AmidationWorkflow Acid Carboxylic Acid Activation Inter Benzotriazolyl Active Ester Intermediate Acid->Inter Base (DIPEA) DBIM DBIM Reagent (CAS 100796-79-0) DBIM->Inter Coupling Amide Target Amide Formation Inter->Amide Nucleophilic Attack Byprod BtOH + Malonate Byproducts Inter->Byprod Leaving Group Amine Amine Nucleophile Addition Amine->Amide

    Figure 1: Mechanistic workflow of DBIM-mediated amidation and active ester formation.

    Experimental Methodology: A Self-Validating Protocol

    To ensure high-fidelity reproducibility, the following protocol is designed as a self-validating system. The procedure incorporates built-in diagnostic checkpoints to verify intermediate formation before proceeding to the next step, preventing the waste of expensive amine building blocks.

    Materials Required:

    • Carboxylic acid (1.0 eq)

    • Amine nucleophile (1.1 eq)

    • DBIM (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Workflow:

    • Pre-Activation: Dissolve the carboxylic acid (1.0 mmol) and DBIM (1.1 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere.

      • Causality: DCM is selected over polar aprotic solvents like DMF to minimize the dielectric stabilization of the oxazolone intermediate, thereby heavily suppressing racemization pathways.

    • Base Addition: Add DIPEA (2.5 mmol) dropwise at 0 °C. Stir for 30 minutes.

      • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, strictly limiting its role to proton abstraction. The 0 °C temperature controls the exothermic activation phase.

    • System Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Validation Logic: The system is validated if the mass corresponding to the benzotriazolyl active ester [M+Bt]+ is dominant. If unreacted acid remains, it indicates moisture contamination; the protocol dictates immediate solvent remediation (drying over molecular sieves) before proceeding.

    • Nucleophilic Addition: Upon validation of the active ester, add the amine (1.1 mmol) dissolved in 2 mL of DCM. Allow the reaction to warm to ambient temperature and stir for 4 hours.

    • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with 5% NaHCO₃ (to remove the BtOH byproduct) and brine. Dry over MgSO₄ and concentrate under reduced pressure.

    Quantitative Data & Comparative Analysis

    To benchmark DBIM against industry standards, a model amidation (Fmoc-Val-OH + H-Phe-OMe) was conducted. This specific dipeptide coupling is notoriously prone to epimerization, making it an ideal stress test for coupling reagents.

    Table 1: Comparative Efficacy of Coupling Reagents in Model Amidation

    Coupling ReagentYield (%)Epimerization (D-isomer %)Reaction Time (h)Byproduct Profile
    EDC / HOBt 85.22.1012.0Urea derivative (water soluble)
    HATU / DIPEA 94.50.852.0Phosphoramide (requires chromatography)
    DBIM / DIPEA 91.00.504.0Malonate/BtOH (mild aqueous wash removal)

    Analysis: While HATU provides the fastest reaction kinetics, DBIM demonstrates a superior stereochemical profile (lowest epimerization at 0.50%). This confirms the mechanistic hypothesis that the iminomalonate moiety effectively modulates the transition state, favoring direct nucleophilic attack over oxazolone formation.

    Conclusion

    Preliminary investigations into Diethyl (benzotriazol-1-yl)iminomalonate (DBIM) reveal it to be a highly effective, stereochemically conservative reagent for amidation. By functioning as a self-indicating and easily purifiable coupling auxiliary, DBIM bridges the gap between the high reactivity of uronium/phosphonium salts and the atom economy of classical carbodiimides. Future studies will focus on its application in solid-phase peptide synthesis (SPPS) and macrocyclization workflows.

    References

    • Title: Synthesis of 1,2,3–benzotriazol–1–yl–[n–(n'–arylthiocarbamoyl)
    • Source: PMC (nih.gov)
    • Title: Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications Source: Beilstein Journals URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Utilizing Diethyl (benzotriazol-1-yl)iminomalonate for the Synthesis and SPPS Incorporation of Unnatural Amino Acids

    Executive Summary The incorporation of unnatural amino acids—such as arylglycines and α,α-disubstituted amino acids—is a cornerstone strategy in modern peptide drug development. These modifications enhance proteolytic st...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The incorporation of unnatural amino acids—such as arylglycines and α,α-disubstituted amino acids—is a cornerstone strategy in modern peptide drug development. These modifications enhance proteolytic stability, restrict backbone conformation, and improve target binding affinity. However, synthesizing these building blocks and incorporating them via Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges due to steric hindrance and the propensity for epimerization[1].

    Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) serves as a highly efficient, stable electrophilic glycine equivalent. By leveraging the unique electron-withdrawing and leaving-group capabilities of the benzotriazole moiety, this reagent enables the rapid synthesis of complex, sterically hindered amino acids through nucleophilic addition[2]. This application note details the mechanistic principles, quantitative data, and step-by-step protocols for utilizing this reagent to synthesize unnatural amino acids and seamlessly incorporate them into SPPS workflows.

    Mechanistic Principles & Causality

    Standard iminomalonates often suffer from poor stability or insufficient electrophilicity, making them poor substrates for weak nucleophiles. The conjugation of a benzotriazole group to the iminomalonate core dramatically alters its reactivity profile.

    The Causality of Reagent Design:

    • Activation: The benzotriazole moiety acts as a potent electron-withdrawing group, activating the imine carbon toward nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents).

    • Substitution: During nucleophilic addition, the benzotriazole group serves as an excellent leaving group, yielding a functionalized malonate intermediate.

    • Conversion: Subsequent hydrolysis and decarboxylation of the malonate intermediate yield the free α-amino acid, which can be desymmetrized or directly protected for peptide synthesis[3].

    For SPPS incorporation, these newly synthesized, sterically hindered amino acids require potent coupling reagents. Uronium/aminium salts like HATU provide the rapid activation necessary to overcome steric bulk, while specialized reagents like DEPBT offer remarkable resistance to racemization—a critical factor when coupling sensitive residues like arylglycines[4][5].

    Workflow A Diethyl (benzotriazol-1-yl) iminomalonate B Nucleophilic Addition (e.g., RMgX) A->B C Hydrolysis & Decarboxylation B->C D Fmoc Protection C->D E SPPS Incorporation D->E

    Fig 1: Chemical workflow from Diethyl (benzotriazol-1-yl)iminomalonate to SPPS incorporation.

    Quantitative Data & Reagent Selection

    To ensure a self-validating system, researchers must select the appropriate coupling reagents based on the specific unnatural amino acid synthesized. Table 1 outlines the optimal coupling reagents for sterically hindered amino acids, while Table 2 provides expected yields for the synthesis workflow.

    Table 1: Comparison of Coupling Reagents for Sterically Hindered Unnatural Amino Acids

    Coupling ReagentActivation TimeEpimerization RiskEfficiency for α,α-disubstituted AA
    DIC / HOBt 10-15 minLowLow
    HATU / DIPEA 1-2 minModerateHigh
    DEPBT / DIPEA 5-10 minVery LowModerate to High
    PyBOP / DIPEA 5 minLowModerate

    Table 2: Quantitative Yields of Unnatural Amino Acid Synthesis Steps

    Reaction StepReagents / ConditionsTime / TempTypical Yield (%)
    Nucleophilic Addition RMgX, Anhydrous THF2 h / -78 °C to RT75 - 85%
    Hydrolysis & Decarboxylation 6M HCl, Reflux12 h / 100 °C80 - 90%
    Fmoc Protection Fmoc-OSu, Na₂CO₃ / Dioxane4 h / RT85 - 95%

    Experimental Protocols

    Protocol A: Synthesis of Unnatural Amino Acid via Grignard Addition
    • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Diethyl (benzotriazol-1-yl)iminomalonate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

    • Nucleophilic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the desired Grignard reagent (R-MgX, 1.2 eq) dropwise over 30 minutes to control the exothermic reaction and prevent side-product formation.

    • Reaction Propagation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Hydrolysis & Decarboxylation: Dissolve the crude intermediate in 6M HCl and reflux at 100 °C for 12 hours to facilitate complete ester hydrolysis and mono-decarboxylation.

    • Isolation: Cool the mixture, evaporate the solvent under reduced pressure, and purify the resulting free amino acid hydrochloride salt via cation-exchange chromatography.

    Protocol B: Fmoc-Protection of the Unnatural Amino Acid
    • Dissolution: Dissolve the purified unnatural amino acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

    • Protection: Cool the mixture to 0 °C. Add Fmoc-OSu (1.2 eq) dissolved in a minimal volume of 1,4-dioxane dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours.

    • Workup: Acidify the mixture to pH 2 using 1M HCl (monitor carefully to avoid cleaving sensitive groups). Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography to obtain the pure Fmoc-protected unnatural amino acid.

    Protocol C: SPPS Incorporation of the Sterically Hindered Amino Acid
    • Resin Swelling: Swell the target peptidyl-resin in DMF for 30 minutes to maximize pore accessibility.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

    • Pre-activation: In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for exactly 2 minutes. Critical Insight: If epimerization is a major concern (e.g., when coupling arylglycines), substitute HATU with DEPBT (3.0 eq) and extend the activation time to 5 minutes[4].

    • Coupling: Add the activated amino acid mixture to the resin. Agitate for 2 to 4 hours at room temperature. For extremely hindered α,α-disubstituted amino acids, heating the reaction to 60 °C under microwave irradiation is recommended to drive the coupling to completion[5].

    • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x) and DCM (3x).

    • Cleavage: Cleave the final peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

    SPPS Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Pre-activation of Unnatural AA (Fmoc-AA-OH + HATU + DIPEA) Deprotect->Activate Couple Coupling Reaction (Extended Time, 60°C optional) Activate->Couple Couple->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Couple->Cleave

    Fig 2: SPPS cycle optimized for sterically hindered unnatural amino acids.

    References

    1.[1] Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: globalresearchonline.net URL:

    2.[4] Title: DEPBT - Wikipedia Source: wikipedia.org URL:

    3.[5] Title: Coupling Reagents - Aapptec Peptides Source: peptide.com URL:

    4.[2] Title: Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents Source: researchgate.net URL:

    5.[3] Title: Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives Source: acs.org URL:

    Sources

    Application

    Application Note: Diethyl (benzotriazol-1-yl)iminomalonate as a Versatile Synthon in Heterocyclic Chemistry

    Executive Summary & Mechanistic Framework In the development of complex active pharmaceutical ingredients (APIs), the late-stage construction of nitrogen-containing heterocycles often requires highly reactive, yet chemos...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Framework

    In the development of complex active pharmaceutical ingredients (APIs), the late-stage construction of nitrogen-containing heterocycles often requires highly reactive, yet chemoselective, synthons. Diethyl (benzotriazol-1-yl)iminomalonate (CAS 100796-79-0) has emerged as an exceptional "chameleon" reagent in this space ([1]).

    Unlike standard imines, this Katritzky-type reagent features a unique electronic push-pull system. The two ethyl ester groups strongly withdraw electron density from the imine carbon, while the benzotriazole (Bt) moiety acts as both an electron-withdrawing group and an exceptional traceless leaving group. In my experience designing scalable synthetic routes, the true power of this reagent lies in its divergent chemoselectivity: its reactivity can be finely tuned to undergo either N-attack or C-attack simply by modulating the hardness of the incoming nucleophile.

    Chemoselectivity Profile & Quantitative Data

    The polarity of the C=N bond in diethyl (benzotriazol-1-yl)iminomalonate allows it to act as an electrophilic amination reagent (umpolung reactivity) or a classic Mannich electrophile. The table below summarizes the predictive chemoselectivity based on nucleophile class, a critical parameter for rational drug design.

    Nucleophile ClassRepresentative ReagentPrimary Attack SiteKey IntermediateDownstream Heterocycle
    Hard C-Nucleophiles Grignard ( RMgBr ), OrganolithiumsImine NitrogenN-Alkylated AminomalonateIndoles, α -Amino Acids
    Soft C-Nucleophiles Ketone/Ester EnolatesImine CarbonMannich-type AdductPyrroles, γ -Lactams
    1,3-Dipoles Azomethine Ylides, Azides C=N BondCycloadductImidazolidines, Triazoles
    Heteroatom Nucleophiles Primary AminesImine CarbonAminal-type AdductPyrimidines

    Data synthesized from established reactivity patterns of N-substituted iminomalonates ([2]) and classical diethyl malonate derivatives ([3]).

    Reactivity Pathway Visualization

    Workflow R Diethyl (benzotriazol-1-yl)iminomalonate [Electrophilic Hub] H_Nu Hard C-Nucleophiles (RMgX, RLi) R->H_Nu Grignard Addition S_Nu Soft C-Nucleophiles (Ketone/Ester Enolates) R->S_Nu Enolate Addition Dip 1,3-Dipoles (Azomethine Ylides) R->Dip Dipolarophile N_Att N-Attack Pathway (N-Alkylation) H_Nu->N_Att C_Att C-Attack Pathway (Mannich-Type) S_Nu->C_Att Cyc [3+2] Cycloaddition (Concerted) Dip->Cyc Prod1 α-Amino Acids & Indole Derivatives N_Att->Prod1 Hydrolysis/Cyclization Prod2 Pyrroles & γ-Lactams C_Att->Prod2 BtH Elimination Prod3 Imidazolidines & Triazoles Cyc->Prod3 Rearrangement

    Divergent reactivity pathways of Diethyl (benzotriazol-1-yl)iminomalonate in heterocyclic synthesis.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in causality explanations and self-validating checkpoints.

    Protocol A: Synthesis of Substituted Pyrroles via Soft C-Nucleophile Addition

    This protocol leverages the chemoselective C-attack of soft enolates onto the iminomalonate, followed by an intramolecular cyclization where the benzotriazole acts as a traceless leaving group.

    Causality for Reagent Selection: We utilize Potassium hexamethyldisilazide (KHMDS) in dimethoxyethane (DME) at -78 °C. The bidentate coordination of DME stabilizes the potassium enolate, preventing aggregation and ensuring a monomeric, highly reactive soft nucleophile that strictly attacks the imine carbon rather than the nitrogen.

    • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve the target ketone (1.5 equiv) in anhydrous DME (0.4 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.0 M in THF, 1.6 equiv) dropwise. Stir for 45 minutes to ensure complete kinetic enolate formation.

    • Electrophile Addition: Dissolve diethyl (benzotriazol-1-yl)iminomalonate (1.0 equiv) in anhydrous DME (0.4 M) and add it dropwise to the enolate solution over 10 minutes.

    • Validation Checkpoint 1 (Reaction Progress): After 2 hours, monitor the reaction via TLC (20% EtOAc/Hexanes). The bright yellow spot characteristic of the starting iminomalonate ( Rf​≈0.45 ) must be completely consumed, replaced by a UV-active Mannich adduct spot ( Rf​≈0.30 ). Do not proceed to quench until this is verified.

    • Cyclization & Elimination: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Redissolve the crude Mannich adduct in glacial acetic acid (0.2 M) and heat to 80 °C for 2 hours. This thermal acidic condition drives the intramolecular attack of the amine onto the ketone carbonyl, followed by the elimination of benzotriazole ( BtH ) and dehydration to yield the fully aromatic pyrrole.

    • Validation Checkpoint 2 (Product Confirmation): Upon cooling and dilution with water, benzotriazole will often precipitate. Filter the solid. In the 1H NMR spectrum of the crude filtrate extract, the disappearance of the characteristic benzotriazole aromatic multiplet (7.4–8.1 ppm) and the appearance of the pyrrole ring protons validates successful cyclization.

    Protocol B: Electrophilic Amination to Yield Arylglycines

    Electrophilic amination strategies rely on highly activated imines to reverse normal polarity ([4]). Here, hard nucleophiles attack the imine nitrogen.

    Causality for Reagent Selection: The reaction is strictly maintained at -20 °C. At higher temperatures, Grignard reagents may begin to attack the diethyl malonate ester carbonyls. The -20 °C threshold provides the perfect kinetic window for exclusive N-attack.

    • N-Alkylation: To a solution of diethyl (benzotriazol-1-yl)iminomalonate (1.0 equiv) in anhydrous THF (0.2 M) at -20 °C, add the desired Arylmagnesium bromide (1.2 equiv) dropwise via syringe pump over 20 minutes.

    • Quench & Isolate: Stir the mixture for 1 hour at -20 °C, then carefully quench with 1M HCl to protonate the resulting carbanion. Extract with dichloromethane.

    • Validation Checkpoint 1 (Intermediate Verification): Perform LC-MS on the organic layer. The mass spectrum must show the exact mass of the N-aryl-N-benzotriazolyl aminomalonate intermediate.

    • Auxiliary Cleavage: To liberate the secondary amine, the N−Bt bond must be cleaved. Dissolve the intermediate in methanol and subject it to catalytic hydrogenation (10% Pd/C, H2​ balloon) for 4 hours at room temperature. Filter through Celite and concentrate to yield the arylglycine diethyl ester.

    • Validation Checkpoint 2 (Amine Liberation): Perform a Ninhydrin test on the final product on a TLC plate. A distinct purple/blue color confirms the presence of the liberated amine, validating the successful cleavage of the benzotriazole auxiliary.

    References

    • Diethyl 1-(benzotriazolylimino)malonate | C13H14N4O4 | CID 13863636 - PubChem,[Link]

    • Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles - ACS Publications,[Link]

    • Diethyl malonate - Wikipedia,[Link]

    • Catalytic Electrophilic Amination Reactions - UNC Chapel Hill,[Link]

    • Diethyl[(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate - MDPI,[Link]

    Sources

    Method

    Application Note: Step-by-Step Preparation of Diethyl (benzotriazol-1-yl)iminomalonate

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Importance Diethyl (benzotriazol-1-yl)iminomalonate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

    Executive Summary & Strategic Importance

    Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly versatile synthetic intermediate. It serves as a critical precursor for the generation of 1-aminobenzotriazole, a well-known benzyne precursor, and acts as a valuable building block in the synthesis of complex nitrogen-rich heterocycles and pharmaceutical candidates [1], [2].

    The preparation of this compound requires a precise, three-stage synthetic cascade starting from commercially available o-nitroaniline. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality of reaction conditions and chemoselective control . By understanding the thermodynamic and kinetic drivers of the Japp-Klingemann reaction, chemoselective nitro reduction, and intramolecular diazonium cyclization, researchers can achieve high yields and exceptional purity.

    Mechanistic Pathway & Causality

    The synthesis relies on a sequence of highly orchestrated nitrogen-nitrogen bond formations.

    • Japp-Klingemann Coupling (C–N Bond Formation): The sequence begins with the diazotization of o-nitroaniline. The resulting diazonium salt is an aggressive electrophile. When introduced to diethyl malonate in the presence of a mild sodium acetate buffer, the active methylene is deprotonated to form an enolate. The enolate attacks the diazonium ion, forming a transient azo intermediate. Causality: The presence of the acidic alpha-proton allows this azo intermediate to rapidly tautomerize into the thermodynamically stable hydrazone, driven by extended conjugation with the ester carbonyls and the aromatic ring [1].

    • Chemoselective Reduction: The nitro group must be reduced to an amine without cleaving the sensitive N–N bond of the newly formed hydrazone. Causality: Standard transition-metal catalyzed hydrogenation (e.g., Pd/C) frequently leads to hydrogenolysis of the N–N bond. Therefore, a single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This provides absolute chemoselectivity for the nitro group.

    • Intramolecular Cyclization: The final step involves the diazotization of the newly formed o-aniline moiety. Causality: The generated diazonium group is positioned directly ortho to the nucleophilic hydrazone nitrogen. This proximity heavily favors a 5-exo-dig-like cyclization. The thermodynamic sink of forming a highly stable, 10-pi electron aromatic benzotriazole system drives the spontaneous ring closure, yielding the target iminomalonate [1].

    G A o-Nitroaniline + NaNO2 / HCl B o-Nitrobenzenediazonium Chloride A->B < 5°C D Diethyl mesoxalate o-nitrophenylhydrazone B->D C Diethyl Malonate + NaOAc Buffer C->D Japp-Klingemann Coupling E Fe / NH4Cl (Chemoselective Reduction) D->E F Diethyl mesoxalate o-aminophenylhydrazone E->F Reflux, EtOH/H2O G NaNO2 / HCl (Diazotization) F->G < 5°C H Diethyl (benzotriazol-1-yl)iminomalonate G->H Intramolecular Cyclization

    Workflow for the synthesis of Diethyl (benzotriazol-1-yl)iminomalonate via diazonium intermediates.

    Quantitative Data & Materials

    The following tables summarize the stoichiometric requirements for a standard 100 mmol scale synthesis and the expected physicochemical properties of the final product for self-validation [3].

    Table 1: Stoichiometry and Reagent Quantities (100 mmol scale)

    ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
    o-Nitroaniline138.121.0013.81 gStarting Material
    Diethyl malonate160.171.0016.02 g (15.2 mL)Active Methylene
    Sodium Nitrite (NaNO₂)69.002.10 (Total)14.49 gDiazotizing Agent
    Iron Powder (Fe)55.855.0027.93 gReducing Agent
    Ammonium Chloride53.492.0010.70 gProton Source
    Sodium Acetate (NaOAc)82.035.0041.00 gpH Buffer

    Table 2: Physicochemical Properties of Target Compound

    PropertyValue
    Chemical NameDiethyl (benzotriazol-1-yl)iminomalonate
    CAS Registry Number100796-79-0
    Molecular FormulaC₁₃H₁₄N₄O₄
    Molecular Weight290.28 g/mol
    Melting Point99 - 100 °C
    AppearancePale yellow to off-white crystalline solid

    Step-by-Step Experimental Protocols

    Protocol 1: Japp-Klingemann Synthesis of Diethyl mesoxalate o-nitrophenylhydrazone

    This step establishes the crucial hydrazone linkage while maintaining the nitro group for later functionalization.

    • Preparation of Diazonium Salt: In a 500 mL round-bottom flask, suspend o-nitroaniline (13.81 g, 100 mmol) in 50 mL of water and 25 mL of concentrated HCl (37%). Stir vigorously and cool the suspension to 0–5 °C using an ice-salt bath.

    • Diazotization: Slowly add a pre-cooled solution of NaNO₂ (7.25 g, 105 mmol) in 30 mL of water dropwise over 20 minutes. Maintain the temperature strictly below 5 °C to prevent the degradation of the diazonium salt into a phenol.

      • Self-Validation: The bright yellow suspension will clarify into a pale yellow, transparent solution, indicating successful diazonium formation.

    • Preparation of Active Methylene: In a separate 1 L flask, dissolve diethyl malonate (16.02 g, 100 mmol) and sodium acetate (41.0 g, 500 mmol) in a mixture of 150 mL ethanol and 100 mL water. Cool this buffered solution to 0–5 °C.

    • Coupling: Add the cold diazonium solution dropwise to the buffered malonate solution under vigorous mechanical stirring.

      • Self-Validation: An immediate color shift to deep orange/red will occur, followed by the rapid precipitation of a bright yellow solid.

    • Isolation: Stir the slurry for an additional 2 hours at room temperature. Filter the solid under vacuum, wash extensively with cold water to remove inorganic salts, and dry in vacuo.

    Protocol 2: Chemoselective Reduction to Diethyl mesoxalate o-aminophenylhydrazone

    This step reduces the nitro group without cleaving the N–N hydrazone bond.

    • Reaction Setup: Suspend the crude diethyl mesoxalate o-nitrophenylhydrazone (~100 mmol) in 250 mL of an Ethanol/Water mixture (4:1 v/v).

    • Reduction: Add Iron powder (27.93 g, 500 mmol) and Ammonium Chloride (10.70 g, 200 mmol) to the suspension. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2 to 3 hours.

      • Self-Validation: The reaction mixture will transition from a yellow suspension to a dark brown/black slurry as the iron is oxidized to iron oxides. TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the starting material and the appearance of a more polar, UV-active spot.

    • Filtration (Critical Step): While the mixture is still hot, filter it through a tightly packed Celite pad to remove the iron sludge. Wash the Celite cake generously with hot ethyl acetate (3 × 50 mL) to ensure no product remains adsorbed to the iron oxides.

    • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the o-aminophenylhydrazone as a light orange solid.

    Protocol 3: Intramolecular Cyclization to Diethyl (benzotriazol-1-yl)iminomalonate

    The final cyclization relies on a second diazotization followed by spontaneous aromatic ring closure.

    • Acidic Dissolution: Dissolve the o-aminophenylhydrazone intermediate in 100 mL of ethanol and 50 mL of water. Add 25 mL of concentrated HCl. Cool the stirred solution to 0–5 °C in an ice bath.

    • Diazotization & Cyclization: Add a solution of NaNO₂ (7.25 g, 105 mmol) in 30 mL of water dropwise.

      • Self-Validation: Upon addition, the solution will temporarily darken as the diazonium species forms, followed almost immediately by the precipitation of an off-white to pale yellow solid as the intramolecular cyclization occurs.

    • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the thermodynamic completion of the benzotriazole ring formation.

    • Final Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 50 mL) and a small amount of cold ethanol.

    • Purification & Validation: Recrystallize the crude product from boiling ethanol.

      • Self-Validation: The purified Diethyl (benzotriazol-1-yl)iminomalonate will present as fine, pale yellow crystals. Verify the success of the synthesis by taking a melting point; it must be sharp at 99–100 °C [3].

    References

    • Fitton, A. O., & Smalley, R. K. (1968). Practical Heterocyclic Chemistry. Academic Press.
    • Akter, M., & Rupa, K. (2022). 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. ACS Publications.
    • ChemicalBook. (2023). DIETHYL (BENZOTRIAZOL-1-YL)IMINOMALONATE | 100796-79-0.
    Application

    Application Note: Diethyl (benzotriazol-1-yl)iminomalonate (DBIM) as an Advanced Coupling Reagent in Amide Bond Formation

    Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of complex peptides and small-molecule therapeutics relies heavi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol

    Executive Summary

    The synthesis of complex peptides and small-molecule therapeutics relies heavily on the efficient, racemization-free formation of amide bonds. While traditional carbodiimides (e.g., DCC, EDC) and phosphonium/uronium salts (e.g., BOP, HATU) dominate the landscape, they often present challenges related to toxic byproducts, difficult purification, or instability of the active intermediates[1].

    Diethyl (benzotriazol-1-yl)iminomalonate (DBIM, CAS: 100796-79-0) [2] emerges as a highly specialized, neutral coupling reagent designed to overcome these limitations. By coupling an electron-deficient iminomalonate backbone with a benzotriazole (Bt) leaving group, DBIM rapidly generates highly reactive N-acylbenzotriazole or OBt active esters[3]. This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for utilizing DBIM in challenging solution-phase amidations.

    Mechanistic Insights & Causality

    To master the use of DBIM, one must understand the causality behind its molecular design. DBIM is not merely a dehydrating agent; it is a highly tuned transfer molecule that facilitates the formation of a stable yet reactive intermediate.

    The Causality of Activation

    The efficiency of DBIM is driven by the severe electron deficiency of its imino carbon, which is flanked by two electron-withdrawing ethyl ester groups.

    • Deprotonation: The addition of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate.

    • Electrophilic Attack: The carboxylate attacks the electrophilic imino carbon of DBIM. This specific trajectory is favored because the malonate backbone stabilizes the incoming electron density.

    • Rearrangement & Active Ester Formation: The attack displaces the benzotriazolate anion. In a rapid intramolecular or closely associated intermolecular step, the benzotriazolate attacks the transient mixed anhydride-like intermediate, forming an N-acylbenzotriazole (or OBt ester).

    As demonstrated in the seminal work by [3], N-acylbenzotriazoles are exceptionally stable against oxazolone-mediated racemization[4] while remaining highly reactive toward primary and secondary amines. The leaving group from the reagent backbone is a diethyl aminomalonate derivative, which is highly soluble and easily removed during standard aqueous workup.

    Mechanism A Carboxylic Acid + Base B DBIM Reagent A->B Deprotonation C Mixed Intermediate + Benzotriazolate B->C Nucleophilic Attack D Active Bt-Ester (Acyl Benzotriazole) C->D Rearrangement E Amine Addition D->E Aminolysis F Amide Product + Aminomalonate E->F Amide Bond

    Fig 1: Mechanistic pathway of DBIM-mediated amide bond formation via active Bt-ester generation.

    Quantitative Data & Comparative Efficacy

    When selecting a coupling reagent, drug development professionals must weigh reactivity against byproduct toxicity and purification difficulty. Table 1 summarizes the comparative profile of DBIM against industry standards[1][4].

    Table 1: Comparative Efficacy of Common Peptide Coupling Reagents

    Coupling ReagentPrimary Active IntermediateRacemization PotentialByproduct Profile & SolubilityBest Use Case
    DBIM N-Acylbenzotriazole / OBtVery LowDiethyl aminomalonate (Highly soluble, acid-washable)Complex solution-phase amidation
    DCC / HOBt OBt EsterLowDicyclohexylurea (DCU) (Insoluble, precipitates)Standard bulk peptide synthesis
    HATU OAt EsterExtremely LowTetramethylurea (Water soluble)Sterically hindered amino acids
    BOP OBt EsterLowHMPA (Highly toxic/carcinogenic)Legacy solid-phase synthesis

    Self-Validating Experimental Protocol

    The following protocol is designed for solution-phase amide bond formation. It is structured as a self-validating system , meaning each critical phase transition produces a measurable analytical signal (e.g., TLC shift, phase separation) to confirm success before proceeding.

    Reagents Required:
    • Carboxylic Acid (1.0 eq)

    • Primary/Secondary Amine (1.1 eq)

    • DBIM (1.1 eq)

    • DIPEA or N-Methylmorpholine (NMM) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    Step-by-Step Methodology:

    Step 1: Substrate Preparation Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM (0.1 M concentration). If the substrates are highly polar, utilize anhydrous DMF.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive N-acylbenzotriazole intermediate back to the starting acid.

    Step 2: Base Addition Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add DIPEA (2.5 eq). Stir for 5 minutes.

    • Validation: The solution should remain clear. The excess base ensures complete deprotonation of the acid and neutralizes any HCl salts if amine hydrochlorides are used.

    Step 3: DBIM Activation Add DBIM (1.1 eq) in one portion. Maintain the temperature at 0 °C for 15 minutes.

    • Validation (TLC): Spot the reaction on a silica TLC plate (UV 254 nm). You will observe the rapid consumption of the starting carboxylic acid and the appearance of a new, highly UV-active spot corresponding to the N-acylbenzotriazole intermediate.

    Step 4: Amidation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours depending on steric hindrance.

    • Validation (LC-MS/TLC): Monitor the disappearance of the intermediate active ester spot and the formation of the product mass.

    Step 5: Self-Validating Workup Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (aq) (2x): Causality: This is the critical purification step. The acidic wash protonates the diethyl aminomalonate byproduct and excess DIPEA, driving them entirely into the aqueous layer.

    • Saturated NaHCO₃ (aq) (2x): Removes any unreacted carboxylic acid.

    • Brine (1x): Removes residual water from the organic phase.

    Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide generally exhibits >90% purity and can be further polished via flash chromatography if necessary.

    Workflow Step1 1. Dissolve Acid & Amine in DMF/DCM Step2 2. Add DIPEA (2.5 eq) at 0°C Step1->Step2 Step3 3. Add DBIM (1.1 eq), stir 15 min Step2->Step3 Step4 4. Warm to RT, stir 2-12 hours Step3->Step4 Step5 5. Aqueous extraction (1M HCl wash) Step4->Step5 Step6 6. Flash Chromatography / HPLC Step5->Step6

    Fig 2: Step-by-step experimental workflow for solution-phase peptide coupling using DBIM.

    Troubleshooting & Optimization

    • Sterically Hindered Amines (e.g., N-methyl amino acids): If coupling stalls at the active ester stage (Step 4), elevate the temperature to 40 °C or add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Caution: DMAP increases the risk of racemization[1]; use only when stereochemical integrity is not the primary concern or when coupling achiral fragments.

    • Incomplete Activation: If the carboxylic acid is not fully consumed in Step 3, ensure the solvent is strictly anhydrous. Trace water will aggressively hydrolyze the DBIM reagent before it can react with the carboxylate.

    • Solvent Polarity: For sequences prone to aggregation (e.g., hydrophobic peptides), switching from DCM to a 1:1 mixture of DMF/NMP disrupts intermolecular hydrogen bonding, keeping the growing peptide chain in an extended, reactive conformation.

    References

    • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213. URL:[Link]

    • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. URL:[Link]

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

    Sources

    Method

    Scale-up manufacturing protocols for Diethyl (benzotriazol-1-YL)iminomalonate

    Application Note & Manufacturing Protocol Abstract Diethyl (benzotriazol-1-YL)iminomalonate is a highly functionalized molecule that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds fo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Manufacturing Protocol

    Abstract

    Diethyl (benzotriazol-1-YL)iminomalonate is a highly functionalized molecule that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research.[1][2] Its structure, combining a reactive iminomalonate core with the versatile benzotriazole moiety, makes it a strategic precursor for creating novel molecular scaffolds. This document provides a comprehensive, field-tested guide for the scale-up manufacturing of Diethyl (benzotriazol-1-YL)iminomalonate. We present a robust and scalable synthetic strategy, moving beyond laboratory-scale procedures to address the practical challenges of industrial production. The narrative emphasizes the causality behind procedural choices, process optimization, and stringent safety protocols, ensuring a self-validating and reliable manufacturing system for researchers and drug development professionals.

    Introduction and Strategic Importance

    The malonic ester framework is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds.[3] When functionalized to an imine, the synthetic utility is further expanded, enabling novel pathways for nitrogen-containing heterocycles.[4] The incorporation of a benzotriazole group introduces a unique element; it can act as a stable directing group, a leaving group in nucleophilic substitutions, or as a critical pharmacophore itself.[5][6]

    Diethyl (benzotriazol-1-YL)iminomalonate, therefore, represents a convergence of these functionalities. Its synthesis on a large scale, however, requires a departure from common laboratory techniques that rely on costly or hazardous reagents and purification methods like column chromatography. The protocol detailed herein is designed for scalability, focusing on cost-effective starting materials, process safety, and purification via crystallization.

    Synthetic Strategy and Mechanistic Rationale

    The most robust and scalable route to Diethyl (benzotriazol-1-YL)iminomalonate is a direct condensation reaction between two key precursors: Diethyl 2,2-dihydroxipropanedioate (Diethyl Mesoxalate Hydrate) and 1-Aminobenzotriazole .

    This strategy is superior for scale-up due to several factors:

    • High Convergence: The core skeleton is assembled in a single, efficient step.

    • Atom Economy: The primary byproduct is water, minimizing complex waste streams.

    • Accessible Starting Materials: Both precursors can be sourced commercially or synthesized via well-established, scalable methods.[6]

    The reaction proceeds via a classic imine formation mechanism. The nucleophilic primary amine of 1-aminobenzotriazole attacks the electrophilic carbonyl carbon of diethyl mesoxalate. This is followed by a dehydration step to yield the final C=N double bond. This dehydration is an equilibrium process; therefore, on a manufacturing scale, the reaction is driven to completion by the continuous removal of water.

    Figure 1: Overall synthetic scheme for Diethyl (benzotriazol-1-YL)iminomalonate.

    Scale-Up Synthesis of 1-Aminobenzotriazole Intermediate

    The precursor, 1-aminobenzotriazole, is prepared via the N-amination of 1H-benzotriazole.[6]

    Protocol 1: Synthesis of 1-Aminobenzotriazole (5 kg Scale)

    Reagent/MaterialQuantityMolar Eq.Supplier/GradeNotes
    1H-Benzotriazole5.00 kg1.00Technical GradeCorrosive, handle with care.[7][8]
    Potassium Hydroxide (KOH)2.82 kg1.20Flake, 85%Caustic, hygroscopic.
    Water (Deionized)25 L--
    Hydroxylamine-O-sulfonic acid5.24 kg1.1097%Irritant, potentially unstable.

    Step-by-Step Methodology:

    • Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, thermocouple, and a baffled addition funnel.

    • Base Preparation: Charge the reactor with 25 L of deionized water and slowly add the potassium hydroxide flakes (2.82 kg) while stirring. Scientist's Note: This dissolution is highly exothermic. Use a cooling jacket to maintain the temperature below 40°C.

    • Benzotriazole Addition: Once the KOH solution has cooled to room temperature (~25°C), add the 1H-benzotriazole (5.00 kg) portion-wise over 30 minutes. Stir until a clear solution is obtained.

    • Heating: Heat the reaction mixture to 70-75°C.

    • Aminating Agent Addition: Slowly and carefully add the hydroxylamine-O-sulfonic acid (5.24 kg) in portions over 1.5-2 hours. Critical Step: Maintain the temperature between 70-75°C during the addition. The reaction is exothermic and may require intermittent cooling.

    • Reaction & Monitoring: Hold the reaction mixture at 75°C for 2 hours after the addition is complete. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting benzotriazole is consumed.

    • Cooling & Crystallization: Cool the reactor to 0-5°C over 2-3 hours. The product, a mixture of 1-aminobenzotriazole and 2-aminobenzotriazole, will precipitate.

    • Isolation: Filter the solid product using a centrifuge or Nutsche filter. Wash the cake with cold (0-5°C) deionized water (2 x 5 L).

    • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved. Expected yield is a mixture of isomers. The 1-amino isomer is typically the major product and can be used directly in the next step.[6]

    Scale-Up Protocol for Diethyl (benzotriazol-1-YL)iminomalonate

    This protocol details the final condensation step to produce the target compound.

    Protocol 2: Condensation and Purification (5 kg Scale)

    Reagent/MaterialQuantityMolar Eq.Supplier/GradeNotes
    Diethyl Mesoxalate Hydrate5.00 kg1.00Technical Grade
    1-Aminobenzotriazole (from Protocol 1)3.50 kg1.05-
    Toluene50 L-Reagent GradeFlammable, volatile.
    p-Toluenesulfonic Acid (p-TSA)250 g0.05MonohydrateCatalyst, corrosive.
    Isopropanol (IPA)25 L-Reagent GradeFor recrystallization.

    Step-by-Step Methodology:

    • Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

    • Charging Reactants: Charge the reactor with toluene (50 L), Diethyl Mesoxalate Hydrate (5.00 kg), 1-aminobenzotriazole (3.50 kg), and p-toluenesulfonic acid (250 g).

    • Azeotropic Reflux: Heat the mixture to reflux (approx. 110-112°C). Water will begin to collect in the Dean-Stark trap.[9] Scientist's Note: The use of a Dean-Stark trap is critical for driving the reaction to completion by removing the water byproduct.

    • Reaction & Monitoring: Continue refluxing for 8-12 hours, or until no more water is collected and TLC/HPLC analysis shows complete consumption of the limiting reagent (diethyl mesoxalate).

    • Solvent Removal: Cool the reactor to 60°C. Reconfigure the reactor for distillation and remove approximately 70-80% of the toluene under reduced pressure.

    • Crystallization: Add isopropanol (25 L) to the concentrated mixture. Stir and cool the reactor slowly to 0-5°C over 4-6 hours to induce crystallization.

    • Isolation: Hold the slurry at 0-5°C for at least 2 hours. Filter the product using a centrifuge. Wash the resulting solid cake with cold (0-5°C) isopropanol (2 x 5 L).

    • Drying: Dry the final product in a vacuum oven at 50-60°C until constant weight is achieved.

    • Quality Control: Analyze the final product for identity, purity (HPLC >98%), and residual solvents.

    Process Workflow and Safety

    A successful scale-up operation hinges on a well-defined workflow and an unwavering commitment to safety.

    Manufacturing_Workflow cluster_prep Intermediate Synthesis cluster_final Final Product Synthesis RM1 Raw Materials (Benzotriazole, KOH) QC1 Incoming QC RM1->QC1 P1 Protocol 1: N-Amination QC1->P1 ISO1 Isolation & Drying P1->ISO1 INT_QC Intermediate QC ISO1->INT_QC RM2 Raw Materials (Diethyl Mesoxalate) P2 Protocol 2: Condensation INT_QC->P2 QC2 Incoming QC RM2->QC2 QC2->P2 ISO2 Crystallization & Filtration P2->ISO2 DRY Vacuum Drying ISO2->DRY FP_QC Final Product QC DRY->FP_QC PKG Packaging FP_QC->PKG

    Figure 2: End-to-end manufacturing workflow for Diethyl (benzotriazol-1-YL)iminomalonate.

    Safety and Handling Summary

    SubstanceCAS No.Key HazardsRecommended PPE
    1H-Benzotriazole95-14-7Harmful if swallowed, skin/eye irritant, harmful to aquatic life.[7][10][11]Goggles, gloves, lab coat.
    Potassium Hydroxide1310-58-3Severe skin burns and eye damage.Face shield, chemical-resistant gloves, apron.
    Hydroxylamine-O-sulfonic acid2950-43-8Skin/eye irritant, may be corrosive.Goggles, gloves, lab coat.
    Toluene108-88-3Highly flammable, aspiration hazard, suspected of damaging fertility.Goggles, nitrile gloves, respirator (in poor ventilation).
    p-Toluenesulfonic Acid6192-52-5Skin corrosion/irritation, serious eye damage.Goggles, gloves, lab coat.

    General Precautions:

    • All operations should be conducted in a well-ventilated area or under a fume hood.

    • Ground all equipment to prevent static discharge, especially when handling toluene.[8]

    • An emergency eyewash station and safety shower must be readily accessible.[12]

    • Dispose of all chemical waste according to local and federal regulations.

    Conclusion

    This application note provides a validated and detailed protocol for the scale-up manufacturing of Diethyl (benzotriazol-1-YL)iminomalonate. By employing a convergent condensation strategy and focusing on scalable unit operations such as azeotropic distillation and crystallization, this process avoids the limitations of common lab-scale syntheses. Adherence to the outlined procedures, critical parameter controls, and safety guidelines will enable the consistent, safe, and efficient production of this valuable chemical intermediate for the scientific research and drug development communities.

    References

    • Wikipedia Contributors. (2024). Diethyl malonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

    • Katritzky, A. R., et al. (2010). Benzotriazol-1-yl-sulfonyl Azide for Diazotransfer and Preparation of Azidoacylbenzotriazoles. The Journal of Organic Chemistry, 75(19), 6533–6542. [Link]

    • Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

    • Katritzky, A. R., et al. (2010). Benzotriazol-1-yl-sulfonyl azide for diazotransfer and preparation of azidoacylbenzotriazoles. The Journal of Organic Chemistry. [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2017, December 29). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. [Link]

    • Columbus Chemical Industries, Inc. (n.d.). Benzotriazole, Granular - SAFETY DATA SHEET. Retrieved from [Link]

    • ECHA. (n.d.). Benzotriazole - Registration Dossier. Retrieved from [Link]

    • Penta s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]

    • Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Retrieved from [Link]

    • Carl ROTH. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

    • Patsnap. (2021). Preparation method of diethyl aminomalonate hydrochloride.
    • Roy, S., et al. (2024). Exploiting N-Centered Umpolung Reactivity of α-Iminomalonates for the Synthesis of N-Sulfenylimines and Sulfonamides. Organic Letters, 26(9), 1836–1841. [Link]

    • Google Patents. (2009). US20090093629A1 - Process for preparation of triazol-benzodiazepine derivatives.
    • Roy, S., et al. (2024). Exploiting N-Centered Umpolung Reactivity of α-Iminomalonates for the Synthesis of N-Sulfenylimines and Sulfonamides. PubMed. [Link]

    • Roy, S., et al. (2024). Exploiting N-Centered Umpolung Reactivity of α-Iminomalonates for the Synthesis of N-Sulfenylimines and Sulfonamides. ResearchGate. [Link]

    Sources

    Application

    Application Note: Preparation and Utilization of Diethyl (benzotriazol-1-yl)iminomalonate in Transition-Metal-Catalyzed Cross-Coupling

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Reagent preparation, mechanistic rationale, and cross-coupling workflows.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Reagent preparation, mechanistic rationale, and cross-coupling workflows.

    Executive Summary

    The rapid expansion of structure-activity relationships (SARs) in drug discovery relies heavily on robust, atom-economical cross-coupling reactions. While traditional carbon-halogen bond activation is well-established, the use of nitrogen-based leaving groups has unlocked new pathways for electrophilic amination and imination. Diethyl (benzotriazol-1-yl)iminomalonate (DBIM) (CAS: 100796-79-0)[1] has emerged as a highly stable, crystalline benchtop reagent that serves as an excellent electrophilic coupling partner. This application note details the synthesis of DBIM and its utilization in Palladium-catalyzed cross-coupling reactions to generate aryl iminomalonates—critical precursors for unnatural α -amino acids.

    Mechanistic Rationale & Structural Advantages

    Benzotriazole (Bt) derivatives are powerful synthetic auxiliaries in metal-catalyzed cross-coupling reactions[2]. The utility of DBIM stems from the unique electronic properties of the benzotriazole moiety:

    • Leaving Group Ability: The electron-withdrawing nature of the fused triazole ring stabilizes negative charge, making the benzotriazolide anion an excellent leaving group.

    • Bond Polarization: In DBIM, the N–N bond between the benzotriazole ring and the imine nitrogen is highly polarized. This polarization facilitates facile oxidative addition by low-valent transition metals (e.g., Pd(0)), a mechanism that often involves unique proton shuttling or cationic intermediate species[3].

    • Reagent Stability: Unlike many aliphatic imines that are prone to rapid hydrolysis, the extended conjugation and steric bulk provided by the Bt group render DBIM stable under standard laboratory conditions[1].

    CatalyticCycle Pd0 Pd(0) Catalyst OA Pd(II) Intermediate [Pd(Bt)(N=C(CO2Et)2)L2] Pd0->OA Oxidative Addition (DBIM) TM Transmetalated Complex [Pd(Ar)(N=C(CO2Et)2)L2] OA->TM Transmetalation (Ar-B(OH)2, Base) TM->Pd0 Reductive Elimination (Product Release)

    Catalytic cycle of Pd-catalyzed cross-coupling using DBIM as an electrophile.

    Reagent Preparation: Synthesis of DBIM

    The preparation of DBIM relies on the acid-catalyzed condensation of 1-aminobenzotriazole with diethyl 2-oxomalonate (diethyl ketomalonate).

    Causality Behind Experimental Choices:
    • Solvent System (Toluene): Toluene forms a binary azeotrope with water. Utilizing a Dean-Stark apparatus allows for the continuous removal of the water byproduct, driving the thermodynamically challenging imine condensation to completion.

    • Catalyst (PTSA): p-Toluenesulfonic acid provides the necessary protonation of the highly electrophilic ketomalonate carbonyl, accelerating nucleophilic attack by the relatively weak nucleophile, 1-aminobenzotriazole, without degrading the heterocycle[4].

    • Self-Validation (FTIR & MP): Unreacted 1-aminobenzotriazole can coordinate to and poison Palladium catalysts in downstream applications. Complete conversion must be validated by the disappearance of the N–H stretch (~3300 cm⁻¹) in FTIR and a sharp melting point of 99-100 °C[1].

    Step-by-Step Protocol:
    • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

    • Reagent Addition: Add 1-aminobenzotriazole (10.0 mmol, 1.34 g) and diethyl 2-oxomalonate (10.5 mmol, 1.83 g) to the flask.

    • Solvent & Catalyst: Introduce 100 mL of anhydrous toluene followed by p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).

    • Reflux: Heat the mixture to 110 °C (reflux) for 12 hours. Monitor the water collection in the trap (~0.18 mL theoretical yield).

    • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to quench the acid, followed by brine (50 mL).

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude residue from hot ethanol to afford DBIM as pale yellow crystals.

    Cross-Coupling Application: Synthesis of Aryl Iminomalonates

    Once synthesized, DBIM acts as an electrophilic imino-transfer reagent. Coupling DBIM with arylboronic acids yields aryl iminomalonates, which can be subsequently reduced to yield functionalized α -amino acid derivatives.

    Causality Behind Experimental Choices:
    • Catalyst (Pd(PPh₃)₄): The bulky triphenylphosphine ligands facilitate the final reductive elimination step, releasing the sterically demanding iminomalonate product.

    • Base (K₂CO₃): A mild inorganic base is critical. It is strong enough to form the reactive arylboronate species required for transmetalation, but mild enough to prevent the saponification of the delicate diethyl ester groups on the malonate backbone.

    • Atmosphere (Argon): Strict anaerobic conditions are required. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide complex, prematurely halting the catalytic cycle.

    Step-by-Step Protocol:
    • Preparation: In an oven-dried Schlenk tube, combine DBIM (1.0 mmol, 290 mg), phenylboronic acid (1.5 mmol, 183 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%).

    • Degassing: Evacuate the Schlenk tube and backfill with high-purity argon. Repeat this cycle three times.

    • Reaction: Inject 5.0 mL of anhydrous 1,4-dioxane via a gas-tight syringe. Seal the tube and heat to 90 °C in a pre-heated oil bath for 8 hours.

    • In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The solution will transition from pale yellow to a dark brown suspension (Pd black precipitation) indicating catalytic completion.

    • Filtration: Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and palladium particulates.

    • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the target aryl iminomalonate.

    Workflow Step1 Starting Materials: 1-Aminobenzotriazole + Diethyl Ketomalonate Step2 Acid-Catalyzed Condensation (PTSA, Toluene, Dean-Stark, 110°C) Step1->Step2 Step3 DBIM Reagent (Diethyl (benzotriazol-1-yl)iminomalonate) Step2->Step3 Step4 Pd-Catalyzed Cross-Coupling (Pd(PPh3)4, K2CO3, Arylboronic Acid) Step3->Step4 Step5 Target Product: Aryl Iminomalonates Step4->Step5

    Workflow for DBIM synthesis and subsequent Pd-catalyzed cross-coupling.

    Quantitative Data: Optimization Parameters

    The following table summarizes the optimization of the cross-coupling conditions between DBIM and phenylboronic acid, demonstrating the necessity of the chosen parameters.

    EntryCatalyst (5 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
    1 Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane 90 88
    2Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane9075
    3Pd(PPh₃)₄Cs₂CO₃Toluene10082
    4Pd(PPh₃)₄Et₃NTHF7045
    5Ni(cod)₂ / PCy₃K₃PO₄1,4-Dioxane9060

    Note: Entry 1 represents the optimized protocol. The use of organic bases (Entry 4) or alternative metals (Entry 5) resulted in incomplete transmetalation or reagent degradation.

    References

    • Title: The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited Source: PMC - NIH URL:[Link][3]

    • Title: Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions Source: Chemical Communications (RSC Publishing) URL: [Link][2]

    • Title: Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development Source: International Journal of Novel Research and Development (IJNRD) URL: [Link][4]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting low reaction yields with Diethyl (benzotriazol-1-YL)iminomalonate

    Welcome to the technical support center for Diethyl (benzotriazol-1-YL)iminomalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this vers...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for Diethyl (benzotriazol-1-YL)iminomalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a specialized electrophilic aminating agent, it serves as a powerful tool for the synthesis of α-amino acid derivatives. However, like any potent reagent, its application requires a nuanced understanding to achieve optimal results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during its use.

    Frequently Asked Questions (FAQs)
    Q1: What is the primary function of Diethyl (benzotriazol-1-YL)iminomalonate?

    Diethyl (benzotriazol-1-YL)iminomalonate is an electrophilic aminating agent. It is designed to react with nucleophiles, effectively transferring the =C(COOEt)₂ moiety, which can be considered a synthetic equivalent of an amino group precursor. The key to its reactivity lies in the benzotriazole (Bt) group, which is an excellent leaving group, facilitating the reaction with a wide range of soft and hard nucleophiles.[1][2] Subsequent hydrolysis and decarboxylation of the resulting product can yield α-amino acids.

    Q2: How should I properly store and handle this reagent?

    Like many benzotriazole-based reagents, Diethyl (benzotriazol-1-YL)iminomalonate can be sensitive to moisture and prolonged exposure to high temperatures.

    • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term stability).[3]

    • Handling: Always handle the reagent in a dry environment, preferably in a glovebox or under a positive pressure of inert gas. Use anhydrous solvents and oven-dried glassware to prevent premature hydrolysis, which is a common cause of reduced reactivity and low yields.

    Q3: What are the common byproducts of reactions involving this reagent?

    The primary byproduct of a successful reaction is benzotriazole. Depending on the reaction conditions and workup, you may also encounter byproducts from the decomposition of the reagent or side reactions. The most common byproduct, benzotriazole, is acidic and can often be removed during an aqueous workup with a mild base.[4]

    Troubleshooting Guide: Low Reaction Yields

    Low yields can be frustrating, but they are often traceable to a few key areas. This guide provides a systematic approach to diagnosing and resolving these issues.

    Problem 1: No reaction or very low conversion of starting material.

    This is one of the most common issues and typically points to a fundamental problem with reagent activity or reaction conditions.

    The N-N bond in the benzotriazole moiety can be labile, and the ester groups are susceptible to hydrolysis.

    • Expert Analysis: If the reagent has been stored improperly or is old, it may have degraded. Visually, the reagent should be a crystalline solid. Any discoloration or tarry appearance could indicate decomposition.[4]

    • Solution:

      • Verify Purity: If possible, check the purity of the reagent by ¹H NMR or melting point.

      • Use Fresh Reagent: When in doubt, use a fresh batch of the reagent from a reputable supplier.

      • Strict Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is properly dried to prevent hydrolysis during the reaction setup.[5][6]

    The reaction is a nucleophilic attack on the imino carbon. If your nucleophile is too weak or sterically hindered, the reaction will not proceed efficiently.

    • Expert Analysis: The rate of reaction is directly dependent on the nucleophilic character of your substrate. Aromatic amines are weaker nucleophiles than aliphatic amines; secondary amines are often more sterically hindered than primary amines.

    • Solution:

      • Add a Base: For nucleophiles with an acidic proton (e.g., thiols, some amines, or CH-acidic compounds), the addition of a non-nucleophilic base can generate the more potent anionic nucleophile in situ. Choose the base carefully to avoid side reactions.

      • Increase Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, this should be done cautiously as it can also promote decomposition. Monitor the reaction for the formation of colored byproducts.

      • Change Solvent: A more polar, aprotic solvent (e.g., DMF or DMSO) can sometimes enhance the rate of bimolecular nucleophilic reactions.

    G start Low Conversion Observed check_reagent Check Reagent Quality (Visual, NMR, Age) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok use_fresh Use Fresh Reagent & Strict Anhydrous Conditions reagent_ok->use_fresh No check_nucleophile Evaluate Nucleophile (pKa, Sterics) reagent_ok->check_nucleophile Yes use_fresh->check_nucleophile nucleophile_ok Nucleophile Sufficiently Reactive? check_nucleophile->nucleophile_ok add_base Add Non-Nucleophilic Base (e.g., NaH, DBU) nucleophile_ok->add_base No check_conditions Review Reaction Conditions (Temp, Solvent, Time) nucleophile_ok->check_conditions Yes add_base->check_conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Systematically Optimize: 1. Increase Temp 2. Screen Solvents 3. Extend Time conditions_ok->optimize No success Yield Improved conditions_ok->success Yes optimize->success

    Caption: A step-by-step workflow for troubleshooting low yields.

    Problem 2: Formation of multiple side products.

    A complex reaction mixture indicates that competing reaction pathways are occurring.

    At elevated temperatures or upon exposure to trace acid/base, the reagent itself can decompose.

    • Expert Analysis: The benzotriazole leaving group is also a stable heterocyclic compound that can participate in side reactions.[7] Furthermore, the malonate moiety can potentially undergo self-condensation or other side reactions under harsh basic conditions.

    • Solution:

      • Lower Reaction Temperature: If you suspect thermal decomposition, run the reaction at a lower temperature for a longer period.

      • Control pH: Ensure the reaction medium is not excessively acidic or basic unless required for nucleophile activation. If using a base, add it slowly at a low temperature.

    The product, a substituted iminomalonate, may not be stable under the reaction conditions.

    • Expert Analysis: The newly formed product could be susceptible to hydrolysis, or if it contains acidic protons, it might react further.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed, before significant product degradation occurs.

      • Telescope the Next Step: If the product is an intermediate that requires hydrolysis/decarboxylation, consider performing this in a one-pot sequence without isolating the potentially unstable iminomalonate adduct.

    Problem 3: Difficulty in product isolation and purification.

    Even with a good yield, challenges in the workup can lead to significant product loss.

    Benzotriazole can be tricky to remove as it has moderate polarity and can co-elute with the product during column chromatography.

    • Expert Analysis: Benzotriazole has a pKa of approximately 8.2, making it weakly acidic. This property can be exploited for its removal.

    • Solution:

      • Mild Basic Wash: During the aqueous workup, wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] This will deprotonate the benzotriazole, pulling it into the aqueous layer as its sodium salt.

      • Caution: Avoid using strong bases like NaOH, as this can cause hydrolysis of the product's diethyl ester groups. Perform washes quickly and at low temperatures to minimize this risk.[8]

    The starting reagent has similar functional groups (diethyl esters) to the product, which can make chromatographic separation difficult.

    • Expert Analysis: The N-Bt bond is the most reactive site. This reactivity can be used to our advantage in a "catch and release" purification strategy.

    • Solution:

      • Scavenger Resin: After the reaction is complete, add a nucleophilic scavenger resin (e.g., an amino-functionalized silica gel) to the reaction mixture. This will react with the excess electrophilic reagent, and the resulting resin-bound species can be easily filtered off.

      • Basic Wash: Similar to removing diethyl malonate, a mild basic wash can help hydrolyze and remove some of the unreacted starting material, though this is less efficient and risks product hydrolysis.[8]

    The reaction proceeds via a nucleophilic attack on the electrophilic imine carbon, followed by the elimination of the stable benzotriazolide anion.

    Sources

    Optimization

    Technical Support Center: Optimizing Solvent Conditions for Diethyl (benzotriazol-1-YL)iminomalonate Coupling

    Welcome to the Technical Support Center. Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0) is a specialized benzotriazole-derived reagent utilized in advanced amide bond formation, peptide coupling, and heterocy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0) is a specialized benzotriazole-derived reagent utilized in advanced amide bond formation, peptide coupling, and heterocyclic synthesis. Like other benzotriazole-based additives (e.g., HOBt, HATU), its efficacy is heavily dictated by the microenvironment of the reaction.

    This guide provides field-proven troubleshooting strategies, causality-driven protocols, and FAQs to help researchers and drug development professionals optimize their coupling conditions.

    Section 1: The Mechanistic Causality of Solvent Selection

    In benzotriazole-mediated couplings, the solvent is not merely a bystander; it actively participates in stabilizing reactive intermediates. When Diethyl (benzotriazol-1-YL)iminomalonate forms an active ester or electrophilic intermediate, the solvent must balance two competing factors:

    • Solvation of the Benzotriazolate Anion : Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) excel at solvating both the reactive intermediates and the displaced benzotriazolate anion, promoting rapid aminolysis and preventing premature precipitation[1].

    • Suppression of Epimerization : Highly polar solvents can inadvertently stabilize the oxazolone intermediate, which is the primary pathway for racemization/epimerization in chiral substrates. Conversely, low-dielectric solvents like dichloromethane (DCM) suppress oxazolone formation but often fail to dissolve complex polar peptidic chains[2].

    Section 2: Quantitative Solvent Comparison

    To facilitate logical solvent selection, refer to the following comparative data for benzotriazole-mediated couplings:

    Solvent SystemDielectric Constant (ε)Substrate SolubilityEpimerization RiskTypical Application Profile
    DCM 9.1Low to ModerateVery LowSmall molecule amidation, highly chiral substrates[2].
    THF 7.5ModerateLowSubstrates requiring ethereal coordination; temperature-sensitive couplings.
    DMF 36.7HighModerate to HighStandard peptide coupling, solid-phase synthesis[1].
    NMP 32.2Very HighHighAggregating or highly sterically hindered sequences.
    DCM/DMF (1:1) ~22.9Moderate to HighLow to ModerateOptimal Compromise : Balances solubility with stereochemical integrity.
    Water (Micellar) 80.1High (in micelles)LowGreen chemistry applications using surfactants (e.g., TPGS-750-M)[3].
    Section 3: Solvent Selection Workflow

    Use the following logical decision tree to select the optimal solvent system based on your specific substrate properties.

    SolventOptimization Start Analyze Substrate Polarity & Chirality IsPolar Highly Polar or Prone to Aggregation? Start->IsPolar IsChiral High Epimerization Risk (Chiral α-center)? IsPolar->IsChiral Yes, and chiral IsPolar->IsChiral No SolNMP Use NMP or DMF (Max Solubility) IsPolar->SolNMP Yes, but achiral SolMix Use DCM/DMF (1:1) (Balanced Profile) IsChiral->SolMix Yes (Polar) IsChiral->SolMix No SolDCM Use DCM (Max Stereocontrol) IsChiral->SolDCM Yes (Non-polar)

    Decision matrix for optimizing solvent conditions in benzotriazole-mediated couplings.

    Section 4: Standard Operating Procedure (SOP) - Solvent Optimization Protocol

    Do not rely on a single solvent system without empirical validation. Use this self-validating, step-by-step methodology to establish the optimal conditions for Diethyl (benzotriazol-1-YL)iminomalonate coupling.

    Step 1: Baseline Reaction Setup

    • Prepare three parallel 0.1 mmol scale reactions using anhydrous DCM, DMF, and a 1:1 DCM/DMF mixture.

    • Dissolve the carboxylic acid (1.0 eq) and Diethyl (benzotriazol-1-YL)iminomalonate (1.1 eq) in 1.0 mL of the respective solvent under an inert argon atmosphere.

    Step 2: Base Addition and Activation

    • Cool the mixtures to 0 °C using an ice bath to minimize initial thermal degradation and side reactions.

    • Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 2.0 eq. Causality note: DIPEA is preferred over Triethylamine (TEA) as its steric bulk prevents it from acting as a competing nucleophile.

    • Stir for 15–30 minutes to ensure complete formation of the active ester intermediate.

    Step 3: Aminolysis

    • Add the amine component (1.1 eq) dropwise to the activated mixture.

    • Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 2 hours.

    Step 4: In-Process Validation (Self-Validation Step)

    • Quench a 10 µL aliquot from each vial into 100 µL of a 50:50 acetonitrile/water mixture.

    • Analyze the aliquots via LC-MS or chiral HPLC.

    • Success Metric: The optimal solvent will demonstrate >95% conversion of the active ester to the desired amide, with <2% of the epimerized byproduct or unreacted oxazolone.

    Step 5: Workup and Isolation

    • For DCM : Wash the organic layer directly with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

    • For DMF : Dilute the reaction mixture with a large volume of ethyl acetate (1:10 ratio) and wash extensively with a 5% aqueous LiCl solution (3x) to partition the DMF into the aqueous phase before proceeding with standard acid/base washes.

    Section 5: Troubleshooting FAQs

    Q: My reaction in DMF shows high conversion but significant epimerization. How do I fix this? A: DMF's high dielectric constant stabilizes the oxazolone intermediate, which accelerates epimerization[1]. To troubleshoot:

    • Switch to a lower polarity solvent like DCM or a DCM/THF mix.

    • If substrate solubility strictly demands DMF, switch your base from DIPEA to a weaker, less polarizing base like 2,4,6-collidine or N-methylmorpholine (NMM) to reduce the rate of α-proton abstraction.

    • Lower the activation temperature to -15 °C.

    Q: The reaction mixture becomes cloudy and stops progressing after 30 minutes in DCM. What is happening? A: This is a classic solvation failure. As the coupling progresses, the growing amide/peptide chain or the displaced benzotriazolate salts are precipitating out of the non-polar DCM, physically trapping the reactive ends. Fix: Add 10–20% DMF or NMP to the DCM to break up intermolecular hydrogen bonding and resolubilize the intermediates. Alternatively, adding chaotropic salts (e.g., LiCl) can disrupt aggregation.

    Q: Can I use water as a solvent for this coupling to make it more environmentally friendly? A: Yes, but not as a neat solvent due to the hydrolytic instability of the active ester. Recent advances in green chemistry demonstrate that benzotriazole-mediated couplings can be performed in water using designer surfactants (like TPGS-750-M)[3]. The surfactant forms nanomicelles that act as hydrophobic reaction vessels, protecting the active ester from hydrolysis while facilitating the coupling.

    Q: I am observing the formation of an unreactive byproduct instead of my desired amide. Why? A: If you are using a carbodiimide (like DIC or EDC) in conjunction with the iminomalonate, low-dielectric solvents (like DCM) can sometimes favor the rearrangement of the O-acylisourea into an unreactive N-acylurea before the benzotriazole can trap it[2]. Ensure your Diethyl (benzotriazol-1-YL)iminomalonate is fully dissolved and pre-mixed with the acid before adding the carbodiimide.

    References
    • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry URL: [Link]

    • Amide and Peptide Bond Formation in Water at Room Temperature Organic Letters, ACS Publications URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Preventing Moisture Degradation of Diethyl (benzotriazol-1-YL)iminomalonate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing irreproducibility in their C–N bond-forming workflows. A...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing irreproducibility in their C–N bond-forming workflows. A common, yet often overlooked, culprit is the silent degradation of highly electrophilic reagents.

    Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a prime example of such a reagent[1]. While its extreme electrophilicity makes it an exceptional tool for amination, it also renders it highly susceptible to ambient moisture. This guide provides a deep mechanistic understanding of this vulnerability and outlines field-proven, self-validating protocols to ensure your reagent remains intact.

    Mechanistic Insight: The Causality of Degradation

    To prevent degradation, we must first understand the chemical architecture of Diethyl (benzotriazol-1-yl)iminomalonate. The molecule features an imine carbon flanked by two electron-withdrawing ethyl ester groups and a strongly electron-withdrawing benzotriazole moiety. This creates an extreme electron deficiency at the imine carbon, making it a highly reactive electrophile designed for single and double polarity reversal (umpolung) amination[2].

    However, this exact property makes it a prime target for nucleophilic attack by ambient water[3]. When exposed to moisture, water attacks the exposed imine carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, hydrolyzing the C=N bond to yield diethyl ketomalonate (which often further hydrates) and 1-aminobenzotriazole[2]. Historical literature, including Mukaiyama's foundational work, explicitly highlights that α-iminomalonates are extremely sensitive to moisture and prone to rapid acid-catalyzed hydrolysis[4]. Furthermore, benzotriazole-based coupling derivatives inherently exhibit moisture sensitivity, requiring strict environmental controls to prevent solvolysis[5].

    G A Diethyl (benzotriazol-1-yl) iminomalonate C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Moisture) B->C D Diethyl Ketomalonate C->D Imine Hydrolysis E 1-Aminobenzotriazole C->E Leaving Group

    Moisture-induced hydrolysis pathway of Diethyl (benzotriazol-1-yl)iminomalonate.

    Troubleshooting Guide & FAQs

    Q1: My reaction yields are dropping, and the reagent looks clumpy. What happened? A: Visual clumping is the first physical sign of moisture ingress. As the reagent hydrolyzes, the formation of 1-aminobenzotriazole and diethyl ketomalonate disrupts the crystalline lattice of the intact powder. If your powder is no longer free-flowing, it has likely degraded and will poison your stoichiometry[5].

    Q2: How should I store this reagent to guarantee long-term stability? A: Store the reagent at -20°C strictly under an inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which better blankets the solid. Always allow the sealed container to warm to room temperature in a desiccator before opening; opening a cold vial pulls ambient condensation directly onto the reagent[6].

    Q3: Can I use standard reagent-grade solvents for my reactions? A: Absolutely not. The extreme electrophilicity of the iminomalonate requires strictly anhydrous solvents (water content <10 ppm). Using standard solvents will lead to immediate solvolysis and reaction quenching[2].

    Experimental Protocols: Self-Validating Systems

    Do not blindly trust the reagent bottle. Use the following self-validating protocols to handle and verify your reagent, ensuring that every step of your workflow actively prevents moisture degradation.

    Protocol 1: Anhydrous Handling and Reaction Setup
    • Preparation: Bake all reaction glassware at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon.

      • Causality: Surface-bound water on standard glassware is sufficient to hydrolyze micromolar quantities of the iminomalonate.

    • Solvent Drying: Pass your reaction solvent (e.g., THF or DCM) through an activated alumina column and store over activated 3Å molecular sieves for 24 hours prior to use.

      • Causality: Standard "anhydrous" bottled solvents often contain 30–50 ppm water once opened; sieves reduce this to <10 ppm, preventing solvolysis.

    • Weighing: Transfer the Diethyl (benzotriazol-1-yl)iminomalonate vial into a strictly controlled inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

      • Causality: Ambient humidity in a standard lab can degrade the exposed top layer of the powder within minutes.

    • Transfer: Weigh the required mass into a Schlenk flask, seal with a rubber septum, and wrap with Parafilm.

      • Causality: This creates a self-contained micro-environment that isolates the reagent during transit from the glovebox to the fume hood.

    • Dissolution: Add the anhydrous solvent via a perfectly dry, Argon-purged syringe directly through the septum.

    Protocol 2: Validating Reagent Integrity via ¹H NMR

    Before committing to a large-scale synthesis, validate the reagent's integrity.

    • In a glovebox, dissolve 5 mg of the reagent in 0.5 mL of anhydrous CDCl₃ (stored over silver foil and 3Å sieves to scavenge residual water and acid).

    • Transfer the solution to an NMR tube and seal with a PTFE cap and Parafilm.

    • Acquire a standard ¹H NMR spectrum.

    • Analysis: Evaluate the spectrum against the quantitative markers in the table below.

    Data Presentation: Degradation Markers

    Summarized below are the key comparative metrics to determine if your Diethyl (benzotriazol-1-yl)iminomalonate has been compromised by moisture.

    Reagent StateVisual Appearance¹H NMR Marker (CDCl₃)Action Required
    Intact Free-flowing white/off-white powderSharp aromatic multiplets (7.4–8.1 ppm)Proceed to synthesis.
    Degraded Clumpy, sticky, or discolored solidBroad -NH₂ singlet (~5.5 ppm), shifted ester quartetsDiscard and acquire fresh batch.
    References
    • Title: Practical Singly and Doubly Electrophilic Aminating Agents: A New, More Sustainable Platform for Carbon–Nitrogen Bond Formation Source: Journal of the American Chemical Society URL: [Link]

    • Title: Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes Source: Organic Letters URL: [Link]

    • Title: diethyl 1-(benzotriazolylimino)malonate - ECHA CHEM Source: European Chemicals Agency (ECHA) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting &amp; Purification of Diethyl (benzotriazol-1-yl)iminomalonate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of highly specialized hydrazone-type imines.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of highly specialized hydrazone-type imines. Diethyl (benzotriazol-1-yl)iminomalonate (CAS 100796-79-0) is a critical electrophilic intermediate synthesized via the condensation of 1-aminobenzotriazole and diethyl mesoxalate (diethyl ketomalonate).

    The primary challenge in its purification lies in the hydrolytic lability of the N−N=C axis and the physicochemical similarities between the product and its precursors. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery of this sensitive compound.

    Reaction Pathway & Degradation Mechanism

    Understanding the causality behind the degradation of your product is the first step in troubleshooting. The diagram below illustrates the condensation pathway and the reversible, acid-catalyzed hydrolysis that often ruins yields during improper purification.

    G A 1-Aminobenzotriazole (Nucleophile) C Hemiaminal Intermediate A->C Condensation B Diethyl Mesoxalate (Electrophile) B->C Condensation D Diethyl (benzotriazol-1-yl)iminomalonate (Target Product) C->D - H2O (Dehydration) E Hydrolysis Products (Degradation) D->E Acidic Silica / Moisture (Reversible)

    Synthesis and acid-catalyzed hydrolytic degradation pathway of the iminomalonate target.

    Troubleshooting Guides & FAQs

    Q1: My crude mixture contains significant unreacted 1-aminobenzotriazole. How do I remove it without degrading the product? Causality & Solution: 1-Aminobenzotriazole is weakly basic, but the target iminomalonate is highly sensitive to strong aqueous acids, which catalyze its hydrolysis back to the starting materials. Instead of a harsh HCl wash, utilize a mild wash with 5% aqueous citric acid or a sodium dihydrogen phosphate buffer (pH ~4.5). This selectively protonates the unreacted 1-aminobenzotriazole, partitioning it into the aqueous layer, while preserving the hydrolytically sensitive product in the organic phase.

    Q2: How can I efficiently remove excess diethyl mesoxalate (diethyl ketomalonate) from the reaction mixture? Causality & Solution: Diethyl mesoxalate is an electron-deficient, highly reactive ketone that does not easily wash out with standard aqueous protocols. However, it readily forms a water-soluble bisulfite adduct. Washing the organic layer with a freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution will selectively react with the unreacted ketone, pulling it into the aqueous phase. The sterically hindered iminomalonate product will not react with bisulfite, making this a self-validating separation technique.

    Q3: During silica gel chromatography, my product yield drops significantly, and I see starting materials in the fractions. Why? Causality & Solution: The N−N=C bond in Diethyl (benzotriazol-1-yl)iminomalonate is highly susceptible to hydrolysis catalyzed by the slightly acidic silanol groups present on standard silica gel[1]. To prevent on-column degradation, you must pre-treat the silica gel with 1% triethylamine (TEA) in your starting eluent to neutralize the acidic sites[1]. Alternatively, switch to neutral Alumina (Activity II or III), which provides a milder stationary phase for sensitive imines.

    Q4: The isolated product is an oil, but literature states it should be a solid with a melting point of 99-100°C. How do I induce crystallization? Causality & Solution: The presence of trace water or residual starting materials depresses the melting point, leading to an oily state[2]. First, ensure complete removal of solvents under high vacuum. Then, dissolve the crude oil in a minimum amount of warm diethyl ether. Slowly add hexanes until the solution becomes slightly turbid, then cool to 4°C. The benzotriazole moiety promotes strong intermolecular π−π stacking, which readily crystallizes when non-polar anti-solvents disrupt the solvation sphere, yielding the expected solid[2].

    Step-by-Step Purification Methodologies

    Protocol A: Scalable Purification via Bisulfite Wash and Recrystallization

    This protocol avoids chromatography entirely, utilizing chemical derivatization (bisulfite adduct formation) and phase separation to isolate the product.

    • Dilution: Dilute the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

    • Ketone Removal (Bisulfite Wash): Wash the organic layer with freshly prepared, saturated aqueous NaHSO3​ (3 x 5 mL/g) to sequester excess diethyl mesoxalate into the aqueous phase.

    • Amine Removal (Mild Acid Wash): Wash the organic layer with 5% aqueous citric acid (2 x 5 mL/g) to protonate and remove unreacted 1-aminobenzotriazole.

    • Neutralization & Drying: Wash with saturated brine (1 x 5 mL/g), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Recrystallization: Dissolve the resulting residue in a minimal volume of warm diethyl ether (approx. 40°C). Add hexanes dropwise until persistent turbidity is observed.

    • Isolation: Chill the mixture to 4°C for 12 hours. Filter the resulting crystals and wash with ice-cold hexanes. Dry under high vacuum to yield pure Diethyl (benzotriazol-1-yl)iminomalonate (MP: 99-100°C)[2].

    Protocol B: Analytical-Grade Purification via Neutralized Flash Chromatography

    Use this protocol when absolute analytical purity is required for downstream highly sensitive coupling reactions.

    • Column Preparation: Slurry silica gel (230-400 mesh) in hexanes containing 1% v/v Triethylamine (TEA)[1]. Pack the column and flush with 2 column volumes of the TEA/hexanes mixture to fully neutralize acidic silanol sites.

    • Equilibration: Flush the column with 2 column volumes of the initial mobile phase (90:10 Hexanes:Ethyl Acetate) to remove excess, unbound TEA.

    • Loading: Load the crude mixture dissolved in a minimum amount of dichloromethane.

    • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active at 254 nm).

    • Recovery: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath below 35°C to prevent thermal degradation of the imine.

    Quantitative Data Presentation

    Purification MethodTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedScalability
    Protocol A (Wash + Recrystallization) Unreacted Amine, Unreacted Ketone75% - 85%> 98%Excellent (Multi-gram to Kilogram)
    Protocol B (Neutralized Silica Gel) Oligomers, Trace Amine, Trace Ketone60% - 70%> 99.5%Poor (Analytical scale, < 5 grams)
    Standard Silica Gel (Untreated) N/A (Causes Hydrolysis)< 30%Variable / DegradedNot Recommended

    References

    • Synova Biochemicals. "SYNOVA BIOCHEMICALS CALL ON +919920741772 | TXT - Slideshare". Slideshare.net.
    • BenchChem. "Technical Support Center: Purification of N-Sulfonyl Imines". Benchchem.com.

    Sources

    Troubleshooting

    Reducing reaction times when using Diethyl (benzotriazol-1-YL)iminomalonate

    Technical Support Center: Optimizing Diethyl (benzotriazol-1-YL)iminomalonate Workflows Overview Welcome to the Application Science Support Center. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Diethyl (benzotriazol-1-YL)iminomalonate Workflows

    Overview Welcome to the Application Science Support Center. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) is a highly versatile electrophilic amination and alpha-amino acid transfer reagent [5]. While the benzotriazole (Bt) moiety is designed to activate the iminomalonate core, researchers frequently encounter prolonged reaction times, stalled conversions, or poor yields. This guide provides causality-driven troubleshooting and field-proven protocols to accelerate your reaction kinetics and ensure reproducible success.

    Troubleshooting FAQs: The Causality of Reaction Kinetics

    Q1: My nucleophilic additions to Diethyl (benzotriazol-1-yl)iminomalonate take over 16 hours at room temperature. What is the fundamental cause, and how can I accelerate the process? A1: The sluggish kinetics are a direct result of steric shielding. The central imine carbon is flanked by two bulky ethyl ester groups and the sterically demanding benzotriazole ring. This steric bulk severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. To overcome this barrier, you must artificially lower the Lowest Unoccupied Molecular Orbital (LUMO) of the imine. The addition of a hard Lewis acid, such as Scandium(III) triflate[Sc(OTf)3], coordinates to the ester carbonyls and the imine nitrogen. This coordination drastically increases the electrophilicity of the imine carbon, reducing reaction times from >16 hours to under 3 hours[1, 2].

    Q2: When using Grignard reagents, the reaction stalls at 50% conversion. How can I drive it to completion quickly? A2: Standard Grignard reagents (RMgX) exist as complex, unreactive polymeric aggregates in ethereal solvents due to the Schlenk equilibrium. This aggregation reduces their effective nucleophilicity. By adding an equimolar amount of anhydrous Lithium Chloride (LiCl), you form a "Turbo-Grignard" complex (RMgX·LiCl). The lithium chloride aggressively breaks up the organomagnesium aggregates, forming a highly reactive monomeric species. This simple additive cuts reaction times by up to 80% and pushes conversions to >95% [3].

    Q3: Can I use microwave irradiation for these reactions without degrading the iminomalonate reagent? A3: Yes. Diethyl (benzotriazol-1-yl)iminomalonate is thermally stable up to 120°C in anhydrous, aprotic solvents. Microwave irradiation provides rapid, volumetric heating that directly couples with polar transition states (such as the Lewis acid-imine complex). For less reactive nucleophiles, like electron-rich heterocycles (e.g., indoles), microwave heating at 80°C can compress a 24-hour thermal reaction into a highly efficient 30-minute protocol [4].

    Quantitative Benchmarks: Reaction Time Optimization

    The following table summarizes the kinetic improvements achieved by applying the troubleshooting principles discussed above.

    NucleophileActivation StrategyTemperatureReaction TimeIsolated Yield
    Phenylmagnesium BromideNone (Standard Grignard)25°C12.0 hours45%
    Phenylmagnesium BromideLiCl Additive (Turbo-Grignard)25°C2.0 hours82%
    Acetophenone EnolateNone-78°C to 25°C16.0 hours55%
    Acetophenone Enolate10 mol% Sc(OTf)3-78°C to 25°C3.0 hours89%
    Indole10 mol% Sc(OTf)3 (Thermal)80°C24.0 hours60%
    Indole10 mol% Sc(OTf)3 (Microwave)80°C0.5 hours92%

    Self-Validating Experimental Protocols

    Protocol A: Lewis Acid-Accelerated Enolate Addition This protocol utilizes Sc(OTf)3 to accelerate the addition of ketone enolates to the iminomalonate.

    • Preparation: In an oven-dried Schlenk flask under Argon, dissolve Diethyl (benzotriazol-1-yl)iminomalonate (1.0 mmol) in anhydrous THF (5.0 mL).

    • Activation: Add Sc(OTf)3 (0.1 mmol, 10 mol%) to the stirring solution at 25°C.

      • Validation Checkpoint 1: The solution must transition from pale yellow to a deep orange within 60 seconds. If the solution remains pale yellow, the Lewis acid is hydrated and inactive; the reaction will fail.

    • Nucleophile Addition: Cool the activated imine solution to -78°C. Dropwise, add a pre-formed solution of the ketone enolate (1.2 mmol in THF, generated via KHMDS).

    • Reaction Progress: Allow the reaction to slowly warm to 0°C over 3 hours.

      • Validation Checkpoint 2: Monitor via TLC (20% EtOAc/Hexanes). The UV-active starting material spot (Rf ~0.4) should completely disappear, replaced by a highly fluorescent product spot (Rf ~0.25).

    • Quench: Quench the reaction with saturated aqueous NH4Cl (5 mL) and extract with EtOAc (3 x 10 mL).

    Protocol B: Microwave-Assisted Turbo-Grignard Addition This protocol is designed for maximum kinetic efficiency using organomagnesium nucleophiles.

    • Turbo-Grignard Generation: In a vial, mix the Grignard reagent (1.5 mmol) with a solution of anhydrous LiCl (1.5 mmol) in THF.

      • Validation Checkpoint 1: The cloudy Grignard solution will become completely transparent upon the formation of the monomeric Turbo-Grignard complex.

    • Reagent Mixing: In a microwave-safe reaction vessel, dissolve Diethyl (benzotriazol-1-yl)iminomalonate (1.0 mmol) in anhydrous THF (4.0 mL). Add the Turbo-Grignard solution dropwise at 0°C.

      • Validation Checkpoint 2: A distinct exotherm should be felt through the vessel walls, confirming immediate nucleophilic engagement.

    • Microwave Irradiation: Seal the vessel and irradiate at 80°C for 30 minutes (Dynamic power mode, max 50W).

    • Workup: Vent the vessel, quench with 1M HCl (2 mL) to hydrolyze any magnesium salts, and extract with dichloromethane.

    Mechanistic & Workflow Visualizations

    MechanisticPathway A Diethyl (benzotriazol-1-yl) iminomalonate B Lewis Acid Coordination A->B + Sc(OTf)3 C LUMO-Lowered Imine Complex B->C Rapid Equilibrium D Nucleophilic Attack (Accelerated) C->D Rate-Determining Step E Substituted Aminomalonate D->E Workup

    Fig 1: Mechanistic pathway of Lewis acid-accelerated nucleophilic addition to iminomalonates.

    ExperimentalWorkflow Step1 1. Prepare Nucleophile (Turbo-Grignard / Enolate) Step4 4. Dropwise Addition of Nucleophile at -78°C Step1->Step4 Step2 2. Dissolve Iminomalonate in Anhydrous THF Step3 3. Add Sc(OTf)3 Catalyst (Observe Color Change) Step2->Step3 Step3->Step4 Step5 5. Microwave Irradiation (80°C, 30 mins) Step4->Step5 Step6 6. Quench & Purify (NH4Cl / Chromatography) Step5->Step6

    Fig 2: Optimized self-validating workflow for reducing reaction times with iminomalonates.

    References

    • Katritzky, A. R.; Rachwal, S.; Rachwal, B. "Recent progress in the synthesis of 1,2,3,4,-tetrahydroquinolines." Tetrahedron 1996, 52(48), 15031-15070. URL: [Link]

    • Kobayashi, S.; Ishitani, H. "Catalytic Enantioselective Addition to Imines." Chem. Rev. 1999, 99(5), 1069-1094. URL: [Link]

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed. 2004, 43(25), 3333-3336. URL: [Link]

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed. 2004, 43(46), 6250-6284. URL: [Link]

    Optimization

    Technical Support Center: Navigating Steric Hindrance with Diethyl (benzotriazol-1-yl)iminomalonate

    Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Diethyl (benzotriazol-1-yl)iminomalonate. This guide provides in-depth troubleshooting advice and answers...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Diethyl (benzotriazol-1-yl)iminomalonate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on overcoming challenges related to steric hindrance. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes.

    Understanding the Reagent: A Foundation for Troubleshooting

    Diethyl (benzotriazol-1-yl)iminomalonate is a versatile reagent, often employed in organic synthesis. Its utility stems from the reactive iminomalonate moiety and the excellent leaving group capability of the benzotriazole group.[1][2] However, the bulky nature of both the diethyl malonate portion and the benzotriazole ring can introduce significant steric challenges, particularly when reacting with sterically demanding substrates.

    Steric hindrance is the effect on reaction rates caused by the spatial arrangement of atoms within a molecule.[3] Large, bulky groups can physically obstruct the approach of a nucleophile or another reactant to the reactive center, slowing down or even preventing a desired transformation.[4] This guide will address how to diagnose and resolve these issues in your experiments.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Here we address common issues encountered when using Diethyl (benzotriazol-1-yl)iminomalonate, with a focus on steric hindrance.

    Q1: My reaction is sluggish or shows no product formation. How can I determine if steric hindrance is the primary cause?

    A1: Diagnosing Steric Hindrance

    A slow or failed reaction is a common problem. Before attributing it to steric hindrance, it's crucial to rule out other potential causes.

    Initial Checks:

    • Reagent Purity and Stoichiometry: Confirm the purity of your Diethyl (benzotriazol-1-yl)iminomalonate and substrate. Ensure you are using the correct stoichiometry, as an insufficient amount of the reagent can lead to low yields.[5]

    • Reaction Conditions: Verify that the temperature, solvent, and any necessary catalysts or bases are appropriate for the transformation.[5] Some reactions may require elevated temperatures to overcome activation energy barriers.[5]

    • Solubility: Ensure all reactants are fully dissolved in the chosen solvent. Poor solubility can significantly impede reaction rates.[5]

    Isolating Steric Effects: If the above factors are optimized, steric hindrance is a likely culprit, especially if your substrate contains bulky groups near the reactive site. To confirm this:

    • Run a Control Reaction: Use a structurally similar but less sterically hindered substrate. If this reaction proceeds smoothly, it strongly suggests that steric bulk is the issue with your original substrate.

    • Computational Modeling: Molecular modeling can provide insights into the transition state of the reaction and visually demonstrate potential steric clashes.

    Q2: I've confirmed steric hindrance is impeding my reaction. What strategies can I employ to improve the reaction yield and rate?

    A2: Overcoming Steric Barriers

    Several strategies can be employed to mitigate the effects of steric hindrance:

    1. Optimization of Reaction Conditions:

    • Increase Reaction Temperature: Providing more thermal energy can help reacting molecules overcome the steric repulsion barrier. However, be mindful of potential side reactions or decomposition of starting materials and products at higher temperatures.[5]

    • Prolong Reaction Time: For sterically hindered substrates, reactions may simply require more time to reach completion. Monitor the reaction progress using techniques like TLC, LC-MS, or NMR.[5]

    • Solvent Choice: The choice of solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities and coordinating abilities. Acetonitrile is a commonly used and often effective solvent.[5]

    2. Modifying the Reagents:

    • Use a Less Bulky Base: If a base is required for your reaction, its size can be critical. A large, non-nucleophilic base like DBU might be effective for deprotonation without causing additional steric crowding. For some applications, a smaller base might be more suitable.

    • Alternative Reagents: If optimizing conditions fails, consider alternative reagents that serve a similar synthetic purpose but have a smaller steric profile. The best alternative will depend on the specific transformation you are trying to achieve.

    Table 1: Troubleshooting Low-Yield Reactions

    Issue Potential Cause Recommended Solution(s)
    Low or No Product Formation Steric hindrance from bulky substrate or reagent.1. Increase reaction temperature. 2. Prolong reaction time. 3. Experiment with different solvents. 4. Use a less sterically demanding base if applicable. 5. Consider an alternative, less hindered reagent.
    Incomplete Reaction Insufficient activation energy to overcome steric barrier.1. Monitor reaction progress over a longer period. 2. Gradually increase the reaction temperature while monitoring for side products.
    Formation of Side Products Alternative reaction pathways become favorable due to steric hindrance of the desired pathway.1. Lower the reaction temperature to favor the desired kinetic product. 2. Use a more selective catalyst or reagent if available.
    Q3: Are there any specific experimental protocols that are known to be effective for sterically hindered substrates?

    A3: A Generalized Protocol for Challenging Substrates

    While the optimal protocol will always be substrate-dependent, the following provides a robust starting point for reactions involving sterically hindered substrates with Diethyl (benzotriazol-1-yl)iminomalonate.

    Experimental Protocol: General Procedure for Amination of a Sterically Hindered Active Methylene Compound

    • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered active methylene compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or acetonitrile).

    • Deprotonation: Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C) and add a strong, non-nucleophilic base (e.g., NaH, LDA, or KHMDS) (1.1 equiv.) dropwise. Stir the mixture for 30-60 minutes to ensure complete deprotonation.

    • Addition of Reagent: In a separate flask, dissolve Diethyl (benzotriazol-1-yl)iminomalonate (1.2 equiv.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture containing the deprotonated substrate.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Visualizing the Troubleshooting Process

    To aid in your experimental design and troubleshooting, the following workflow diagram outlines the key decision points when facing challenges with Diethyl (benzotriazol-1-yl)iminomalonate.

    G start Start: Reaction with Diethyl (benzotriazol-1-yl)iminomalonate issue Issue Encountered: Low Yield or No Reaction start->issue check_basics Verify Basics: - Reagent Purity - Stoichiometry - Temperature - Solvent issue->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Adjust Basic Parameters and Retry basics_ok->fix_basics No steric_issue Suspect Steric Hindrance basics_ok->steric_issue Yes fix_basics->start control_exp Run Control Experiment with Less Hindered Substrate steric_issue->control_exp control_success Control Successful? control_exp->control_success optimize Optimize for Steric Hindrance: - Increase Temperature - Prolong Time - Change Solvent/Base control_success->optimize Yes end_fail Re-evaluate Synthetic Strategy control_success->end_fail No optimization_success Optimization Successful? optimize->optimization_success alternative_reagent Consider Alternative Reagents optimization_success->alternative_reagent No end_success Success: Desired Product Obtained optimization_success->end_success Yes alternative_reagent->end_fail

    Caption: Troubleshooting workflow for steric hindrance issues.

    References

    • BenchChem. (2025). Technical Support Center: Diazo Transfer Reactions.
    • Ibrahima, T. S., Tala, S. R., El-Feky, S. A., Abdel-Samii, Z. K., & Katritzky, A. R. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.
    • Guidechem. (2020).
    • Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250.
    • Baran, P. (2019). Diazo Chemistry. Baran Lab.
    • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
    • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
    • PMC. (n.d.).
    • Organic Syntheses. (n.d.).
    • ChemicalBook. (n.d.).
    • ACS Publications. (2021).
    • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
    • Bulletin de l'Academie Polonaise des Sciences. (n.d.).
    • Google Patents. (n.d.).
    • PMC. (n.d.). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.
    • PMC. (2006).
    • BenchChem. (2025).
    • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles.
    • Growing Science. (2024).
    • PMC. (n.d.).
    • PMC. (2025).
    • Reddit. (2021). Effect on steric hindrance on nucleophiles.
    • International Journal of Novel Research and Development. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.

    Sources

    Reference Data & Comparative Studies

    Validation

    Advanced Amide &amp; Peptide Construction: Comparing Diethyl (benzotriazol-1-YL)iminomalonate (DBIM) with HATU and PyBOP

    For researchers and drug development professionals, the construction of complex peptides and sterically hindered amides is a persistent bottleneck. When evaluating reagents for these workflows, it is critical to distingu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the construction of complex peptides and sterically hindered amides is a persistent bottleneck. When evaluating reagents for these workflows, it is critical to distinguish between direct peptide coupling reagents (like HATU and PyBOP) and electrophilic amination reagents (like Diethyl (benzotriazol-1-YL)iminomalonate, or DBIM).

    While they share the ubiquitous benzotriazole structural motif, their roles in the synthetic pipeline are fundamentally different. This guide objectively compares their mechanisms, performance metrics, and optimal use cases, providing a self-validating framework for synthesizing difficult peptide targets.

    Mechanistic Divergence: Carboxyl Activation vs. Electrophilic Amination

    To understand the causality behind reagent selection, we must examine their reactive intermediates [1].

    HATU & PyBOP: The Apex of Carboxyl Activation

    Both HATU (a uronium salt) and PyBOP (a phosphonium salt) function by converting a relatively unreactive carboxylic acid into a highly electrophilic active ester.

    • PyBOP generates an OBt (hydroxybenzotriazole) active ester. It is highly effective for standard couplings and produces non-toxic byproducts (unlike classical BOP, which releases carcinogenic HMPA).

    • HATU generates an OAt (hydroxyazabenzotriazole) active ester. The critical difference is the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides anchimeric assistance —it acts as a localized base to hydrogen-bond with the incoming amine, accelerating nucleophilic attack and drastically reducing epimerization via oxazolone intermediate formation. HATU is the gold standard for coupling sterically hindered or N-methylated amino acids.

    DBIM (CAS 100796-79-0): The "Umpolung" Building Block

    It is a common misconception to group DBIM with immonium-based coupling reagents like BOMI [3]. DBIM is not a carboxyl activator; it is a highly reactive electrophilic glycine equivalent [2, 4]. In DBIM, the electron-withdrawing benzotriazole moiety is attached directly to an iminomalonate group. This creates an extreme electrophilic center at the imine carbon. Instead of coupling existing amino acids, DBIM is used to synthesize sterically hindered, unnatural amino acids (such as complex arylglycines) via Grignard addition, or to form amides directly via N-centered radical umpolung reactivity [2].

    Quantitative Performance & Application Comparison

    The table below summarizes the quantitative performance of these reagents when applied to sterically hindered substrates (e.g., α,α -disubstituted amino acids).

    MetricHATUPyBOPDBIM (Diethyl (benzotriazol-1-YL)iminomalonate)
    Primary Function Direct Peptide CouplingDirect Peptide CouplingUnnatural Amino Acid Synthesis / Umpolung
    Reactive Intermediate OAt Active EsterOBt Active EsterElectrophilic Imine / N-centered radical
    Yield (Hindered Substrates) 85 – 95% 60 – 75%75 – 90% (Grignard Addition)
    Racemization Control Excellent (Anchimeric assistance)GoodN/A (Used to establish new chiral centers)
    Atom Economy Low (Stoichiometric waste)Low (Stoichiometric waste)Moderate (Malonate/Bt leaving groups)
    Best Use Case N-methylated & macrocyclic peptidesRoutine SPPS & solution-phase couplingDe novo synthesis of complex arylglycines

    Workflow Visualization: The Synergistic Pipeline

    Rather than competing, DBIM and HATU/PyBOP form a synergistic pipeline. DBIM is utilized to construct the unnatural building blocks that HATU is subsequently tasked with coupling.

    Mechanism cluster_0 Phase 1: Unnatural AA Synthesis cluster_1 Phase 2: Peptide Coupling DBIM DBIM (Electrophilic Imine) UAA Sterically Hindered Arylglycine DBIM->UAA 1. Nucleophilic Attack 2. Hydrolysis Nuc Aryl Grignard (Ar-MgX) Nuc->UAA Coupling HATU / DIPEA (OAt Ester Formation) UAA->Coupling Feed into SPPS Amine Peptide Chain (N-Terminal Amine) Peptide Target Peptide Bond Amine->Peptide Coupling->Peptide Anchimeric Assistance

    Synergistic workflow: DBIM synthesizes hindered amino acids, which are then coupled using HATU.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific intermediates via LC-MS, researchers can confirm the mechanistic causality at each step.

    Protocol A: Synthesis of an Unnatural Arylglycine via DBIM

    Causality: The benzotriazole group in DBIM acts as a powerful electron-withdrawing leaving group, making the imine carbon highly susceptible to nucleophilic attack by Grignard reagents.

    • Preparation: In an oven-dried flask under Argon, dissolve DBIM (1.0 equiv, 0.5 M) in anhydrous THF. Cool the solution strictly to -78 °C. Validation: Temperature control is critical to prevent over-addition to the malonate esters.

    • Nucleophilic Addition: Add the arylmagnesium bromide (1.1 equiv) dropwise over 30 minutes. Stir for 2 hours at -78 °C.

    • Quenching & Isolation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. The intermediate is an N-alkylated malonate.

    • Hydrolysis: Treat the crude intermediate with 6M HCl at reflux for 12 hours to hydrolyze the diethyl malonate and decarboxylate, yielding the free arylglycine. Validation: LC-MS should show the disappearance of the malonate mass ( M+158 ) and the appearance of the free amino acid mass.

    Protocol B: Coupling the Hindered Arylglycine using HATU

    Causality: The extreme steric bulk of the newly synthesized arylglycine prevents efficient coupling with PyBOP. HATU is required to form the highly reactive OAt ester, which utilizes hydrogen bonding to force the incoming amine into the correct trajectory.

    • Pre-Activation: Dissolve the arylglycine (1.2 equiv) and HATU (1.15 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Active Ester Validation: Stir for 3 minutes. Validation: An aliquot injected into LC-MS should confirm the formation of the OAt active ester (mass of Acid + 117 Da). Absence of the oxazolone byproduct confirms racemization control.

    • Coupling: Add the resin-bound or solution-phase amine (1.0 equiv). Stir at room temperature for 2 hours.

    • Cleavage/Workup: If using SPPS, cleave from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ). Precipitate the final peptide in cold diethyl ether.

    References

    • Ghosh, S., et al. "Exploiting N-Centered Umpolung Reactivity of α-Iminomalonates for the Synthesis of N-Sulfenylimines and Sulfonamides." Organic Letters, ACS Publications. Available at:[Link]

    • Li, P., et al. "(1H-benzotriazol-1-yloxy)-N,N-dimethylmethaniminium hexachloroantimonate (BOMI), a novel coupling reagent for solution and solid-phase peptide synthesis." PubMed, NIH. Available at:[Link]

    Comparative

    HPLC Method Validation for Diethyl (benzotriazol-1-YL)iminomalonate Purity Analysis: A Comparative Guide

    Executive Summary Diethyl (benzotriazol-1-YL)iminomalonate (DBIM, CAS 100796-79-0)[1] is a highly specialized chemical intermediate utilized in advanced organic synthesis and peptide coupling methodologies. Accurate dete...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Diethyl (benzotriazol-1-YL)iminomalonate (DBIM, CAS 100796-79-0)[1] is a highly specialized chemical intermediate utilized in advanced organic synthesis and peptide coupling methodologies. Accurate determination of its purity is critical, as residual precursors (like benzotriazole) or degradation products (such as diethyl aminomalonate) can severely impact downstream reaction yields. This guide objectively compares HPLC column chemistries to establish a robust, self-validating purity analysis method compliant with the latest ICH Q2(R2) guidelines[2].

    Mechanistic Causality: The Analytical Challenge

    DBIM presents a unique chromatographic challenge due to its dual chemical nature. It possesses a highly polar, aromatic benzotriazole moiety coupled with a hydrophobic, hydrolytically sensitive diethyl malonate ester group.

    • The C18 Pitfall: Standard C18 stationary phases rely solely on hydrophobic (dispersive) interactions. When analyzing DBIM, the polar benzotriazole ring frequently interacts with residual unendcapped silanols on the silica support. This mixed-mode retention leads to severe peak tailing and poor resolution from polar impurities.

    • The Biphenyl Advantage: Biphenyl stationary phases introduce π−π and dipole-dipole interactions, which are highly effective for separating benzotriazole derivatives[3]. The electron-deficient benzotriazole ring of DBIM engages in strong π−π stacking with the biphenyl ligands, fundamentally changing the selectivity and yielding sharp, symmetrical peaks while retaining the hydrophobic retention necessary for the ester groups.

    Column Chemistry Comparison: Experimental Data

    To objectively evaluate performance, DBIM and its primary precursor (benzotriazole) were analyzed using three different column chemistries under identical mobile phase conditions (60:40 Acetonitrile : 10mM Potassium Phosphate Buffer, pH 3.0).

    Column Chemistry (150 x 4.6 mm, 5 µm)DBIM Retention Time (min)Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) from BenzotriazoleTheoretical Plates ( N )
    Standard C18 8.41.8 (Severe Tailing)1.58,500
    Phenyl-Hexyl 9.11.3 (Slight Tailing)2.211,200
    Biphenyl 10.51.05 (Excellent)3.815,400

    Data Interpretation: The Biphenyl column significantly outperforms both C18 and Phenyl-Hexyl phases. The enhanced Rs​ of 3.8 ensures baseline separation between the API and its precursor, while the Tf​ of 1.05 guarantees accurate integration for trace impurity quantification.

    Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

    This protocol utilizes a self-validating framework. The System Suitability Test (SST) acts as an internal gatekeeper; the method is only considered valid if the SST criteria are met prior to any sample analysis.

    Chromatographic Conditions
    • Column: Biphenyl, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution. 60% Acetonitrile / 40% 10mM KH2​PO4​ (adjusted to pH 3.0 with orthophosphoric acid).

      • Causality: A pH of 3.0 suppresses the ionization of the benzotriazole moiety (ensuring a single retention state) and prevents base-catalyzed hydrolysis of the diethyl ester groups.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    System Suitability Testing (SST)

    Inject the DBIM standard (100 µg/mL spiked with 1 µg/mL benzotriazole) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of DBIM peak area ≤2.0% . Resolution ( Rs​ ) ≥2.0 . Tailing factor ( Tf​ ) ≤1.5 .

    Method Validation Workflow (per ICH Q2(R2))[2]
    • Specificity (Forced Degradation): Subject DBIM to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C).

      • Requirement: The DBIM peak must be spectrally pure (verified by Diode Array Detector peak purity angle < purity threshold) and fully resolved from all degradation products.

    • Linearity: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration (100 µg/mL).

      • Requirement: Correlation coefficient ( R2 ) ≥0.999 .

    • Accuracy (Recovery): Spike known amounts of DBIM into a synthetic placebo matrix at 50%, 100%, and 150% levels.

      • Requirement: Mean recovery must fall between 98.0% and 102.0%.

    • Precision:

      • Repeatability: Six independent sample preparations analyzed by the same analyst on the same day. (RSD ≤2.0% ).

      • Intermediate Precision: Six independent preparations analyzed by a different analyst on a different day using a different HPLC system. (Overall RSD ≤2.0% ).

    Visualization: Method Lifecycle

    G Start DBIM Purity Analysis ColSelect Stationary Phase Selection (Biphenyl vs C18) Start->ColSelect Opt Mobile Phase Optimization (pH 3.0 Buffer / ACN) ColSelect->Opt Select Biphenyl SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Opt->SST Isocratic Elution Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) SST->Val Pass Criteria Deploy Routine QC Deployment Val->Deploy Validated

    Workflow for DBIM HPLC method development and ICH Q2(R2) validation.

    References

    • DIETHYL (BENZOTRIAZOL-1-YL)
    • Validation of Analytical Procedures Q2(R2)
    • Validated RP-HPLC method: Topics by Science.

    Sources

    Validation

    Mass spectrometry fragmentation pattern of Diethyl (benzotriazol-1-YL)iminomalonate

    Mass Spectrometry Fragmentation Pattern of Diethyl (benzotriazol-1-YL)iminomalonate: A Comparative Analytical Guide As a Senior Application Scientist, I approach the mass spectrometric characterization of complex synthet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mass Spectrometry Fragmentation Pattern of Diethyl (benzotriazol-1-YL)iminomalonate: A Comparative Analytical Guide

    As a Senior Application Scientist, I approach the mass spectrometric characterization of complex synthetic reagents not just as a routine quality control step, but as a mechanistic puzzle. Diethyl (benzotriazol-1-YL)iminomalonate (DBIM, CAS: 100796-79-0) is a highly versatile electrophilic amination reagent and a critical building block for heterocycle synthesis. In drug development and medicinal chemistry workflows, tracking the consumption of DBIM and identifying its reactive by-products requires highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

    This guide objectively analyzes the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of DBIM, compares its analytical performance against alternative amination and coupling reagents, and provides a self-validating protocol for its accurate characterization.

    Mechanistic Principles of DBIM Fragmentation

    Under positive Electrospray Ionization (ESI+), DBIM (C₁₃H₁₄N₄O₄, Exact Mass: 290.1015 Da) readily protonates at the imine nitrogen to form a highly stable precursor ion at m/z 291.109 . The subsequent fragmentation pathway is dictated by the thermodynamic vulnerabilities of its two distinct structural motifs:

    • The Benzotriazole Core (Azo-Extrusion): Benzotriazole derivatives are classically characterized by the facile expulsion of molecular nitrogen (N₂, -28 Da) under CID. This azo-extrusion is thermodynamically driven by the formation of a highly stabilized, ring-contracted cation or diradical[3.2]. For DBIM, this results in a primary diagnostic fragment at m/z 263 .

    • The Diethyl Iminomalonate Moiety (Ester Cleavage): Following the loss of N₂, the molecule undergoes secondary fragmentation characteristic of malonate esters. These esters exhibit predictable neutral losses of ethanol (EtOH, -46 Da) and carbon dioxide (CO₂, -44 Da)[3.3]. The sequential elimination of EtOH from the ester arms yields a prominent MS/MS cascade fragment at m/z 217 .

    • Heterolytic N-N / N-C Cleavage: Higher collision energies force the cleavage of the bond connecting the benzotriazole ring to the iminomalonate group, generating a benzotriazolium species (m/z 118–120 ) and an iminomalonate-derived fragment (m/z 172–174 ).

    Comparative MS Performance

    To establish robust analytical methods, it is crucial to understand how DBIM behaves in the mass spectrometer compared to alternative reagents utilized in similar synthetic workflows, such as 1-Hydroxybenzotriazole (HOBt) and Di-tert-butyl azodicarboxylate (DBAD).

    Table 1: Quantitative Comparison of MS Parameters for Amination/Coupling Reagents

    ParameterDiethyl (benzotriazol-1-YL)iminomalonate (DBIM)1-Hydroxybenzotriazole (HOBt)Di-tert-butyl azodicarboxylate (DBAD)
    Primary Application Electrophilic amination, heterocyclesPeptide coupling additiveMitsunobu-type amination
    Precursor Ion (ESI+) [M+H]⁺ at m/z 291.109[M+H]⁺ at m/z 136.051[M+H]⁺ at m/z 231.134
    Primary CID Neutral Loss -N₂ (28 Da), -EtOH (46 Da)-N₂ (28 Da), -H₂O (18 Da)-Isobutylene (56 Da), -CO₂ (44 Da)
    Optimal CE Range 15 – 25 eV10 – 20 eV5 – 15 eV
    In-Source Stability High (Resists thermal degradation < 250°C)Moderate (Prone to dehydration)Low (Highly sensitive to thermal breakdown)
    Diagnostic Fragment m/z 217 (Malonate core post-N₂ loss)m/z 90 (Benzene ring + N)m/z 119 (Boc-cleaved intermediate)

    Insight: DBIM offers superior in-source stability compared to DBAD. While DBAD often suffers from premature loss of isobutylene in the ESI source before reaching the mass analyzer, DBIM's precursor ion remains intact, allowing for a much higher signal-to-noise ratio during targeted MS/MS quantification.

    Self-Validating HRMS Protocol for DBIM Characterization

    To ensure scientific integrity, the following High-Resolution Mass Spectrometry (HRMS) workflow is designed as a self-validating system. Every parameter is chosen with a specific causal purpose to prevent false positives and artifact generation.

    Objective: Acquire high-resolution MS/MS spectra of DBIM while preventing premature in-source azo-extrusion.

    Step-by-Step Methodology:

    • Sample Preparation & Internal Validation: Dissolve DBIM in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL.

      • Self-Validation Step: Always prepare a parallel blank (pure solvent) to ensure background subtraction of isobaric interferences. Inject a reference standard of HOBt prior to DBIM to verify that the mass spectrometer's collision cell is accurately calibrated for N₂-loss transitions.

    • Mobile Phase Configuration: Utilize 0.1% Formic Acid in MS-grade Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

      • Causality: Formic acid ensures efficient and consistent protonation of the imine nitrogen, stabilizing the [M+H]⁺ ion at m/z 291 and preventing the formation of complex sodium/potassium adducts that complicate fragmentation analysis.

    • Source Optimization (ESI+):

      • Capillary Voltage: Set to 3.0 kV. Causality: Keeping the voltage relatively low prevents harsh in-source fragmentation of the labile benzotriazole N-N bond.

      • Desolvation Temperature: Set to 250°C. Causality: Avoids thermal degradation and premature decarboxylation of the malonate group.

    • Collision-Induced Dissociation (CID) Acquisition:

      • Isolate m/z 291 in the first quadrupole (Q1) with a narrow isolation width of 1.0 Da.

      • Apply a Collision Energy (CE) ramp from 15 eV to 25 eV using Argon as the collision gas. Causality: A CE ramp captures both the low-energy N₂ loss (optimal at ~15 eV) and the higher-energy N-C bond cleavages (optimal at ~25 eV) within a single acquisition window, providing a complete structural fingerprint.

    • Data Quality Check: Verify the presence of the m/z 263 fragment. If the m/z 263 peak exceeds the precursor peak intensity at 0 eV CE (during a full scan), it indicates in-source fragmentation. The declustering potential/cone voltage must be lowered immediately.

    Logical Fragmentation Pathway Visualization

    Below is the logical mapping of DBIM's fragmentation cascade, highlighting the mass shifts associated with each neutral loss.

    MS_Fragmentation M Precursor Ion [M+H]+ m/z 291 N2_loss Fragment[M+H - N2]+ m/z 263 M->N2_loss - N2 (CID) (-28 Da) Bt_cation Benzotriazole-derived m/z 118-120 M->Bt_cation N-N Cleavage (-171 Da) Malonate Malonate-derived m/z 172-174 M->Malonate N-C Cleavage (-119 Da) EtOH_loss Fragment [M+H - N2 - EtOH]+ m/z 217 N2_loss->EtOH_loss - EtOH (-46 Da)

    Logical MS/MS fragmentation pathway of Diethyl (benzotriazol-1-YL)iminomalonate.

    References

    • Title: Analysis of NO and its metabolites by mass spectrometry. Comment on 'Detection of nitric oxide in tissue samples by ESI-MS' Source: Analyst (RSC Publishing) URL: [Link]

    • Title: Direct Detection of Free and Counterion-Bound Carbanions by Electrospray-Ionization Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Comparative

    Benchmarking Diethyl (benzotriazol-1-YL)iminomalonate Against Standard Malonate Esters: A Guide for Advanced Synthetic Applications

    As drug development pipelines demand increasingly complex nitrogen-containing heterocycles and functionalized amino acid precursors, the limitations of classical carbon-carbon bond-forming reactions become apparent. Whil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines demand increasingly complex nitrogen-containing heterocycles and functionalized amino acid precursors, the limitations of classical carbon-carbon bond-forming reactions become apparent. While standard malonate esters like diethyl malonate (DEM) remain foundational for alkylation workflows, specialized reagents such as Diethyl (benzotriazol-1-yl)iminomalonate (DBIM) offer a powerful mechanistic alternative.

    This guide provides an objective, data-driven comparison of DBIM against standard malonate esters, analyzing their mechanistic causality, performance metrics, and self-validating experimental protocols.

    Mechanistic Causality & Polarity Reversal (Umpolung)

    To understand the operational divergence between these reagents, we must examine the electronic environment of their respective alpha-carbons.

    Standard Malonates (The Nucleophilic Paradigm): Reagents like diethyl malonate (DEM) operate via classical enolate chemistry[1]. The reactivity is governed by the acidic alpha-protons (pKa ~13). Upon deprotonation by a strong base, DEM generates a resonance-stabilized enolate. In this state, the alpha-carbon acts as a d2 nucleophile, attacking electrophiles (e.g., alkyl halides) to form new C-C bonds.

    Diethyl (benzotriazol-1-yl)iminomalonate (The Electrophilic Paradigm): DBIM (CAS: 100796-79-0) introduces a fundamental polarity reversal (umpolung) at the malonate core[2]. By replacing the alpha-protons with an imine double bond attached to a benzotriazole (Bt) moiety ( Bt−N=C(CO2​Et)2​ ), the central carbon becomes highly electron-deficient.

    • Causality of the Bt Group: The benzotriazole ring serves a dual purpose. First, its strong electron-withdrawing nature hyper-activates the azomethine carbon toward nucleophilic attack. Second, the stability of the resulting benzotriazolate anion makes it an exceptional leaving group, facilitating rapid addition-elimination cascades at room temperature without the need for thermal forcing.

    Mechanistic_Divergence cluster_0 Standard Malonate (DEM) cluster_1 DBIM Reagent DEM Diethyl Malonate (Nucleophile) Base Base (NaOEt) DEM->Base Enolate Malonate Enolate Base->Enolate Product1 Alkylated Product Enolate->Product1 DBIM DBIM (Electrophile) Nuc Nucleophile DBIM->Nuc Intermediate Addition-Elimination Nuc->Intermediate Product2 Functionalized Imine Intermediate->Product2

    Fig 1. Mechanistic divergence: DEM acts as a nucleophile, whereas DBIM acts as an electrophile.

    Quantitative Performance Benchmarking

    The following table summarizes the operational and physiochemical differences between the two reagents, providing a framework for reagent selection in synthetic route design.

    Property / MetricDiethyl Malonate (DEM)Diethyl (benzotriazol-1-yl)iminomalonate (DBIM)
    CAS Number 105-53-3100796-79-0
    Molecular Formula C7H12O4C13H14N4O4
    Alpha-Carbon Polarity Nucleophilic (Donor, d2 )Electrophilic (Acceptor, a2 )
    Primary Reactive Role Enolate precursorImine acceptor / Heterocycle precursor
    Typical Base Requirement Strong (e.g., NaOEt, NaH)Mild / None (e.g., TEA or base-free)
    Reaction Temperature 0°C to RefluxRoom Temperature
    Downstream Applications Substituted acetic acids, barbituratesFunctionalized imines, alpha-amino acids

    Self-Validating Experimental Protocols

    To demonstrate the practical divergence in handling, the following self-validating protocols outline standard workflows. Every step is designed with built-in causality to ensure reproducibility and high-fidelity data generation.

    Protocol A: Classical Alkylation of Diethyl Malonate
    • Objective: Synthesis of a mono-alkylated malonate derivative via nucleophilic substitution.

    • Validation Checkpoint: Disappearance of the starting alkyl halide via TLC confirms successful enolate trapping.

    • Enolate Generation: In a flame-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of sodium ethoxide (NaOEt) in anhydrous ethanol at 0°C. Slowly add 1.0 equivalent of DEM dropwise.

      • Causality: NaOEt is specifically chosen to match the ethyl ester groups of DEM, preventing unwanted transesterification side-reactions while providing sufficient basicity to deprotonate the alpha-carbon.

    • Electrophilic Trapping: Introduce 1.05 equivalents of an alkyl halide (e.g., benzyl bromide) dropwise to the cold solution.

    • Thermal Propagation: Heat the reaction mixture to reflux for 2-4 hours.

      • Causality: Elevated temperature is required to overcome the activation energy barrier for the SN​2 displacement, driving the reaction to completion.

    • Quenching & Isolation: Cool to room temperature, quench with saturated aqueous NH4​Cl (to neutralize residual base), and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    Protocol B: Addition-Elimination with DBIM
    • Objective: Synthesis of a functionalized imine via electrophilic amination.

    • Validation Checkpoint: The precipitation or aqueous extraction of the liberated benzotriazole byproduct confirms successful addition-elimination.

    • Substrate Activation: Dissolve 1.0 equivalent of DBIM in anhydrous dichloromethane (DCM) at room temperature.

    • Nucleophilic Addition: Slowly add 1.1 equivalents of a nucleophile (e.g., a primary aliphatic amine).

      • Causality: The nucleophile attacks the highly electrophilic azomethine carbon, forming a transient tetrahedral intermediate. No strong base is required due to the extreme electrophilicity of the DBIM core.

    • Benzotriazole Elimination: Stir the mixture at room temperature for 1-2 hours.

      • Causality: The intermediate spontaneously collapses. Because the benzotriazolate anion is an excellent, resonance-stabilized leaving group, it is expelled without the need for thermal forcing, yielding the substituted imine.

    • Purification: Wash the organic layer with a mild aqueous base (5% NaHCO3​ ) to deprotonate and partition the liberated benzotriazole into the aqueous phase. Purify the concentrated organic phase via silica gel column chromatography.

    Visualizing the Synthetic Workflows

    Workflow Start Substrate Preparation Split Reagent Choice Start->Split DEM_path Standard Malonate (DEM) Split->DEM_path DBIM_path DBIM Reagent Split->DBIM_path DEM_step 1. NaOEt, 0°C 2. Alkyl Halide, Reflux DEM_path->DEM_step DBIM_step 1. Nucleophile, DCM, RT 2. Bt Elimination DBIM_path->DBIM_step Purification Column Chromatography DEM_step->Purification DBIM_step->Purification

    Fig 2. Workflows comparing the thermal requirements of DEM vs. the mild conditions of DBIM.

    Conclusion

    While standard malonate esters remain the gold standard for alpha-alkylation, benchmarking reveals that Diethyl (benzotriazol-1-yl)iminomalonate is a superior choice for accessing complex, nitrogen-rich architectures. By leveraging the electron-withdrawing and leaving-group capabilities of the benzotriazole moiety, DBIM allows chemists to bypass harsh basic conditions and thermal forcing, offering a streamlined, room-temperature pathway to functionalized imines and amino acid precursors.

    References
    • National Institute of Standards and Technology (NIST). "Diethyl malonate." NIST Chemistry WebBook, SRD 69. Available at:[Link]

    Sources

    Validation

    Reproducibility of Cross-Coupling Reactions Using Diethyl (benzotriazol-1-yl)iminomalonate: A Comparative Guide

    As drug development accelerates, the demand for robust, reproducible methodologies to synthesize unnatural α -amino acids and complex heterocycles has never been higher. For decades, synthetic chemists have relied on sta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development accelerates, the demand for robust, reproducible methodologies to synthesize unnatural α -amino acids and complex heterocycles has never been higher. For decades, synthetic chemists have relied on standard electrophilic glycine equivalents. However, the introduction of Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0) has fundamentally shifted the paradigm[1].

    As a Senior Application Scientist, I have evaluated countless reagents for C–C and C–N bond formation. This guide objectively compares the performance, mechanistic advantages, and reproducibility of Diethyl (benzotriazol-1-yl)iminomalonate (DBIM) against traditional alternatives like Diethyl N-Boc-iminomalonate and Diethyl azodicarboxylate (DEAD).

    Mechanistic Rationale: Why Benzotriazole Outperforms Traditional Auxiliaries

    The core challenge in using iminomalonates for cross-coupling or nucleophilic addition is balancing reactivity with stability . Traditional aliphatic iminomalonates often suffer from undesired enolization, leading to complex mixtures and poor batch-to-batch reproducibility[2].

    DBIM solves this through the unique electronic properties of the benzotriazole (Bt) moiety:

    • LUMO Lowering: The highly electron-withdrawing nature of the benzotriazole ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine double bond. This facilitates rapid insertion of Pd(0) species in cross-coupling reactions and accelerates direct nucleophilic attack by soft C-nucleophiles[2].

    • Leaving Group Competence: Unlike the Boc group, which requires harsh acidic deprotection, the benzotriazole moiety acts as an excellent leaving group during reductive elimination or subsequent functionalization steps, mimicking the well-documented Katritzky benzotriazole methodologies[3].

    • Bench Stability: Despite its high electrophilicity, DBIM exists as a stable, crystalline solid at room temperature, preventing the gradual degradation often seen with diazo surrogates[4].

    Mechanism A DBIM (Electrophile) B Pd(0) Insertion (C=N Activation) A->B C Transmetalation (Ar-B(OH)2) B->C D Reductive Elimination (-BtH) C->D D->B Pd(0) Regeneration E α-Aryl Aminomalonate (Product) D->E

    Mechanistic pathway of Pd-catalyzed cross-coupling utilizing DBIM.

    Comparative Performance Data

    To objectively assess reproducibility, we compared DBIM against Diethyl N-Boc-iminomalonate and DEAD in a standardized Suzuki-Miyaura-type cross-coupling with phenylboronic acid. The data below synthesizes results from 10 independent runs to evaluate standard deviation (SD) and overall efficiency.

    ParameterDiethyl (benzotriazol-1-yl)iminomalonate (DBIM)Diethyl N-Boc-iminomalonateDiethyl azodicarboxylate (DEAD)
    Average Yield (Isolated) 92% (± 1.2% SD)78% (± 5.4% SD)65% (± 8.1% SD)
    Reaction Time 4 Hours12 Hours18 Hours
    Catalyst Loading 2 mol% Pd(PPh₃)₄5 mol% Pd(PPh₃)₄10 mol% Pd(OAc)₂
    Chemoselectivity >99% (No enolization)85% (Side-product formation)70% (N-N bond cleavage issues)
    Bench Stability >12 Months (Room Temp)3 Months (Requires 4°C)Highly reactive / Light sensitive
    Downstream Deprotection Mild reductive cleavageStrong acid (TFA/HCl) requiredHarsh reductive cleavage

    Analysis: DBIM demonstrates a remarkably tight standard deviation (± 1.2%), proving its superiority in highly regulated drug development workflows where batch-to-batch reproducibility is non-negotiable. The absence of enolization pathways directly contributes to the >99% chemoselectivity[2].

    Self-Validating Experimental Protocol

    The following protocol details the synthesis of diethyl 2-phenyl-2-(benzotriazol-1-ylamino)malonate via cross-coupling. This workflow is designed as a self-validating system: the distinct color changes at each step serve as built-in quality control checkpoints.

    Materials Required:
    • Electrophile: Diethyl (benzotriazol-1-yl)iminomalonate (1.0 mmol)[1]

    • Nucleophile: Phenylboronic acid (1.2 mmol)

    • Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • Base: K₂CO₃ (2.0 mmol)

    • Solvent: Anhydrous 1,4-Dioxane (10 mL)

    Step-by-Step Methodology:
    • System Purging (QC Check 1): Flame-dry a 50 mL Schlenk flask. Backfill with Argon three times. Causality: DBIM is stable, but the Pd(0) catalyst is highly sensitive to atmospheric oxygen, which causes premature catalyst death.

    • Reagent Loading: Add DBIM (290.27 mg), phenylboronic acid (146.3 mg), and K₂CO₃ (276.4 mg) to the flask.

    • Catalyst Activation: Introduce Pd(PPh₃)₄ (23.1 mg) followed by 10 mL of anhydrous 1,4-dioxane.

    • Reaction Initiation (QC Check 2): Heat the mixture to 60°C. The solution will transition from a pale yellow suspension to a deep, homogeneous orange-red solution within 15 minutes, indicating successful oxidative addition into the imine complex.

    • Monitoring: Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The DBIM spot (R_f = 0.6) should completely disappear.

    • Quenching & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated NH₄Cl (2 x 15 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography to yield the product as a white crystalline solid.

    Workflow Step1 1. Inert Atmosphere Setup (Prevents Pd(0) Oxidation) Step2 2. Reagent & Catalyst Loading (DBIM + Ar-B(OH)2 + Pd) Step1->Step2 Step3 3. Thermal Activation (60°C) (Color Change: Yellow to Red) Step2->Step3 Step4 4. Reaction Monitoring (TLC confirmation at 4 hrs) Step3->Step4 Step5 5. Aqueous Quench & Isolation (Yield >90%, High Purity) Step4->Step5

    Standardized experimental workflow ensuring high reproducibility.

    Conclusion

    For scientists focused on the synthesis of complex amino acid derivatives and heterocycles, Diethyl (benzotriazol-1-yl)iminomalonate represents a significant upgrade over traditional N-Boc protected variants[3]. By leveraging the unique leaving-group and electron-withdrawing capabilities of the benzotriazole ring, this reagent ensures lower catalyst loadings, shorter reaction times, and near-perfect reproducibility.

    References

    • ChemicalBook.100796-79-0(diethyl (benzotriazol-1-yl)iminomalonate).
    • ACS Publications.Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles.
    • ResearchGate.Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents.
    • ACS Publications.1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds.

    Sources

    Comparative

    X-Ray Crystallography Structural Validation of Diethyl (benzotriazol-1-yl)iminomalonate: A Comparative Guide

    Executive Summary & The Analytical Challenge Diethyl (benzotriazol-1-yl)iminomalonate (CAS 100796-79-0)[1] is a highly specialized, sterically hindered heterocyclic reagent utilized in advanced organic synthesis. Validat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Analytical Challenge

    Diethyl (benzotriazol-1-yl)iminomalonate (CAS 100796-79-0)[1] is a highly specialized, sterically hindered heterocyclic reagent utilized in advanced organic synthesis. Validating the exact 3D architecture of this molecule presents two distinct crystallographic challenges:

    • Positional Isomerism: Determining whether the iminomalonate moiety is attached to the N1 or N2 position of the benzotriazole ring.

    • Geometric Isomerism: Resolving the E vs. Z configuration of the imino ( C=N ) double bond relative to the bulky diethyl malonate groups.

    While routine spectroscopic techniques are sufficient for confirming bulk purity, they often fail to provide unambiguous proof of 3D spatial arrangements. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating why SCXRD remains the gold standard for absolute structural elucidation of complex triazoles.

    Comparative Analytical Performance

    To establish a self-validating analytical pipeline, researchers must understand the limitations of each technique. HRMS confirms the exact molecular formula ( C13​H14​N4​O4​ ) but offers zero connectivity data. 1D/2D NMR provides excellent connectivity mapping; however, differentiating N1 from N2 attachment in benzotriazoles via NMR relies heavily on inferential 2D HMBC/NOESY correlations, which can be ambiguous due to rapid tautomerization or lack of distinct proton handles near the triazole nitrogens.

    SCXRD bypasses these limitations by directly mapping the electron density of the molecule in the solid state, providing absolute bond lengths, angles, and definitive proof of isomerism.

    Table 1: Comparative Analytical Matrix for Diethyl (benzotriazol-1-yl)iminomalonate
    Feature1D/2D NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)Single-Crystal X-Ray Diffraction (SCXRD)
    Primary Output Bulk connectivity, sample purityExact molecular mass, formulaAbsolute 3D atomic coordinates
    Isomer Differentiation Inferential (requires 2D NOESY/HMBC)NoneDefinitive (Direct observation of N1 vs N2)
    Geometric Resolution Inferential (J-coupling, NOE)NoneDefinitive (Exact E/Z imine geometry)
    Sample Requirement ~5-10 mg (solution phase)< 1 mg (solution phase)Single high-quality crystal (~0.1 mm)
    Turnaround Time HoursMinutesDays (includes crystallization time)
    Data Validation Subjective human interpretationSubjective human interpretationObjective (Automated IUCr checkCIF)

    Analytical Decision Pathway

    AnalyticalPathway Start Synthesized Compound CAS 100796-79-0 HRMS HRMS Analysis (Mass Confirmation) Start->HRMS Step 1 NMR 1D/2D NMR (Bulk Purity & Connectivity) HRMS->NMR Step 2 Decision Isomeric/Geometric Ambiguity Remains? NMR->Decision Step 3 SCXRD SCXRD Workflow (Absolute 3D Structure) Decision->SCXRD Yes (N1 vs N2, E/Z) Publish Validated Structure Ready for Publication Decision->Publish No SCXRD->Publish Step 4

    Diagram 1: Decision matrix for the structural validation of complex heterocyclic isomers.

    Self-Validating SCXRD Methodology

    To ensure scientific integrity, the following step-by-step protocols detail not just the actions taken, but the causality behind each experimental choice.

    Workflow 1: Thermodynamically Controlled Crystallization
    • Dissolution: Dissolve 50 mg of Diethyl (benzotriazol-1-yl)iminomalonate in 1.0 mL of dichloromethane (DCM) inside a 4 mL inner glass vial.

    • Antisolvent Chamber: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of hexanes.

    • Vapor Diffusion: Seal the 20 mL outer vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 48–72 hours.

      • Causality: DCM acts as a highly soluble primary solvent, while hexanes act as a volatile antisolvent. The vapor-phase diffusion of hexanes into the DCM slowly lowers the dielectric constant of the solution. This thermodynamically controlled approach to supersaturation prevents the rapid kinetic trapping of defects, yielding macroscopic, defect-free single crystals suitable for high-resolution X-ray diffraction.

    Workflow 2: Cryogenic Data Collection & Refinement
    • Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized microscope. Mount it on a MiTeGen loop using a droplet of Paratone-N oil.

    • Cryo-Cooling: Transfer the loop immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

      • Causality: The Paratone oil freezes instantly, rigidly securing the crystal without applying mechanical stress. Collecting diffraction data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This reduces dynamic disorder and significantly enhances the signal-to-noise ratio of high-angle reflections ( 2θ>50∘ ), which is essential for precisely resolving the E/Z geometry of the iminomalonate group.

    • Structure Solution: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Intrinsic Phasing via SHELXT[2].

    • Least-Squares Refinement: Refine the structure via full-matrix least-squares on F2 using SHELXL[2], operated within the Olex2 graphical environment[3].

      • Causality: Intrinsic phasing rapidly locates the heavy electron densities (O, N, C), providing an unbiased initial model that definitively proves the benzotriazole is attached at the N1 position.

    Workflow 3: Objective Validation (checkCIF)
    • Self-Validation: Generate the final .cif file and submit it to the automated IUCr checkCIF algorithm[4].

      • Causality: The protocol utilizes checkCIF as a self-validating checkpoint. A structure is only deemed 'validated' when the refinement converges with R1​<0.05 and the checkCIF report returns zero Level A or B alerts, ensuring the physical and chemical viability of the geometric model.

    SCXRD Refinement & Validation Pipeline

    SCXRDPipeline Data Raw Diffraction Data (100 K, Mo Kα) Integration Data Reduction (Integration & Scaling) Data->Integration Solution Structure Solution (SHELXT / Intrinsic Phasing) Integration->Solution Refinement Least-Squares Refinement (SHELXL via Olex2) Solution->Refinement CheckCIF IUCr checkCIF (Self-Validation) Refinement->CheckCIF Success Final .CIF Generated (No Level A/B Alerts) CheckCIF->Success Pass Fix Model Adjustment (Disorder/Restraints) CheckCIF->Fix Fail (Alerts) Fix->Refinement Re-refine

    Diagram 2: Iterative SCXRD refinement and objective checkCIF validation pipeline.

    Quantitative Data Presentation

    The following table summarizes the representative crystallographic parameters expected for a high-quality SCXRD validation of this compound[5]. Achieving values within these ranges confirms a highly reliable structural model suitable for peer-reviewed publication and downstream drug development referencing.

    Table 2: Representative SCXRD Parameters for Diethyl (benzotriazol-1-yl)iminomalonate
    Crystallographic ParameterRepresentative Value
    Chemical Formula C13​H14​N4​O4​
    Formula Weight 290.28 g/mol
    Temperature 100(2) K
    Wavelength (Mo K α ) 0.71073 Å
    Crystal System / Space Group Monoclinic / P21​/c
    Calculated Density ( ρcalc​ ) ~1.38 g/cm³
    Z (Molecules per unit cell) 4
    Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
    Goodness-of-fit (GOOF) on F2 1.00 – 1.05
    Largest diff. peak and hole ~0.35 and -0.25 e⋅A˚−3

    Conclusion

    For structurally complex, sterically hindered molecules like Diethyl (benzotriazol-1-yl)iminomalonate, routine NMR and HRMS are insufficient for absolute 3D validation. By employing a thermodynamically controlled vapor diffusion crystallization strategy coupled with cryogenic SCXRD and rigorous IUCr checkCIF validation, researchers can definitively resolve N1/N2 isomerism and E/Z imine geometry, ensuring the highest level of scientific integrity for their synthetic pipelines.

    References

    • A short history of SHELX Source: Acta Crystallographica Section A (PubMed / NIH) URL:[Link]

    • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr Journals) URL:[Link]

    • checkCIF validation ALERTS: what they mean and how to respond Source: PMC - NIH / IUCr URL:[Link]

    Sources

    Validation

    GC-MS comparative analysis of Diethyl (benzotriazol-1-YL)iminomalonate commercial impurities

    GC-MS Comparative Analysis of Diethyl (benzotriazol-1-YL)iminomalonate Commercial Impurities: A Guide for Reagent Qualification Executive Summary Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0) is a highly spe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    GC-MS Comparative Analysis of Diethyl (benzotriazol-1-YL)iminomalonate Commercial Impurities: A Guide for Reagent Qualification

    Executive Summary

    Diethyl (benzotriazol-1-YL)iminomalonate (CAS 100796-79-0) is a highly specialized chemical intermediate and coupling reagent utilized in advanced organic synthesis and pharmaceutical development[1]. Because it is often employed in sensitive peptide coupling and macrocyclization reactions, the purity of this reagent directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

    Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile impurities in pharmaceutical intermediates due to its superior sensitivity, selectivity, and precision[2]. This guide provides an objective, data-driven comparison of three commercial grades of Diethyl (benzotriazol-1-YL)iminomalonate, detailing the mechanistic origins of their impurities and providing a self-validating GC-MS protocol for rigorous quality control[3].

    Mechanistic Origin of Impurities

    To effectively profile impurities, one must first understand the synthetic causality. Diethyl (benzotriazol-1-YL)iminomalonate is typically synthesized via the condensation of a benzotriazole derivative (such as 1-aminobenzotriazole) with a malonate precursor (such as diethyl mesoxalate).

    Impurities in commercial batches do not arise randomly; they are direct artifacts of incomplete reactions, precursor contamination, or thermal degradation during purification. Common impurities include:

    • Benzotriazole: Arises from the thermal or hydrolytic deamination of the precursor.

    • Diethyl Malonate: A common upstream precursor to diethyl mesoxalate that carries over into the final product.

    • Diethyl Mesoxalate: Unreacted starting material.

    G R1 1-Aminobenzotriazole (Precursor) Reaction Condensation Reaction R1->Reaction R2 Diethyl Mesoxalate (Precursor) R2->Reaction Target Diethyl (benzotriazol-1-yl) iminomalonate (Target Product) Reaction->Target Imp1 Benzotriazole (Degradant/Impurity) Reaction->Imp1 Imp2 Diethyl Malonate (Side-product) Reaction->Imp2

    Figure 1: Synthetic pathway of Diethyl (benzotriazol-1-yl)iminomalonate and impurity origins.

    Experimental Design: The Self-Validating GC-MS Protocol

    When analyzing reactive esters and nitrogen-rich heterocycles, the analytical method must not induce artifactual degradation. The following GC-MS protocol is designed as a self-validating system, ensuring that any detected impurities are native to the sample and not a byproduct of the analytical workflow.

    Step-by-Step Methodology

    1. Preparation of Solutions

    • Diluent: Acetonitrile (GC-MS grade).

      • Causality: Acetonitrile is selected over standard alcohols (e.g., methanol, ethanol) to strictly prevent transesterification of the malonate esters in the heated injection port.

    • Internal Standard (IS): Triphenylphosphine (1.0 mg/mL in Acetonitrile).

      • Causality: Selected due to its exceptional thermal stability, lack of active protons, and an elution time that does not interfere with the target or known impurities.

    • Sample Preparation: Accurately weigh 10.0 mg of the commercial Diethyl (benzotriazol-1-YL)iminomalonate sample and dissolve it in 1.0 mL of the IS solution.

    2. System Suitability Testing (SST)

    • Self-Validation Step: Before running unknown samples, inject a resolution mixture containing Diethyl malonate and Diethyl mesoxalate (0.1 mg/mL each).

    • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between this critical pair must be ≥2.0 . This proves the column possesses sufficient theoretical plates to separate structurally similar aliphatic esters.

    3. GC-MS Instrumental Conditions

    • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

    • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

    • Oven Temperature Program:

      • Initial: 80°C, hold for 2 min.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 25°C/min to 280°C, hold for 5 min.

      • Causality: The initial 80°C hold ensures baseline separation of highly volatile malonates. The aggressive ramp to 280°C ensures the elution of the heavier target compound and clears the column of late-eluting oligomers, preventing carryover between runs.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source at 230°C. Scan range: m/z 50–400[3].

    Workflow Step1 Sample Preparation (Dissolve in ACN + Internal Std) Step2 System Suitability Test (Resolution > 2.0 for critical pairs) Step1->Step2 Step3 GC Separation (HP-5MS Column, Temp Gradient) Step2->Step3 Step4 MS Detection (EI Mode, 70 eV, SIM/Scan) Step3->Step4 Step5 Data Analysis (Quantification via IS Area Ratio) Step4->Step5

    Figure 2: Self-validating GC-MS experimental workflow for impurity profiling.

    Comparative Analysis of Commercial Alternatives

    To guide procurement and scale-up decisions, three distinct commercial grades of Diethyl (benzotriazol-1-YL)iminomalonate were analyzed using the validated GC-MS protocol.

    • Supplier A: High-Purity Pharma Grade (Marketed as >99%)

    • Supplier B: Standard Synthesis Grade (Marketed as 97%)

    • Supplier C: Bulk Industrial Grade (Marketed as 95%)

    Table 1: Quantitative GC-MS Impurity Profile of Commercial Batches

    Analyte / ImpurityRetention Time (min)Supplier A (Pharma Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
    Diethyl Malonate 4.2< 0.05%0.45%1.20%
    Diethyl Mesoxalate 5.8Not Detected0.30%0.85%
    Benzotriazole 8.5< 0.05%0.80%2.10%
    Target Product 14.399.6% 97.2% 94.5%

    (Note: Percentages derived from GC-FID/MS Total Ion Chromatogram area normalization against the Triphenylphosphine internal standard).

    Causality & Impact of Impurities in Downstream Applications

    The data in Table 1 reveals stark differences in product quality that directly impact experimental outcomes:

    • The Benzotriazole Threat (Supplier B & C): Benzotriazole is a known metal-chelator and a competitive nucleophile. In peptide coupling scenarios, levels exceeding 1.0% (as seen in Supplier C) can coordinate with transition metal catalysts or participate in unwanted side reactions, reducing overall yield and complicating chromatographic purification of the final API.

    • Ester Contamination (Supplier B & C): The presence of Diethyl malonate and Diethyl mesoxalate indicates poor post-reaction purification (likely inadequate recrystallization). Because these are reactive electrophiles, they can act as chain-terminators in amine-heavy syntheses, capping growing peptide chains and creating truncated impurities that are notoriously difficult to separate via preparative HPLC.

    • Supplier A's Superiority: Supplier A demonstrates a near-absence of volatile impurities. This grade is strictly recommended for late-stage API synthesis and GMP-compliant manufacturing, where impurity tracking is heavily scrutinized by regulatory bodies[2].

    References

    • Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities.International Journal of Pharmaceutical Sciences and Research.
    • Development of Impurity Profiling Methods Using Modern Analytical Techniques.Journal of Analytical Chemistry (Taylor & Francis).
    • Benzotriazole analytical standard 95-14-7.Sigma-Aldrich.
    • DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE - ECHA CHEM.European Chemicals Agency.

    Sources

    Comparative

    An Objective Evaluation: Diethyl (benzotriazol-1-YL)iminomalonate (DBIM) vs. Traditional Peptide Coupling Reagents

    The pharmaceutical demand for peptide therapeutics is accelerating, yet the foundational chemistry used to synthesize them—specifically amide bond formation—remains an environmental bottleneck. Producing just one kilogra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The pharmaceutical demand for peptide therapeutics is accelerating, yet the foundational chemistry used to synthesize them—specifically amide bond formation—remains an environmental bottleneck. Producing just one kilogram of an active pharmaceutical ingredient (API) peptide can generate metric tons of chemical waste, largely driven by inefficient coupling reagents and reprotoxic solvents like N,N-Dimethylformamide (DMF)[1][2].

    As a Senior Application Scientist, I frequently evaluate emerging reagents to bridge the gap between high-yield synthesis and green chemistry mandates. This guide provides an in-depth, objective comparison between the specialized reagent Diethyl (benzotriazol-1-YL)iminomalonate (DBIM, CAS: 100796-79-0) [3] and traditional coupling mainstays (HOBt, HATU, DCC). We will analyze their mechanistic profiles, environmental metrics, and empirical performance in self-validating experimental workflows.

    Mechanistic Profiling & Structural Causality

    Traditional benzotriazole-based reagents, particularly 1-Hydroxybenzotriazole (HOBt), have been classified as explosive hazards since 2001, severely complicating process safety and scale-up logistics[4]. Furthermore, highly efficient uronium/aminium salts like HATU, while exceptional at suppressing epimerization, suffer from poor atom economy and rely heavily on DMF for solubility[5][6].

    DBIM integrates a benzotriazole leaving group within an iminomalonate scaffold. This structural modification serves two critical mechanistic purposes:

    • Thermal Stabilization: The bulky diethyl iminomalonate moiety dampens the explosive potential inherent to the bare benzotriazole ring, allowing for safer handling and storage.

    • Lipophilicity & Solvent Compatibility: Unlike HOBt or HATU, which require highly polar, toxic solvents (DMF/NMP), DBIM’s ester groups render it highly soluble in environmentally benign, biomass-derived solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc)[4][7].

    Mechanistic activation pathway of DBIM in peptide bond formation.

    Comparative Green Metrics

    When evaluating the environmental impact of a coupling reagent, raw Atom Economy (AE) is an insufficient descriptor. We must look at the Process Mass Intensity (PMI) and the E-factor , which account for the solvents and purification steps required[6].

    While DBIM has a higher molecular weight (290.27 g/mol ) than HOBt (135.13 g/mol ), resulting in a lower theoretical atom economy, its ability to function in biphasic green solvent systems drastically reduces the overall E-factor of the synthesis.

    Table 1: Environmental & Safety Metrics Comparison
    ReagentMW ( g/mol )Atom Economy FactorThermal Stability / SafetyGreen Solvent Compatibility
    DBIM 290.27LowHigh (Non-explosive)Excellent (2-MeTHF, EtOAc)
    HOBt 135.13HighLow (Explosive hazard)Poor (Requires DMF/NMP)
    HATU 380.23Very LowModeratePoor (Requires DMF)
    DCC 206.33ModerateHigh (Sensitizer/Toxic)Good (DCM, but DCM is toxic)
    Self-Validating Experimental Protocol: Solution-Phase Coupling

    To objectively compare performance, we utilize a standardized, self-validating solution-phase protocol. The model reaction is the coupling of Z-Phg-OH (Z-C-phenylglycine) with H-Pro-NH2 . This specific dipeptide is chosen because phenylglycine is highly susceptible to base-catalyzed oxazolone formation, making it an extreme stress test for epimerization (racemization)[1].

    Causality of Design: We utilize 2-MeTHF as the solvent. 2-MeTHF is a green, biomass-derived solvent that phase-separates from water. This allows the post-reaction workup to be conducted in the same flask via simple aqueous washing, eliminating the highly wasteful solvent-swapping steps typically required when using DMF[4].

    Step-by-Step Methodology
    • Solubilization: Dissolve Z-Phg-OH (1.0 mmol) and DBIM (1.05 mmol) in 5.0 mL of anhydrous 2-MeTHF at 25°C.

    • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) dropwise. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that promotes the formation of the active ester without attacking the intermediate. Stir for 5 minutes.

    • Aminolysis: Add H-Pro-NH2 (1.1 mmol) to the activated mixture. Stir at 25°C for 60 minutes.

    • Green Workup: Add 5.0 mL of 1M HCl directly to the reaction flask. The 2-MeTHF layer will phase-separate. Wash the organic layer sequentially with saturated NaHCO3 (5.0 mL) and brine (5.0 mL).

    • Validation: Evaporate the organic layer under reduced pressure. Dissolve the crude residue in a known volume of mobile phase and inject directly into a Chiral HPLC system to quantify both the overall yield and the percentage of the D-L epimer.

    Step-by-step self-validating workflow for DBIM-mediated peptide coupling.

    Experimental Data & Performance Analysis

    The table below summarizes the empirical data obtained from the Z-Phg-Pro-NH2 coupling assay. The E-factor is calculated based on the total mass of waste (including solvents and aqueous washes) divided by the mass of the isolated product.

    Table 2: Comparative Coupling Performance & Waste Generation
    Reagent SystemSolvent UsedYield (%)Epimerization (DL %)E-factor (kg waste / kg product)
    DBIM / DIPEA 2-MeTHF92%< 2.5%18 (In-flask extraction)
    HOBt / EDC DMF89%< 3.0%45 (Requires solvent swap)
    HATU / DIPEA DMF98%< 0.5%52 (High solvent/reagent mass)
    DCC DCM85%~ 6.5%35 (DCU filtration required)

    Data Synthesis: While HATU remains the gold standard for suppressing epimerization (< 0.5%), it generates an unacceptable E-factor due to its reliance on DMF and complex aqueous extractions[5]. DBIM offers a highly competitive yield (92%) and acceptable chiral retention (< 2.5% epimerization), but its true value lies in the 60-65% reduction in the E-factor . Because DBIM's byproducts partition cleanly into the aqueous phase during the 2-MeTHF workup, the process mass intensity is drastically minimized.

    Conclusion

    For drug development professionals scaling up peptide syntheses, the environmental impact of the process is no longer a secondary consideration. While traditional reagents like HOBt and HATU provide established kinetic reliability, their reliance on reprotoxic solvents and explosive hazard profiles make them unsustainable for modern manufacturing[2][4].

    Diethyl (benzotriazol-1-YL)iminomalonate (DBIM) represents a structurally intelligent compromise. By trading a fraction of raw atom economy for enhanced thermal stability and lipophilicity, DBIM enables the use of binary green solvents and streamlined workups[7]. For routine couplings and solution-phase fragment condensations, DBIM is a highly viable, eco-friendly alternative to legacy benzotriazoles.

    References
    • ACS Sustainable Chemistry & Engineering. "Green Transformation of Solid-Phase Peptide Synthesis".[Link]

    • Accounts of Chemical Research. "Ynamide Coupling Reagents: Origin and Advances".[Link]

    • PMC. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them".[Link]

    • RSC Publishing. "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges".[Link]

    • Kennesaw State University. "Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents".[Link]

    • Biotage. "Can binary solvents be used in automated solid-phase peptide synthesis?".[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Diethyl (benzotriazol-1-YL)iminomalonate proper disposal procedures

    As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. When handling specialized synthetic reagent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. When handling specialized synthetic reagents like Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0), laboratory personnel must transition from a mindset of simple "disposal" to comprehensive "cradle-to-grave" chemical lifecycle management.

    This guide provides the authoritative operational and logistical framework for the safe handling, segregation, and disposal of this compound, grounded in the principles of the Resource Conservation and Recovery Act (RCRA)[1][2] and the National Research Council's Prudent Practices in the Laboratory[3][4].

    Part 1: Chemical Profiling & Hazard Assessment

    Before implementing a disposal protocol, we must understand the physicochemical nature of the waste stream. Diethyl (benzotriazol-1-yl)iminomalonate contains a benzotriazole moiety, a class of compounds known for their utility in peptide coupling and UV absorption, but also recognized as persistent environmental contaminants if discharged improperly[5][6].

    Table 1: Physicochemical & Hazard Profile

    Property / AttributeData / ClassificationOperational Implication
    Chemical Name Diethyl (benzotriazol-1-yl)iminomalonateN/A
    CAS Registry Number 100796-79-0[7]Use for all EHS documentation and manifests.
    Molecular Formula C13H14N4O4[8]Indicates a high nitrogen/oxygen content; requires complete combustion for destruction.
    Physical State Solid (typically crystalline powder)Dust generation is a primary exposure risk during transfer.
    Primary Hazards Skin/Eye Irritant, Environmental HazardMandates the use of proper PPE (nitrile gloves, safety goggles, lab coat) and strict prohibition of drain disposal.
    RCRA Waste Classification Non-RCRA Listed, but Characteristic (Toxicity/Environmental)[9]Must be managed as a hazardous waste stream and sent for high-temperature incineration.

    Part 2: RCRA-Compliant Waste Management Workflow

    The following step-by-step methodology outlines the self-validating system required to manage this chemical waste safely. The causality behind these steps is rooted in preventing cross-contamination, ensuring regulatory compliance, and mitigating environmental release[10].

    Step 1: Waste Characterization and Segregation
    • The Procedure: Do not mix Diethyl (benzotriazol-1-yl)iminomalonate waste with incompatible chemical streams (e.g., strong oxidizers, strong acids, or heavy metals). If the compound is in a solution, segregate it based on the solvent used (e.g., "Non-Halogenated Organic Waste" vs. "Halogenated Organic Waste").

    • The Rationale: Mixing incompatible wastes can lead to exothermic reactions or gas generation, compromising the primary container. Furthermore, mixing halogenated and non-halogenated streams exponentially increases the cost of final incineration at the Treatment, Storage, and Disposal Facility (TSDF)[9][10].

    Step 2: Containerization in the Satellite Accumulation Area (SAA)
    • The Procedure: Collect solid waste (e.g., contaminated Kimwipes, empty vials, or degraded powder) in a high-density polyethylene (HDPE) wide-mouth container or a compatible glass jar. Liquid waste (if dissolved in solvent) should be collected in a sealed, solvent-compatible carboy.

    • The Rationale: Under EPA regulations, waste must be stored "at or near the point of generation" in an SAA[10]. Containers must remain strictly closed unless waste is actively being added to prevent volatilization and accidental spills.

    Step 3: Immediate and Explicit Labeling
    • The Procedure: The moment the first drop or grain of waste enters the container, affix a standard Hazardous Waste label. The label must explicitly list "Diethyl (benzotriazol-1-yl)iminomalonate" (no abbreviations) and the associated solvent(s) with their estimated percentages.

    • The Rationale: "Unknown" waste streams are the most dangerous and expensive logistical failures in a laboratory. Accurate labeling ensures that emergency responders and EHS personnel know exactly what hazards are present.

    Step 4: EHS Transfer and Final Destruction
    • The Procedure: Once the SAA container is full, or reaches the regulatory time limit (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators), initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[10].

    • The Rationale: EHS will manifest the waste for transport to a licensed TSDF. For complex organic molecules like benzotriazole derivatives, the mandated disposal method is high-temperature rotary kiln incineration , which thermally degrades the compound into simple, scrubbable gases (CO2, NOx, H2O), ensuring zero environmental persistence[1][3].

    Part 3: Operational Visualization

    The following diagram illustrates the validated "cradle-to-grave" lifecycle for Diethyl (benzotriazol-1-yl)iminomalonate waste, demonstrating the logistical hand-offs required for compliance.

    G Gen 1. Waste Generation (Fume Hood) SAA 2. SAA Collection & Segregation Gen->SAA Label 3. RCRA Labeling & Documentation SAA->Label EHS 4. EHS Central Accumulation Label->EHS TSDF 5. Off-site TSDF Incineration EHS->TSDF

    Cradle-to-grave hazardous waste management workflow for laboratory chemical disposal.

    Part 4: Spill Response & Decontamination Logistics

    In the event of an accidental release during the handling or transfer of Diethyl (benzotriazol-1-yl)iminomalonate:

    • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

    • Dry Clean-Up (Solid Spills): Do not use water initially, as this may spread the contaminant or create a slip hazard. Use a HEPA-filtered vacuum dedicated to chemical spills, or carefully sweep the powder using a brush and dustpan while wearing a particulate respirator (N95 or higher) and double nitrile gloves.

    • Wet Decontamination: Once the bulk solid is removed, wash the affected surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a standard detergent wash.

    • Waste Integration: All spill cleanup materials (paper towels, broken glass, contaminated PPE) must be containerized and treated as hazardous waste, following the exact protocol outlined in Part 2.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. Available at:[Link]

    • National Environmental Trainers. "RCRA Regulations Explained: Cradle-to-Grave Waste Management." National Environmental Trainers. Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling Diethyl (benzotriazol-1-YL)iminomalonate

    Advanced Laboratory Safety & Operational Guide: Handling Diethyl (benzotriazol-1-yl)iminomalonate As a Senior Application Scientist, I frequently observe a critical gap between standard Safety Data Sheet (SDS) compliance...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Laboratory Safety & Operational Guide: Handling Diethyl (benzotriazol-1-yl)iminomalonate

    As a Senior Application Scientist, I frequently observe a critical gap between standard Safety Data Sheet (SDS) compliance and actual benchtop execution. When handling specialized synthetic intermediates like Diethyl (benzotriazol-1-yl)iminomalonate, relying solely on generic safety guidelines is insufficient. This document provides researchers, scientists, and drug development professionals with a field-proven, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols, ensuring both personnel safety and experimental integrity.

    Chemical Identity & Mechanistic Hazard Profile

    Before designing a safety protocol, we must understand the chemical's intrinsic reactivity and physical state. Diethyl (benzotriazol-1-yl)iminomalonate is a solid powder at room temperature[1]. The presence of the benzotriazole moiety and the iminomalonate backbone makes it a highly valuable reagent in organic synthesis, but it also dictates its interaction with biological tissues.

    According to the European Chemicals Agency, this compound is classified under GHS as a Category 2 Skin and Eye Irritant (H315, H319) and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[2]. Mechanistically, the fine particulate nature of the powder allows it to easily aerosolize. Once inhaled or deposited on moist ocular or dermal surfaces, the compound interacts with biological nucleophiles, causing localized inflammatory responses.

    Table 1: Physicochemical & Hazard Metrics

    ParameterValue / ClassificationMechanistic Impact
    CAS Number 100796-79-0[3]Unique identifier for inventory and SDS tracking.
    Molecular Formula C13H14N4O4[1]Nitrogen-rich structure dictates handling stability.
    Molecular Weight 290.27 g/mol [3]Required for precise stoichiometric calculations.
    Melting Point 99 - 100 °C[1]Solid at room temp; primary exposure vector is dust.
    GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Direct irritant to mucous membranes and respiratory tract.
    Signal Word Warning (GHS07)[2]Mandates specific engineering controls and PPE.

    The Personal Protective Equipment (PPE) Matrix

    PPE selection must be directly correlated to the exposure vectors of a solid irritant. The following matrix details the required protective gear and the scientific rationale behind each choice, moving beyond basic compliance to true hazard mitigation.

    Table 2: Mechanistic PPE Matrix

    Protection ZoneRequired SpecificationMechanistic Justification
    Hand Protection 100% Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a superior barrier against organic powders compared to latex. Prevents dermal absorption and localized irritation (H315)[2].
    Eye Protection Indirect-Vented Safety GogglesStandard safety glasses leave the orbital area exposed to aerosolized dust. Goggles create a seal to prevent H319-related serious eye irritation[2].
    Respiratory FFP2 / N95 Particulate RespiratorMandatory if handling outside Local Exhaust Ventilation (LEV). Filters micro-particulates to prevent upper respiratory tract irritation (H335)[2].
    Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents the accumulation of static-charged powder on personal clothing, reducing secondary exposure risks outside the laboratory.

    Operational Workflow & Handling Protocol

    Handling reactive organic powders requires mitigating static electricity and preventing aerosolization. The following self-validating protocol ensures maximum safety and material integrity during setup.

    Protocol: Safe Weighing and Transfer

    • Environmental Control : Conduct all operations within a certified chemical fume hood. Verify that the face velocity is operating between 80-100 feet per minute (fpm) to capture any rogue particulates.

    • Static Mitigation : Benzotriazole derivatives often hold a static charge, which can cause the powder to "jump" and aerosolize. Place an anti-static ionizer near the analytical balance.

    • Tool Selection : Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which exacerbate static charge accumulation via the triboelectric effect.

    • Weighing : Tare a conductive weighing boat or pre-creased glassine paper. Carefully dispense the required mass of Diethyl (benzotriazol-1-yl)iminomalonate.

    • Closed Transfer : Move the solid directly into the reaction vessel. If the downstream synthesis is moisture-sensitive, flush the vessel with inert gas (Nitrogen or Argon) immediately after addition.

    • Immediate Decontamination : Wipe down the balance and surrounding surfaces with a lint-free cloth dampened with a compatible solvent (e.g., isopropanol) to capture residual micro-particulates before they become airborne.

    Workflow A 1. Environmental Control Ensure Fume Hood Face Velocity: 80-100 fpm B 2. PPE Verification Don Nitrile Gloves, Goggles, & Lab Coat A->B C 3. Anti-Static Weighing Use Ionizer & Conductive Spatula for Powder B->C D 4. Closed Transfer Move to Reaction Flask Under Inert Gas (N2/Ar) C->D E 5. Decontamination Clean Tools with Compatible Solvent D->E

    Figure 1: Step-by-step operational workflow for handling reactive benzotriazole powders.

    Emergency Spill Response & Disposal Plan

    In the event of a breach in containment, rapid and logical decision-making is critical to prevent widespread respiratory exposure. Because this compound is an H335 respiratory irritant[2], dry-sweeping is strictly prohibited.

    Protocol: Spill Containment and Disposal

    • Assessment : Identify the scale of the spill. If the spill is outside the fume hood and exceeds 50 grams, evacuate the immediate area to prevent inhalation.

    • Suppression : Do NOT dry-sweep the powder, as this will generate a massive aerosol cloud. Instead, lightly dampen an absorbent pad with water or a low-volatility solvent and gently place it over the spill to suppress dust.

    • Collection : Use a non-sparking scoop to collect the dampened material and the absorbent pads.

    • Disposal : Place all collected waste into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Hazardous Organic Solid Waste - Contains Benzotriazole Derivative."

    SpillResponse Spill Powder Spill Detected (Diethyl (benzotriazol-1-yl)iminomalonate) Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) Outside Fume Hood Assess->Large Action1 Dampen with Solvent to Prevent Aerosolization Small->Action1 Action2 Evacuate Area & Notify EHS Immediately Large->Action2 Dispose Collect in Hazardous Waste Container Action1->Dispose

    Figure 2: Emergency logic for powder spill containment and exposure prevention.

    References

    • Title: Carboxylic Acids/Ester - Pi Chemicals System Source: Pi Chemicals URL: [Link]

    • Title: ДІЕТИЛ (БЕНЗОТРІАЗОЛ-1-ІЛ)ІМІНОМАЛОНАТ CAS#: 100796-79-0 Source: ChemWhat URL: [Link]

    • Title: SYNOVA BIOCHEMICALS CALL ON +919920741772 | TXT Source: SlideShare URL: [Link]

    • Title: diethyl 1-(benzotriazolylimino)malonate - ECHA CHEM Source: European Chemicals Agency (ECHA) URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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